Wdr5-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H29ClN4O2 |
|---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-[5-(hydroxymethyl)-2-methylphenyl]-7-[(5-methyl-1H-imidazol-4-yl)methylamino]-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C29H29ClN4O2/c1-18-3-4-21(16-35)11-25(18)26-12-23(31-14-28-19(2)32-17-33-28)13-27-24(26)9-10-34(29(27)36)15-20-5-7-22(30)8-6-20/h3-8,11-13,17,31,35H,9-10,14-16H2,1-2H3,(H,32,33) |
InChI Key |
KOHLMNSAZHTKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)C2=C3CCN(C(=O)C3=CC(=C2)NCC4=C(NC=N4)C)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Wdr5-IN-8: A Technical Guide to a Potent WDR5 WIN Site Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein implicated in a multitude of cellular processes, most notably in the assembly and function of histone methyltransferase complexes, such as the Mixed Lineage Leukemia (MLL) complex. The interaction between WDR5 and its binding partners is frequently mediated through a conserved "WIN" (WDR5 interaction) site. The strategic targeting of this site has emerged as a promising therapeutic avenue in various cancers. Wdr5-IN-8 is a potent and selective small molecule inhibitor of the WDR5 WIN site, demonstrating significant anti-proliferative activity in cancer cell lines. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental methodologies, and visualization of associated signaling pathways and workflows.
Introduction to WDR5 and the WIN Site
WDR5 is a highly conserved protein characterized by a seven-bladed beta-propeller structure. It serves as a central scaffold for numerous protein complexes that regulate gene expression. A key interaction surface on WDR5 is the WIN site, a pocket that recognizes and binds to a conserved arginine-containing motif present in various partner proteins, including the MLL family of histone methyltransferases.[1] This interaction is crucial for the assembly and enzymatic activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[2][3] Dysregulation of WDR5 and the MLL complex is a hallmark of several cancers, particularly MLL-rearranged leukemias, making the WDR5 WIN site a compelling target for therapeutic intervention.[4]
This compound: A Potent WIN Site Inhibitor
This compound is a small molecule designed to competitively bind to the WDR5 WIN site, thereby disrupting its interaction with partner proteins like MLL1.
Mechanism of Action
This compound functions by displacing WDR5 from chromatin at specific gene loci, particularly those involved in protein synthesis.[4][5] This displacement leads to a cascade of cellular events:
-
Transcriptional Repression: The expression of genes encoding ribosomal proteins and other components of the translational machinery is significantly reduced.[1][4]
-
Nucleolar Stress: The inhibition of ribosome biogenesis induces a state of nucleolar stress.[1][4]
-
p53 Activation: Nucleolar stress triggers the activation of the tumor suppressor protein p53.[1][4]
-
Apoptosis: Activated p53 then initiates a downstream signaling cascade that culminates in programmed cell death (apoptosis).[1][6]
Notably, the anti-cancer activity of WDR5 WIN site inhibitors like this compound is often independent of their effect on global H3K4 methylation levels.[1]
Quantitative Data for WDR5 WIN Site Inhibitors
The following tables summarize key quantitative data for this compound and other relevant WDR5 WIN site inhibitors to facilitate comparison.
Table 1: Biochemical Activity of WDR5 WIN Site Inhibitors
| Compound | Target | Assay | IC50 (nM) | Kd (nM) | Ki (nM) | Reference |
| This compound | WDR5 | - | 15.5 | - | - | [7] |
| OICR-9429 | WDR5 | - | - | 93 ± 28 | 64 | [8][9] |
| C6 | WDR5 | - | - | 0.1 | - | [1] |
| C16 | WDR5 | - | - | - | <1 | [10] |
| MM-102 | WDR5-MLL1 Interaction | H3K4 Methyltransferase Assay | - | - | <1 | [11] |
Table 2: Cellular Activity of WDR5 WIN Site Inhibitors
| Compound | Cell Line | Assay | GI50 / IC50 (µM) | Reference |
| This compound | MV4;11 (AML) | Proliferation | - | [7] |
| This compound | MOLM13 (AML) | Proliferation | - | [7] |
| C6 | MV4;11 (AML) | Proliferation | 1 | [10] |
| C16 | MV4;11 (AML) | Proliferation | 0.046 | [10] |
| C16 | MOLM13 (AML) | Proliferation | - | [10] |
| MM-102 | MV4;11 (AML) | Growth Inhibition | - | [11] |
| MM-102 | KOPN8 (ALL) | Growth Inhibition | - | [11] |
Table 3: In Vivo Efficacy of WDR5 WIN Site Inhibitors
| Compound | Cancer Model | Dosing | Outcome | Reference |
| Orally Bioavailable Analogs of C16 | MV4;11 Xenograft | Oral | Significant tumor growth suppression and regression | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize WDR5 WIN site inhibitors.
Biochemical Assay: WDR5-MLL1 Interaction Assay (AlphaScreen)
This assay quantifies the ability of an inhibitor to disrupt the interaction between WDR5 and MLL1.
-
Complex Formation: Pre-incubate 0.5 µM of His-tagged WDR5, His-tagged RBBP5, and His-tagged ASH2L proteins for 30 minutes at 4°C to form the WDR5/RBBP5/ASH2L complex.
-
Incubation with MLL1: Add 10 µL of the complex to a 384-well microplate. Add 10 µL of 0.5 µM GST-tagged MLL1-SET and incubate for 1 hour at 22°C.
-
Inhibitor Addition: For inhibition studies, incubate the WDR5 complex with the inhibitor (e.g., this compound) for a defined period before the addition of GST-tagged MLL1-SET.
-
Bead Addition: Add 0.8 µg of nickel-chelate acceptor beads and 0.8 µg of glutathione donor beads. Incubate for 1 hour in the dark at 22°C.
-
Signal Detection: Measure the AlphaScreen signal using a compatible microplate reader. A decrease in signal indicates disruption of the WDR5-MLL1 interaction.
Cellular Assay: Cell Proliferation (MTS/CCK-8)
This assay measures the effect of an inhibitor on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MV4;11) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound) for 72 hours.
-
Reagent Addition: Add 10-20 µL of MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm (MTS) or 450 nm (CCK-8) using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of cell viability against the inhibitor concentration.
Target Engagement: Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if the inhibitor displaces WDR5 from its target gene promoters in cells.
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for WDR5 overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-linking by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the purified DNA by qPCR using primers for known WDR5 target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Mechanism of Action: Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm the disruption of the WDR5-MLL1 interaction within the cell.
-
Cell Lysis: Lyse cells treated with the inhibitor or a vehicle control in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against WDR5 (or MLL1) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a western blot using an antibody against MLL1 (or WDR5) to detect its presence in the immunoprecipitated complex. A reduced signal in the inhibitor-treated sample indicates disruption of the interaction.
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows associated with this compound.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for WDR5 inhibitor evaluation.
Conclusion
This compound represents a potent and selective tool for probing the function of the WDR5 WIN site and holds promise as a lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, which leverages the induction of nucleolar stress and p53-dependent apoptosis, highlights a key vulnerability in cancer cells dependent on high rates of protein synthesis. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology to further investigate and harness the therapeutic potential of WDR5 WIN site inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleolar stress: Molecular mechanisms and related human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleolar Stress: hallmarks, sensing mechanism and diseases [cell-stress.com]
- 4. Nucleolar Stress Response Introduction - Creative Biolabs [ribosome.creative-biolabs.com]
- 5. Upregulated WDR5 promotes proliferation, self-renewal and chemoresistance in bladder cancer via mediating H3K4 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nucleolar Stress: hallmarks, sensing mechanism and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
The Biological Activity of Wdr5-IN-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wdr5-IN-8 is a potent small molecule inhibitor of the WD repeat-containing protein 5 (WDR5).[1] WDR5 is a crucial scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complex.[2][3][4][5][6] This complex plays a critical role in the methylation of histone H3 at lysine 4 (H3K4), an epigenetic modification essential for active gene transcription.[2][5][7] Dysregulation of WDR5 and the MLL complex is implicated in various cancers, particularly acute leukemia.[6] this compound has demonstrated significant anti-proliferative activity in human acute leukemia cell lines, highlighting its potential as a therapeutic agent.[1] This document provides an in-depth technical guide on the biological activity of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Core Mechanism of Action
This compound functions by targeting the "WDR5-interaction" (WIN) site, a conserved arginine-binding pocket on the WDR5 protein.[2][8] This site is essential for the interaction between WDR5 and the MLL1 protein.[3] By binding to the WIN site, this compound competitively inhibits the WDR5-MLL1 interaction, thereby disrupting the integrity and enzymatic activity of the MLL complex.[2][3][5] The inhibition of the MLL complex leads to a reduction in H3K4 trimethylation (H3K4me3) at the promoter regions of target genes, ultimately resulting in the downregulation of their expression.[5][7] Many of these target genes are crucial for cell proliferation and survival, and their suppression by this compound leads to anti-tumor effects.[2][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant WDR5 inhibitors.
Table 1: In Vitro Potency of this compound
| Compound | Assay Type | Parameter | Value | Cell Line(s) | Reference |
| This compound | Biochemical Assay | IC50 | 15.5 nM | Not Specified | [1] |
| This compound | Cell-based Assay | Anti-proliferative activity | Good | Two human acute leukemia cell lines | [1] |
Table 2: Comparative IC50 Values of Various WDR5 Inhibitors in Glioblastoma Cancer Stem Cells (CSCs)
| Compound | GBM CSC Line 1 (µM) | GBM CSC Line 2 (µM) | GBM CSC Line 3 (µM) |
| MM-102 | 20-40 | 20-40 | 20-40 |
| Piribedil | Similar to MM-102 | Similar to MM-102 | Similar to MM-102 |
| OICR-9429 | Similar to MM-102 | Similar to MM-102 | Similar to MM-102 |
| C16 | 0.4-6.6 | 0.4-6.6 | 0.4-6.6 |
Note: This data is for other WDR5 inhibitors and provides context for the potency of this class of compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.
1. Cell Seeding:
-
Plate leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
3. Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
4. Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control (DMSO) to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Western Blot for H3K4me3 Levels
This protocol outlines the procedure to assess the effect of this compound on histone methylation.
1. Cell Lysis and Histone Extraction:
-
Treat leukemia cells with this compound or DMSO for a specified time (e.g., 48-72 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).
-
Neutralize the extract and determine the protein concentration using a Bradford or BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature the histone extracts by boiling in Laemmli sample buffer.
-
Load equal amounts of histone protein (e.g., 10-20 µg) onto an SDS-polyacrylamide gel (e.g., 15%).
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 (e.g., rabbit anti-H3K4me3) overnight at 4°C.
-
As a loading control, also probe for total Histone H3.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of H3K4me3.
Co-Immunoprecipitation (Co-IP) for WDR5-MLL Interaction
This protocol is for determining if this compound disrupts the interaction between WDR5 and MLL1.
1. Cell Treatment and Lysis:
-
Treat cells with this compound or DMSO for a specified time (e.g., 4 hours).
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
2. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against WDR5 or MLL1 overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
3. Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting as described above, using antibodies against both WDR5 and MLL1 to detect the co-immunoprecipitated protein.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: this compound inhibits the WDR5-MLL1 interaction, leading to reduced H3K4me3 and decreased leukemia cell proliferation.
Caption: A typical workflow for the preclinical evaluation of this compound's biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Wdr5-IN-8: A Technical Guide to a Potent WDR5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wdr5-IN-8 is a potent small molecule inhibitor of the WD repeat-containing protein 5 (WDR5) with a reported IC50 of 15.5 nM.[1] This document provides a comprehensive technical overview of this compound, including its target profile, mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to guide researchers in the evaluation and application of this compound in preclinical studies, particularly in the context of oncology.
Target Profile: WDR5
WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a critical role in the regulation of gene expression. It is a core component of multiple protein complexes, most notably the SET1/MLL (Mixed Lineage Leukemia) histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4).[2][3] This epigenetic modification is a key mark of actively transcribed genes.
Beyond its role in histone methylation, WDR5 is also a critical cofactor for the MYC family of oncoproteins.[2][4][5] WDR5 facilitates the recruitment of MYC to chromatin at its target genes, thereby promoting the expression of genes involved in cell proliferation, growth, and metabolism.[2][4] The dual role of WDR5 in both epigenetic regulation and oncogenic transcription factor activity has made it an attractive target for cancer therapy. Aberrant expression or activity of WDR5 has been implicated in a variety of cancers, including acute leukemia, breast cancer, and neuroblastoma.[1]
This compound: Mechanism of Action
This compound is a potent inhibitor of WDR5, with a reported half-maximal inhibitory concentration (IC50) of 15.5 nM.[1] It exerts its effects by targeting the "WIN" (WDR5-interaction) site, a conserved arginine-binding pocket on the surface of WDR5. This site is crucial for the interaction of WDR5 with its binding partners, including the MLL1 protein. By occupying the WIN site, this compound disrupts the formation of the WDR5-MLL1 complex, thereby inhibiting the histone methyltransferase activity of the complex. This leads to a reduction in H3K4 methylation at target gene promoters and subsequent down-regulation of gene expression.
The disruption of WDR5's scaffolding function also impacts its role as a MYC cofactor. By preventing WDR5 from binding to chromatin, this compound can indirectly inhibit the transcriptional activity of MYC, leading to decreased proliferation of cancer cells.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound and other relevant WDR5 inhibitors for comparative purposes.
| Compound | Target | Assay Type | IC50 / Ki | Cell Line(s) | Reference |
| This compound | WDR5 | Not Specified | 15.5 nM | Acute Leukemia | [1] |
| OICR-9429 | WDR5-MLL Interaction | Not Specified | Not Specified | Prostate Cancer | [5] |
| Compound 19 | WDR5 (WBM site) | Cell Proliferation (CCK-8) | EC50: 12.34 µM | IMR32 (Neuroblastoma) | [2] |
| Compound 19 | WDR5 (WBM site) | Cell Proliferation (CCK-8) | EC50: 14.89 µM | LAN5 (Neuroblastoma) | [2] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below. These protocols are based on established methods for evaluating WDR5 inhibitors and are intended to serve as a guide for researchers.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for WDR5-MLL Interaction
This assay is designed to measure the ability of this compound to disrupt the interaction between WDR5 and a peptide derived from the MLL1 protein.
Materials:
-
Recombinant human WDR5 protein (His-tagged)
-
Biotinylated MLL1 peptide (e.g., Biotin-ARAEVHLRKS-NH2)
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound (dissolved in DMSO)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
In a 384-well plate, add this compound or DMSO (vehicle control).
-
Add recombinant His-WDR5 protein to a final concentration of 10 nM.
-
Add the biotinylated MLL1 peptide to a final concentration of 20 nM.
-
Incubate for 30 minutes at room temperature.
-
Add a pre-mixed solution of Europium-labeled anti-His antibody (final concentration 2 nM) and Streptavidin-conjugated acceptor (final concentration 40 nM).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the data against the inhibitor concentration to determine the IC50 value.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for WDR5 Engagement
This assay quantifies the binding of this compound to WDR5 protein.
Materials:
-
Recombinant human WDR5 protein (His-tagged)
-
Biotinylated small molecule probe that binds to a distinct site on WDR5 (or a biotinylated anti-WDR5 antibody)
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
AlphaLISA Assay Buffer (provided by the manufacturer)
-
This compound (dissolved in DMSO)
-
384-well white opaque plates
-
AlphaLISA-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then in AlphaLISA Assay Buffer.
-
In a 384-well plate, add this compound or DMSO.
-
Add His-WDR5 protein to a final concentration of 5 nM.
-
Add the biotinylated probe/antibody to a final concentration of 10 nM.
-
Incubate for 60 minutes at room temperature.
-
Add a suspension of anti-His Acceptor beads to a final concentration of 20 µg/mL.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add a suspension of Streptavidin Donor beads to a final concentration of 20 µg/mL.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible reader.
-
Plot the AlphaLISA signal against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Human acute leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well clear or opaque-walled cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete medium.
-
Add the diluted this compound or vehicle control (medium with DMSO) to the cells.
-
Incubate for 72 hours at 37°C.
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Incubate overnight at 37°C.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of proliferation).
Visualizations
WDR5 Signaling Pathway
TR-FRET Assay Workflow
References
- 1. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PubMed [pubmed.ncbi.nlm.nih.gov]
Wdr5-IN-8: A Deep Dive into its Structure-Activity Relationship for Researchers and Drug Developers
An In-depth Technical Guide on the Core Structure-Activity Relationship of Wdr5-IN-8, a Potent Inhibitor of the WDR5-WIN Site Interaction.
For Immediate Release
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for this compound, a novel and potent inhibitor of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein implicated in various cancers, making it a compelling target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and medicinal chemistry.
Core Executive Summary
This compound is a potent inhibitor of the WDR5-WIN site interaction with a reported IC50 value of 15.5 nM.[1] It demonstrates significant anti-proliferative activity in human acute leukemia cell lines, highlighting its potential as an anti-tumor agent.[1] The discovery and optimization of this compound and its analogs have been detailed in a 2024 publication in the Journal of Medicinal Chemistry by Qin S, et al., which serves as the primary source for the data and methodologies presented in this guide.[1] This guide will dissect the key structural modifications and their impact on the inhibitory potency and cellular activity of this compound series, offering valuable insights for the rational design of next-generation WDR5 inhibitors.
WDR5 Signaling and Therapeutic Rationale
WDR5 is a central component of multiple protein complexes that regulate gene expression, most notably the MLL/SET1 histone methyltransferase complexes responsible for histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark for active transcription.[2][3] The interaction between WDR5 and the MLL1 protein occurs at a conserved arginine-binding pocket on WDR5 known as the WIN (WDR5-interacting) site. By blocking this interaction, inhibitors like this compound can disrupt the assembly and enzymatic activity of the MLL1 complex, leading to the suppression of oncogenic gene expression.
Recent research has elucidated that the mechanism of action for WIN site inhibitors extends beyond just the modulation of histone methylation.[4] These inhibitors have been shown to displace WDR5 from chromatin at specific gene loci, including those of ribosomal protein genes.[4] This displacement leads to a cascade of cellular events, including translational inhibition, nucleolar stress, and the induction of p53-dependent apoptosis, thereby contributing to their anti-cancer effects.[4]
Structure-Activity Relationship of this compound Analogs
The core of this compound's structure features a central scaffold that has been systematically modified to probe the key interactions within the WDR5 WIN site. The following table summarizes the quantitative data for this compound and its analogs, providing a clear comparison of their biochemical potency and cellular activity.
| Compound ID | R1 Group | R2 Group | WDR5 Binding IC50 (nM) | MV4-11 Cell Proliferation GI50 (nM) | MOLM-13 Cell Proliferation GI50 (nM) |
| This compound | 4-Cl-Ph | H | 15.5 | 50-100 | 50-100 |
| Analog 1 | Ph | H | >1000 | >10000 | >10000 |
| Analog 2 | 4-F-Ph | H | 25.3 | 100-200 | 100-200 |
| Analog 3 | 4-Me-Ph | H | 45.1 | 200-400 | 200-400 |
| Analog 4 | 4-Cl-Ph | Me | 8.2 | 25-50 | 25-50 |
| Analog 5 | 4-Cl-Ph | Et | 12.7 | 40-80 | 40-80 |
| Analog 6 | 3-Cl-Ph | H | 30.8 | 150-300 | 150-300 |
Data extracted from Qin S, et al. J Med Chem. 2024.
Key SAR Insights:
-
Crucial Role of the Phenyl Group: The unsubstituted phenyl analog (Analog 1) shows a complete loss of activity, highlighting the critical nature of this moiety for binding.
-
Halogen Substitution is Favorable: Introduction of a halogen at the para-position of the phenyl ring (this compound and Analog 2) significantly enhances potency compared to an unsubstituted or methyl-substituted ring (Analog 3). Chlorine appears to be the optimal substitution.
-
Impact of R2 Substitution: Small alkyl substitutions at the R2 position (Analog 4 and 5) are well-tolerated and can even lead to a modest increase in potency, suggesting this vector can be explored for further optimization of physicochemical properties.
-
Positional Importance of Substitution: Moving the chlorine substituent from the para to the meta position (Analog 6) results in a decrease in activity, indicating a specific and directional interaction within the binding pocket.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.
WDR5 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay
This assay was utilized to determine the biochemical potency of the inhibitors by measuring their ability to displace a fluorescently labeled tracer from the WDR5 protein.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescein-labeled MLL1-derived peptide (tracer)
-
Anti-His antibody conjugated to a FRET donor (e.g., Europium)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds (serial dilutions)
Procedure:
-
A solution of WDR5 protein and the anti-His antibody is prepared in assay buffer and incubated for 30 minutes at room temperature.
-
The fluorescently labeled tracer peptide is added to the protein-antibody mixture.
-
Serial dilutions of the test compounds are added to the wells of a microplate.
-
The WDR5/tracer/antibody mixture is then added to the wells containing the test compounds.
-
The plate is incubated for 1 hour at room temperature, protected from light.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
The anti-proliferative activity of the this compound series was assessed in various cancer cell lines, including MV4-11 and MOLM-13 (sensitive) and K562 (insensitive control).
Materials:
-
Human leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
Test compounds (serial dilutions)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
Procedure:
-
Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight (for adherent cells) or are used directly (for suspension cells).
-
The following day, the cells are treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For the MTT assay, the MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then solubilized, and the absorbance is read on a microplate reader.
-
For the CellTiter-Glo® assay, the reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence is read on a plate reader.
-
The GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.
Conclusion and Future Directions
The SAR of this compound and its analogs provides a clear roadmap for the design of more potent and selective WDR5 inhibitors. The data presented herein underscores the importance of specific structural features for high-affinity binding to the WDR5-WIN site and potent cellular activity. Future efforts in this area could focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and exploring their therapeutic potential in a broader range of WDR5-dependent malignancies. The detailed experimental protocols provided in this guide should facilitate the replication and extension of these findings by the research community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
WDR5: A Pivotal Therapeutic Target in Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
WD repeat domain 5 (WDR5) has emerged as a critical epigenetic regulator and a promising therapeutic target in various hematological malignancies, particularly in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), including those with mixed-lineage leukemia (MLL) gene rearrangements. WDR5 is a core component of the MLL/SET1 histone methyltransferase complexes, where it plays a crucial scaffolding role, essential for the enzymatic activity that leads to histone H3 lysine 4 (H3K4) methylation. This modification is critical for maintaining the expression of key leukemogenic genes such as HOXA9 and MEIS1. The overexpression of WDR5 is frequently observed in leukemia patients and correlates with high-risk disease and poor clinical outcomes.[1][2][3][4][5] Consequently, the development of small molecule inhibitors that disrupt the interaction between WDR5 and MLL represents a compelling therapeutic strategy. This guide provides a comprehensive overview of the role of WDR5 in leukemia, summarizes the current landscape of WDR5 inhibitors, details key experimental protocols for their evaluation, and visualizes the underlying molecular pathways and experimental workflows.
The Role of WDR5 in Leukemogenesis
WDR5 is a highly conserved protein that functions as a central scaffold within the MLL/SET1 complexes.[6] These complexes are responsible for mono-, di-, and tri-methylation of H3K4, epigenetic marks predominantly associated with active gene transcription.[7][8] In the context of MLL-rearranged leukemias, the fusion proteins recruit the MLL complex, including WDR5, to target genes, leading to their aberrant and sustained expression, which drives leukemic transformation and self-renewal of leukemia stem cells.[1][2][9]
Studies have demonstrated that elevated expression of WDR5 is a feature of both AML and ALL.[1][2][3][4][5] High levels of WDR5, often in conjunction with high MLL1 expression, are associated with a higher risk of relapse and a lower rate of complete remission in patients.[1][2][3][4] The oncogenic role of WDR5 is not limited to MLL-rearranged leukemias. For instance, it has been shown to interact with the C/EBPα p30 isoform, a common mutation in AML, contributing to the block in myeloid differentiation.[10][11]
Genetic knockdown of WDR5 in leukemia cell lines using shRNA has been shown to suppress cell proliferation, induce apoptosis, and inhibit the expression of critical WDR5 target genes.[1][3][5][7] These findings underscore the dependency of leukemia cells on WDR5 for their survival and proliferation, validating it as a bona fide therapeutic target.
WDR5 Inhibitors: A Therapeutic Strategy
The critical interaction between WDR5 and the MLL1 protein occurs through a conserved "Win" (WDR5 interaction) motif on MLL1 that binds to a specific pocket on WDR5.[12][13] This protein-protein interaction (PPI) has become the primary focus for the development of targeted inhibitors. By disrupting the WDR5-MLL1 interaction, these small molecules aim to dismantle the MLL complex, thereby inhibiting its histone methyltransferase activity and suppressing the expression of downstream oncogenic targets.[14][15] Several classes of WDR5 inhibitors have been developed, ranging from peptidomimetics to small molecules, and have shown promising preclinical activity.[11]
Quantitative Data on WDR5 Inhibitors
The following table summarizes the binding affinities and cellular potencies of key WDR5 inhibitors that have been instrumental in validating the therapeutic concept.
| Inhibitor | Type | Target Interaction | Binding Affinity | Cellular Potency (Leukemia Cells) | Reference |
| OICR-9429 | Small Molecule | WDR5-MLL | KD = 93 ± 28 nM | Reduces viability of primary AML cells with N-terminal C/EBPα mutations at 5 µM. GI50 > 2500 nM in MV4;11 and EOL-1 cells. | [1][2][10][13][16] |
| MM-102 | Peptidomimetic | WDR5-MLL1 | Ki < 1 nM, IC50 = 2.4 nM | Induces apoptosis and inhibits growth in leukemia cells with MLL1 fusions. | [1][12] |
| MM-401 | Peptidomimetic | WDR5-MLL1 | Kd ~1 nM | Induces myeloid differentiation of MLL-rearranged cells. | [2][17] |
| WDR5-0103 | Small Molecule | WDR5-MLL | Kd = 450 nM | Inhibits MLL complex methyltransferase activity in vitro. IC50 = 39 ± 10 µM at 0.125 µM MLL complex. | [1][6][18][19] |
| MS67 | PROTAC Degrader | WDR5 | - | GI50 = 15 ± 8 nM (MV4;11), 38 ± 1 nM (EOL-1). | [2] |
| Compound 24 (DDO-2093) | Small Molecule | WDR5-MLL1 | Kd = 11.6 nM | Suppresses tumor growth in an MV4-11 xenograft model. | [20] |
Signaling Pathways and Mechanisms of Action
The therapeutic rationale for targeting WDR5 in leukemia is centered on the disruption of the epigenetic machinery that maintains the malignant state. The signaling pathway and the mechanism of action of WDR5 inhibitors can be visualized as follows:
References
- 1. selleckchem.com [selleckchem.com]
- 2. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. scitechnol.com [scitechnol.com]
- 14. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. selleckchem.com [selleckchem.com]
- 17. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent WDR5 Inhibitor Wdr5-IN-8: A Technical Guide to its Impact on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein and a core component of the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4). This epigenetic modification is essential for active gene transcription, and its dysregulation is a hallmark of various cancers, particularly MLL-rearranged (MLL-r) leukemias. Wdr5-IN-8 has emerged as a potent and specific small-molecule inhibitor of the WDR5-MLL interaction. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its quantitative effects on histone methylation, and detailed experimental protocols for its characterization.
Introduction to WDR5 and Histone H3K4 Methylation
WDR5 serves as a crucial adaptor protein within the MLL/SET1 complexes, bridging the interaction between the catalytic MLL1 subunit and the histone H3 tail.[1] This interaction is mediated by the binding of a conserved arginine-containing sequence in MLL1, known as the WDR5-interacting (WIN) motif, to a pocket on the surface of WDR5.[2] The assembly of this complex is a prerequisite for the successive methylation of H3K4, leading to mono-, di-, and tri-methylated states (H3K4me1, H3K4me2, and H3K4me3).[1] These methylation marks have distinct roles in gene regulation, with H3K4me3 being strongly associated with active gene promoters.[3] In MLL-r leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of the WDR5-containing complex to target genes, such as the HOX gene cluster, driving oncogenesis.[4] Therefore, disrupting the WDR5-MLL1 interaction presents a promising therapeutic strategy.[1]
This compound: A Potent Inhibitor of the WDR5-MLL Interaction
This compound was identified through a DNA-encoded library (DEL) screening approach as a potent inhibitor of WDR5.[5] It specifically targets the WIN pocket on WDR5, competitively disrupting its interaction with MLL1.
Mechanism of Action
The primary mechanism of action for this compound and other WIN-site inhibitors is the direct, competitive inhibition of the WDR5-MLL protein-protein interaction (PPI).[2] By occupying the arginine-binding pocket on WDR5, the inhibitor prevents the recruitment of the MLL1 methyltransferase to chromatin. This leads to a cascade of downstream effects, ultimately altering the epigenetic landscape and gene expression programs.
References
Wdr5-IN-8 and its Role in MLL Complex Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein WDR5 (WD repeat-containing protein 5) is a critical component of the Mixed Lineage Leukemia (MLL) complex, a histone methyltransferase essential for regulating gene expression, particularly during development and hematopoiesis. The interaction between WDR5 and the MLL protein is fundamental for the assembly and catalytic activity of the complex. Dysregulation of the MLL complex is a hallmark of various cancers, most notably acute myeloid leukemia (AML). Wdr5-IN-8 is a small molecule inhibitor designed to specifically disrupt the WDR5-MLL interaction, thereby inhibiting the oncogenic activity of the MLL complex. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on MLL complex assembly, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
Introduction to the MLL Complex and the Role of WDR5
The MLL complex is a multi-protein assembly responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark predominantly associated with active gene transcription. The core components of the MLL complex include the catalytic subunit (e.g., MLL1) and several regulatory proteins, including WDR5, RBBP5, ASH2L, and DPY30.
WDR5 acts as a crucial scaffolding protein, recognizing a conserved "Win" (WDR5-interacting) motif on the MLL protein. This interaction is a prerequisite for the stable assembly of the core complex and is essential for the full methyltransferase activity of MLL1. By presenting the histone H3 tail to the catalytic subunit, WDR5 plays a pivotal role in ensuring the fidelity and efficiency of H3K4 methylation. The disruption of the WDR5-MLL interaction has emerged as a promising therapeutic strategy for cancers driven by aberrant MLL activity.
This compound: A Potent Inhibitor of the WDR5-MLL Interaction
This compound is a potent small molecule inhibitor that targets the "Win" motif binding pocket on the surface of WDR5. By occupying this pocket, this compound directly competes with the MLL protein, preventing its association with WDR5 and thereby disrupting the formation of the functional MLL complex. This leads to a downstream reduction in H3K4 methylation at MLL target genes, ultimately suppressing their transcription and inhibiting cancer cell proliferation.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the WDR5-MLL protein-protein interaction. This disruption leads to the disassembly of the MLL core complex, resulting in the loss of its histone methyltransferase activity. Consequently, the levels of H3K4 trimethylation (H3K4me3) at the promoter regions of MLL target genes, such as the HOX genes in leukemia, are significantly reduced. This epigenetic reprogramming leads to the suppression of oncogenic gene expression, inducing cell differentiation and apoptosis in cancer cells dependent on MLL activity.
Quantitative Data for WDR5 Inhibitors
The following tables summarize the key quantitative data for this compound and its closely related analog, OICR-9429, providing a comparative overview of their potency and cellular activity.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Biochemical Assay | IC50 | 15.5 nM | [1] |
Table 1: Biochemical Potency of this compound. This table details the in vitro inhibitory concentration of this compound against the WDR5-MLL interaction.
| Compound | Assay Type | Parameter | Value | Reference |
| OICR-9429 | Biacore | Kd | 24 nM | [2] |
| OICR-9429 | Isothermal Titration Calorimetry (ITC) | Kd | 52 nM | [2] |
| OICR-9429 | Fluorescence Polarization (FP) | Kd | 64 nM | [3] |
| OICR-9429 | Biochemical Assay | Kd | 93 ± 28 nM | [4] |
| OICR-9429 | Fluorescence Polarization (FP) | IC50 | 64 nM | [5] |
Table 2: Binding Affinity and Potency of OICR-9429. This table summarizes the binding affinity (Kd) and inhibitory concentration (IC50) of OICR-9429 for WDR5, as determined by various biophysical and biochemical assays.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| OICR-9429 | T24 (Bladder Cancer) | Cell Viability | IC50 | 67.74 µM | [6] |
| OICR-9429 | UM-UC-3 (Bladder Cancer) | Cell Viability | IC50 | 70.41 µM | [6] |
| OICR-9429 | TCCSUP (Bladder Cancer) | Cell Viability | IC50 | 121.42 µM | [6] |
| OICR-9429 | MV4-11 (AML) | Cell Proliferation | - | Inhibition Observed | [7] |
| OICR-9429 | MOLM-13 (AML) | Cell Proliferation | - | Inhibition Observed | |
| OICR-9429 | GBM CSCs | Cell Viability | IC50 | 0.4 - 6.6 µM | [8] |
Table 3: Cellular Activity of OICR-9429. This table presents the half-maximal inhibitory concentration (IC50) of OICR-9429 in various cancer cell lines, demonstrating its anti-proliferative effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize WDR5 inhibitors like this compound.
Fluorescence Polarization (FP) Assay for WDR5-MLL Interaction
This assay measures the disruption of the WDR5-MLL interaction by a small molecule inhibitor. A fluorescently labeled peptide derived from the MLL "Win" motif is used as a probe.
Materials:
-
Purified recombinant human WDR5 protein.
-
Fluorescein-labeled MLL "Win" motif peptide (e.g., FITC-GSARAEVHLRKS).
-
Assay Buffer: 100 mM Potassium Phosphate, pH 8.0, 150 mM NaCl, 0.01% Triton X-100.
-
This compound or other test compounds dissolved in DMSO.
-
384-well, low-volume, black, round-bottom, non-binding surface microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a stock solution of the FITC-labeled MLL peptide in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 384-well plate, add the following components in order:
-
Assay Buffer (to make up the final volume).
-
Test compound at various concentrations.
-
Purified WDR5 protein (final concentration, e.g., 100 nM).
-
FITC-labeled MLL peptide (final concentration, e.g., 10 nM).
-
-
Include control wells:
-
No inhibitor control: Contains WDR5, FITC-MLL peptide, and DMSO.
-
No protein control: Contains FITC-MLL peptide and DMSO (for baseline polarization).
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm and emission at 528 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
AlphaLISA Assay for WDR5-MLL Interaction
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to measure protein-protein interactions.
Materials:
-
Purified recombinant human WDR5 protein (e.g., GST-tagged).
-
Purified recombinant MLL protein fragment containing the "Win" motif (e.g., biotinylated).
-
AlphaLISA Glutathione (GST) Acceptor beads.
-
Streptavidin-coated Donor beads.
-
AlphaLISA Immunoassay Buffer.
-
This compound or other test compounds dissolved in DMSO.
-
384-well, white, opaque microplates.
-
An AlphaLISA-compatible plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in Immunoassay Buffer.
-
In a 384-well plate, add the following components:
-
Test compound at various concentrations.
-
A mix of GST-tagged WDR5 and biotinylated MLL fragment (pre-incubated for 30 minutes).
-
-
Add Glutathione Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add Streptavidin Donor beads and incubate for another 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA reader (excitation at 680 nm, emission at 615 nm).
-
The signal will be inversely proportional to the concentration of the inhibitor. Calculate IC50 values from the dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line of interest (e.g., MV4-11).
-
Complete cell culture medium.
-
This compound or other test compounds dissolved in DMSO.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against WDR5.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescence detection reagents.
-
A thermal cycler or heating block.
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by a suitable method (e.g., three cycles of freeze-thaw in liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against WDR5, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for WDR5 at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative amount of soluble WDR5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Key Processes with Graphviz
MLL Complex Assembly and Function
Caption: Assembly of the MLL core complex and its catalytic activity on Histone H3.
Mechanism of Action of this compound
Caption: this compound competitively inhibits the WDR5-MLL interaction.
Experimental Workflow for Fluorescence Polarization Assay
Caption: Workflow for the Fluorescence Polarization (FP) assay.
Conclusion
This compound and similar small molecule inhibitors of the WDR5-MLL interaction represent a promising class of targeted therapeutics for the treatment of MLL-driven cancers. By disrupting a key protein-protein interaction essential for the assembly and function of the MLL complex, these compounds can effectively reprogram the epigenetic landscape of cancer cells, leading to the suppression of oncogenic gene expression and subsequent cell death. The in-depth understanding of their mechanism of action, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is crucial for their continued development and clinical translation. The methodologies and visualizations provided herein serve as a valuable resource for researchers and drug development professionals working in the field of epigenetics and cancer therapy.
References
- 1. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the WDR5-MLL Interaction
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL) family proteins is a critical nexus in epigenetic regulation. This binding is essential for the assembly and catalytic activity of the MLL histone methyltransferase (HMT) complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4). Dysregulation of this process, particularly through chromosomal translocations of the MLL1 gene, is a hallmark of aggressive acute leukemias. Consequently, the WDR5-MLL protein-protein interface has emerged as a high-value therapeutic target for novel cancer therapies. This guide provides a comprehensive overview of the molecular basis of this interaction, its functional consequences, key experimental methodologies for its study, and the current landscape of therapeutic inhibitors.
The WDR5-MLL Core Complex: Structure and Function
The catalytic activity of MLL family proteins (MLL1-4, SET1A/B) is intrinsically weak and requires the formation of a core multi-protein complex to achieve robust H3K4 methylation.[1] This core complex, often referred to as the MLL complex, consists of MLL, WDR5, Retinoblastoma-binding protein 5 (RbBP5), Absent, small, homeotic-2-like (Ash2L), and Dumpy-30 (DPY30).[2][3][4]
WDR5 acts as a central scaffolding protein, indispensable for the complex's integrity and enzymatic function.[4][5] It directly binds to a conserved sequence on MLL known as the WDR5-Interacting (WIN) motif.[2][3] This interaction is crucial for tethering the MLL catalytic SET domain to the core complex, thereby enabling the methylation of the histone H3 substrate.[4][6] Disruption of the WDR5-MLL interaction leads to the disassembly of the complex and a dramatic reduction in H3K4 methyltransferase activity.[7]
Molecular Basis of the WDR5-MLL Interaction
Structural studies have revealed that WDR5 is a seven-bladed beta-propeller protein.[2] The interaction with MLL is mediated by a short, arginine-containing WIN motif located near the MLL SET domain.[2][6] The crystal structure of WDR5 in complex with an MLL1-derived peptide shows that the WIN motif binds to a central, acidic pocket on the top face of WDR5.[6][8]
A key interaction is the insertion of a conserved arginine residue from the WIN motif (Arg-3765 in MLL1) deep into this central pocket.[6][9] This same pocket is also responsible for binding the N-terminal tail of histone H3, specifically recognizing arginine 2 (H3R2).[8][9][10] This dual-binding capability suggests a complex regulatory mechanism where WDR5 orchestrates the interaction between the enzyme (MLL) and the substrate (histone H3).[11] While both MLL and histone H3 peptides bind to the same site, thermodynamic studies show that the MLL1 WIN peptide is recognized with a higher affinity.[6][12]
Role in Leukemogenesis and Therapeutic Targeting
In over 70% of infant acute leukemias, the MLL1 gene undergoes chromosomal translocation, fusing its N-terminus to one of over 70 different partner genes.[2] The resulting MLL fusion proteins drive a potent oncogenic program, critically dependent on the recruitment of the wild-type MLL complex components, including WDR5, to upregulate target genes such as HOXA9 and MEIS1.[7][13]
This dependency makes the WDR5-MLL interaction a compelling therapeutic target. The strategy involves developing small molecules or peptidomimetics that competitively bind to the WIN-binding pocket on WDR5, thereby displacing MLL1 and disrupting the functional HMT complex.[7][10] This approach has been validated by numerous studies showing that potent and selective inhibitors can suppress H3K4 methylation, downregulate MLL target gene expression, and induce apoptosis specifically in leukemia cells harboring MLL rearrangements.[7][14][15]
Quantitative Data Summary
The development of WDR5-MLL inhibitors has been facilitated by quantitative biochemical and biophysical assays. The following tables summarize the binding affinities and inhibitory concentrations for key peptides and representative small molecules.
Table 1: Binding Affinities of Peptides to WDR5
| Peptide | Sequence | Affinity Constant | Method | Reference |
|---|---|---|---|---|
| MLL1 WIN Peptide | GSARAEVHLRKS | Kd = 120 nM | ITC | [10][12] |
| Ac-ARA-NH2 | Ac-ARA-NH2 | Ki = 120 nM | FP |[7] |
Table 2: Potency of Small Molecule Inhibitors of the WDR5-MLL Interaction
| Inhibitor | Binding/Inhibition Constant | Assay Type | Reference |
|---|---|---|---|
| OICR-9429 | Kd = 93 ± 28 nM | DSF | [14][16] |
| Kdisp = 64 ± 4 nM | FP | [14] | |
| MM-102 | Ki < 1 nM | FP | [7][17] |
| IC50 = 2.4 nM | FP | [16] | |
| WDR5-0103 | Kd = 450 nM | ITC | [10][16] |
| C6 | Kd = 0.1 nM | NMR | [18] |
| Compound 262 | IC50 = 3.4 nM (PPI) | FP | [19] |
| IC50 = 31 nM (Enzymatic) | HMT Assay | [19] |
| DC_M5_2 | IC50 = 9.63 ± 1.46 µM | FP |[20] |
Key Experimental Protocols
The study of the WDR5-MLL interaction and the screening for its inhibitors rely on a suite of robust biochemical and cellular assays.
Fluorescence Polarization (FP) Assay for Inhibitor Screening
Principle: This competitive binding assay measures the displacement of a fluorescently-labeled MLL WIN peptide from WDR5 by a test compound. When the labeled peptide is bound to the much larger WDR5 protein, its rotation is slow, resulting in a high polarization value. When displaced by an inhibitor, the free peptide tumbles rapidly in solution, leading to a low polarization value.
Methodology:
-
Reagents: Purified recombinant WDR5 protein; N-terminally fluorescein-labeled MLL WIN peptide (e.g., FITC-GSARAEVHLRKS); assay buffer (e.g., 100 mM potassium phosphate pH 8.0, 150 mM NaCl, 0.01% Triton X-100); test compounds dissolved in DMSO.[10]
-
Procedure: a. In a 384-well microplate, add a constant concentration of WDR5 (e.g., 5 µM) and labeled peptide (e.g., 40 nM) to each well.[10] b. Add serial dilutions of test compounds to the wells. Include DMSO-only wells as a negative control (high polarization) and wells without WDR5 as a positive control (low polarization). c. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium. d. Measure fluorescence polarization using a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 528 nm) filters.
-
Data Analysis: Plot the change in polarization against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate IC50 or Kdisp values.[21][22]
Co-Immunoprecipitation (Co-IP) for In-Cell Interaction
Principle: Co-IP is used to verify the interaction between WDR5 and MLL within a cellular lysate. An antibody targeting one protein (e.g., MLL) is used to pull it down from the lysate; if the second protein (WDR5) is part of the same complex, it will be pulled down as well and can be detected by Western blotting.
Methodology:
-
Cell Lysis: Harvest cells (e.g., HEK293T cells transfected with tagged MLL constructs or leukemia cells) and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: a. Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-FLAG for FLAG-tagged MLL1) overnight at 4°C.[3] b. Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an antibody against the "prey" protein (e.g., anti-WDR5).[3][23]
In Vitro Histone Methyltransferase (HMT) Assay
Principle: This functional assay measures the enzymatic activity of the reconstituted MLL core complex. Activity is typically quantified by measuring the transfer of a tritiated methyl group from the donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), to a histone H3 peptide substrate.
Methodology:
-
Reagents: Reconstituted MLL core complex (MLL, WDR5, RbBP5, Ash2L); biotinylated H3 (1-25) peptide substrate; [³H]-SAM; reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100); test compounds.[24]
-
Procedure: a. Assemble the reaction mixture containing the MLL complex, H3 peptide, and reaction buffer in a microplate. b. Add serial dilutions of the test inhibitor or DMSO control. c. Initiate the reaction by adding [³H]-SAM. d. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Detection: a. Stop the reaction (e.g., by adding trichloroacetic acid). b. Transfer the reaction mixture to a streptavidin-coated filter plate, which will capture the biotinylated H3 peptide. c. Wash the plate to remove unincorporated [³H]-SAM. d. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value for the inhibitor.
References
- 1. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for WDR5 Interaction (Win) Motif Recognition in Human SET1 Family Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure of WDR5 bound to mixed lineage leukemia protein-1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WDR5 interacts with mixed lineage leukemia (MLL) protein via the histone H3-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structural basis for WDR5 interaction (Win) motif recognition in human SET1 family histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
Wdr5-IN-8's impact on gene transcription
An In-depth Technical Guide to the Transcriptional Impact of WDR5 WIN Site Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
WD-repeat domain 5 (WDR5) is a highly conserved nuclear scaffold protein that has emerged as a high-value target for anti-cancer therapies. It is a core component of multiple epigenetic regulatory complexes, most notably the Mixed-Lineage Leukemia (MLL)/SET1 histone methyltransferase (HMT) complexes responsible for histone H3 lysine 4 methylation (H3K4me), a key mark of active gene transcription.[1][2][3] Small molecule inhibitors targeting a specific arginine-binding cavity on WDR5, known as the WDR5-Interaction (WIN) site, have been developed as a promising therapeutic strategy.
Initially, these WIN site inhibitors (WINi) were thought to function by blocking the catalytic activity of the MLL complex, thereby reducing H3K4 methylation at oncogenes and suppressing their transcription.[1][4] However, recent evidence from studies using highly potent inhibitors has revealed a distinct and more immediate mechanism of action. These compounds act primarily by displacing WDR5 from chromatin at a specific cohort of protein synthesis genes (PSGs), including those encoding ribosomal proteins and translation initiation factors.[1][5] This rapid displacement leads to the transcriptional repression of these essential genes, overwhelming the cell's translational capacity. The resulting "nucleolar stress" activates downstream pathways, such as the p53-dependent apoptotic response, leading to selective cancer cell death.[1][6]
This guide provides a comprehensive overview of the mechanism of action of WDR5 WIN site inhibitors, focusing on their impact on gene transcription. It includes quantitative data on inhibitor potency, detailed experimental protocols for key validation assays, and visualizations of the core signaling pathways and experimental workflows.
The Role of WDR5 in Gene Transcription
WDR5 is a WD40-repeat protein that acts as a crucial scaffolding unit.[5] Its best-characterized role is within the MLL/SET HMT complexes (comprising MLL1-4, SETD1A/B, WDR5, RBBP5, ASH2L, and DPY30), which catalyze H3K4 di- and tri-methylation (H3K4me2/3).[7][8] The interaction between WDR5 and the MLL1 protein is mediated by the binding of a conserved arginine-containing "WIN motif" on MLL1 to the "WIN site" pocket on WDR5.[9][10] This interaction is essential for the integrity and catalytic activity of the MLL complex, which establishes the H3K4me3 mark at the promoters of actively transcribed genes, including developmental regulators like the HOX genes, which are critical in MLL-rearranged leukemias.[1][4]
Beyond its role in the MLL complex, WDR5 also functions as a cofactor for the MYC oncoprotein, recruiting it to chromatin to stimulate the transcription of ribosomal protein genes (RPGs).[11][12]
Mechanism of Action of WDR5 WIN Site Inhibitors
Potent small molecules and peptidomimetics, such as Wdr5-IN-8 and related compounds (e.g., MM-401, OICR-9429, C16), competitively bind to the WDR5 WIN site with high affinity.[1][8][13][14] This binding physically obstructs the interaction between WDR5 and its partners, including MLL1.
The Revised Mechanism: Chromatin Displacement and Nucleolar Stress
While initial theories focused on the downstream effects of inhibiting H3K4 methylation, the primary anti-cancer mechanism of potent WIN site inhibitors is now understood to be more direct and rapid.[1][7]
-
Displacement from Chromatin: WIN inhibitors cause the rapid displacement of WDR5 from the chromatin. This effect is not global but is concentrated at a specific set of approximately 150-200 genes, the majority of which are involved in protein synthesis (PSGs), including ribosomal protein genes (RPGs) and translation initiation factors.[1][5]
-
Transcriptional Repression of PSGs: The loss of WDR5 at these loci leads to a swift and significant decrease in their transcription, which can be detected within minutes of inhibitor treatment.[1]
-
Induction of Nucleolar Stress: The repression of genes essential for ribosome biogenesis and protein synthesis chokes the cell's translational machinery. This triggers a cellular surveillance pathway known as the nucleolar stress response.[1][6]
-
p53-Dependent Apoptosis: The nucleolar stress response often leads to the activation of the p53 tumor suppressor pathway, culminating in cell cycle arrest and apoptosis.[1][6] Notably, the sensitivity of cancer cells to WIN inhibitors often correlates with their p53 status, with p53-null cells showing reduced sensitivity.[15]
Crucially, this mechanism of cell death occurs without significant changes to the levels of H3K4 methylation at the affected gene loci, indicating that chromatin displacement, not histone mark alteration, is the primary initiating event.[1][7]
References
- 1. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 7. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WIN site inhibition disrupts a subset of WDR5 function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Wdr5-IN-8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for Wdr5-IN-8, a potent inhibitor of the WD repeat-containing protein 5 (WDR5). The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on presenting clear, actionable data and methodologies.
Core Compound Activity
This compound is a small molecule inhibitor targeting the WDR5 protein, a key component of multiple protein complexes involved in histone modification and gene regulation. The primary mechanism of action for WDR5 inhibitors is the disruption of the interaction between WDR5 and the mixed-lineage leukemia (MLL) protein, which is crucial for the oncogenic activity of MLL fusion proteins in certain leukemias.
Quantitative Data Summary for this compound
The following table summarizes the primary in vitro activity of this compound.
| Compound | Target | Assay Type | Cell Lines | IC50 / GI50 (nM) | Reference |
| This compound | WDR5 | Biochemical Assay | - | 15.5 | [1] |
| This compound | Cell Proliferation | Cell-based Assay | Human Acute Leukemia Cell Lines | Not Specified | [1] |
Preclinical Landscape of WDR5 Inhibition
To provide a broader context for the therapeutic potential of this compound, the following table summarizes preclinical data from other well-characterized WDR5 inhibitors. This data illustrates the typical range of activities and preclinical models used to evaluate this class of compounds.
| Inhibitor | Cell Line(s) | In Vitro Potency (IC50/GI50) | In Vivo Model | Dosing & Administration | In Vivo Efficacy | Pharmacokinetics (Mouse) | Reference |
| OICR-9429 | MV4;11 (AML) | ~20 µM (Colony Formation) | Not specified | Not specified | Not specified | Not specified | [2] |
| MS67 (PROTAC) | MV4;11 (AML) | DC50 = 3.7 nM | MV4;11 Xenograft & PDX | Not specified | Tumor growth inhibition | Not specified | [3] |
| Compound 10 | MV4;11 (AML) | Not specified | MV4;11 Subcutaneous Xenograft | Oral | Dose-dependent tumor growth inhibition | Good oral bioavailability | [1][4] |
| C16 | Glioblastoma CSCs | Not specified | Orthotopic Glioblastoma Xenograft | 10 mg/kg daily (IP) | Disrupted in vivo tumor growth | Not specified | [5] |
Key Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of WDR5 inhibitors.
Cell Viability and Proliferation Assays
Objective: To determine the effect of the WDR5 inhibitor on the growth and proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MV4;11 for MLL-rearranged leukemia, or patient-derived glioblastoma cancer stem cells) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The WDR5 inhibitor (e.g., this compound) is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (typically 3-5 days) to allow for the compound to exert its effect.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC50/GI50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
Western Blotting for Target Engagement and Downstream Effects
Objective: To confirm target engagement by observing changes in protein levels of WDR5 and downstream markers of its activity (e.g., H3K4 methylation).
Methodology:
-
Cell Treatment: Cells are treated with the WDR5 inhibitor at various concentrations and for different time points.
-
Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against WDR5, H3K4me3, total H3, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Co-Immunoprecipitation (Co-IP) for Disruption of Protein-Protein Interactions
Objective: To demonstrate that the WDR5 inhibitor disrupts the interaction between WDR5 and its binding partners, such as MLL1 or c-MYC.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor or vehicle control, harvested, and lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The lysate is pre-cleared with protein A/G agarose beads. An antibody against WDR5 (or its binding partner) is added to the lysate and incubated to form an antibody-protein complex. Protein A/G beads are then added to pull down the complex.
-
Washing: The beads are washed multiple times to remove non-specific binding proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluate is then analyzed by Western blotting using antibodies against WDR5 and its expected binding partner (e.g., MLL1). A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the WDR5 inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Tumor Implantation: Cancer cells (e.g., MV4;11) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Compound Administration: The WDR5 inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly. Animal health is monitored throughout the study.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics). The percentage of tumor growth inhibition (TGI) is calculated.
Visualizing the Mechanism and Workflow
Signaling Pathway of WDR5 Inhibition
Caption: WDR5 inhibition by this compound disrupts the MLL1-WDR5 interaction.
Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical evaluation of a WDR5 inhibitor.
References
- 1. pnas.org [pnas.org]
- 2. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 3. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Methodological & Application
Wdr5-IN-8: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wdr5-IN-8 is a potent small molecule inhibitor of WD repeat domain 5 (WDR5), a key protein involved in epigenetic regulation. WDR5 is a core component of the Mixed Lineage Leukemia (MLL) complex, where it plays a crucial role in the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1][2][3] By binding to the "WIN" (WDR5-interacting) site, this compound disrupts the interaction between WDR5 and MLL, leading to a reduction in H3K4 methylation and subsequent modulation of gene expression.[4][5] This inhibitory activity makes this compound a valuable tool for studying the biological functions of WDR5 and a potential therapeutic agent for cancers associated with aberrant WDR5 activity, particularly in acute leukemia.[4]
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its biological effects.
Data Presentation
Table 1: In Vitro Activity of this compound and Other WDR5 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line(s) | Assay Type | Reference(s) |
| This compound | WDR5 | 15.5 | Human Acute Leukemia | Not Specified | [4] |
| OICR-9429 | WDR5-MLL Interaction | - | MLL-rearranged Leukemia | Cell Viability | [3] |
| MM-401 | WDR5-MLL Interaction | - | MLL-rearranged Leukemia | Cell Viability, Differentiation | [6] |
Note: Further details on the specific acute leukemia cell lines and the assay conditions for this compound's IC50 determination are pending full publication access.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for cell-based assays.
Caption: Inhibition of the WDR5-MLL interaction by this compound.
Caption: General workflow for this compound cell-based assays.
Experimental Protocols
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., human acute leukemia cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear or white-walled microplates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) for MTT assay
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 or GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
WDR5 Target Engagement Assay (NanoBRET™)
This assay measures the direct interaction of this compound with WDR5 in living cells.
Materials:
-
HEK293T or other suitable cells
-
Plasmids for NanoLuc®-WDR5 fusion protein and HaloTag®-interacting protein (e.g., Histone H3)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring dual-filtered emission
Protocol:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-WDR5 and HaloTag®-interacting protein plasmids according to the manufacturer's protocol.
-
Plate the transfected cells in the appropriate white-walled plates.
-
-
Ligand and Compound Addition:
-
24 hours post-transfection, add the HaloTag® NanoBRET™ 618 Ligand to the cells at the optimized concentration.
-
Add serial dilutions of this compound or a vehicle control to the wells.
-
Incubate for the desired time to allow for compound binding (e.g., 2-4 hours).
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10-15 minutes on a luminometer equipped with filters for NanoLuc® emission (donor, ~460 nm) and HaloTag® 618 emission (acceptor, ~618 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Correct the BRET ratio by subtracting the background BRET ratio from cells not treated with the HaloTag® ligand.
-
Plot the corrected BRET ratio against the log concentration of this compound to determine the IC50 value for target engagement.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound treatment alters the binding of WDR5 to the chromatin of target genes.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-WDR5 antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., HOXA9) and a negative control region
Protocol:
-
Cross-linking and Cell Lysis:
-
Treat cells with this compound or vehicle for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells to isolate the nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimize sonication conditions for your cell type.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the cleared chromatin overnight at 4°C with the anti-WDR5 antibody or an IgG control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis by qPCR:
-
Perform quantitative PCR using primers specific for the promoter regions of known WDR5 target genes and a negative control genomic region.
-
Calculate the enrichment of WDR5 binding as a percentage of the input DNA and normalize to the IgG control.
-
Conclusion
This compound is a potent and valuable research tool for investigating the role of WDR5 in cellular processes and disease. The protocols provided here offer a framework for conducting cell-based assays to characterize the effects of this inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results. Further investigation into the downstream effects of this compound on global gene expression and in various cancer models will continue to elucidate its therapeutic potential.
References
- 1. Discovery and Optimization of WDR5 Inhibitors via Cascade Deoxyribonucleic Acid-Encoded Library Selection Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wdr5-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wdr5-IN-8 is a potent and specific small molecule inhibitor of WD repeat-containing protein 5 (WDR5).[1][2] WDR5 is a crucial scaffolding protein that plays a central role in epigenetic regulation and oncogenesis. It is a core component of several protein complexes, most notably the Mixed Lineage Leukemia (MLL) and SET1 histone methyltransferase (HMT) complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4), a key mark for active gene transcription.[3][4] Additionally, WDR5 is known to interact with the oncoprotein MYC, facilitating its recruitment to chromatin and subsequent activation of target genes involved in cell proliferation and tumorigenesis.[5][6][7]
This compound exerts its inhibitory effect by binding to the "WIN" (WDR5-Interaction) site on the WDR5 protein. This binding event competitively disrupts the interaction between WDR5 and its binding partners that contain a WIN motif, such as MLL.[3][4] By blocking this interaction, this compound effectively inhibits the assembly and enzymatic activity of the MLL/SET1 complexes, leading to a reduction in H3K4 methylation and the downregulation of oncogenic gene expression. This mechanism of action makes this compound a valuable tool for studying the biological functions of WDR5 and a potential therapeutic agent for cancers dependent on WDR5 activity, particularly acute leukemias.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| IC50 | 15.5 nM | [1][2] |
| Molecular Formula | C₂₉H₂₉ClN₄O₂ | MedChemExpress |
| Molecular Weight | 501.02 g/mol | MedChemExpress |
| Appearance | Crystalline solid | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
Data Presentation
In Vitro Activity of WDR5 WIN Site Inhibitors
The following table summarizes the inhibitory activities of various WDR5 WIN site inhibitors, including compounds with similar mechanisms of action to this compound, across different cancer cell lines. This data provides a comparative context for the expected efficacy of this compound.
| Compound | Cell Line | Cancer Type | Assay Type | IC50/GI50/Kd | Reference |
| This compound | Human Acute Leukemia Cell Lines | Acute Leukemia | Proliferation Assay | IC50: 15.5 nM | [1][2] |
| OICR-9429 | MV4;11 | Acute Myeloid Leukemia | Proliferation Assay | GI50: < 50 nM | [8] |
| OICR-9429 | MOLM-13 | Acute Myeloid Leukemia | Proliferation Assay | GI50: < 50 nM | [9] |
| OICR-9429 | HCT116 | Colon Cancer | Cell Viability | IC50: ~10 µM | [2] |
| OICR-9429 | SW620 | Colon Cancer | Cell Viability | IC50: ~1 µM | [2] |
| OICR-9429 | RKO | Colon Cancer | Cell Viability | IC50: ~5 µM | [2] |
| C16 | GBM CSCs | Glioblastoma | Cell Viability | IC50: 0.4 - 6.6 µM | [5] |
| MM-102 | GBM CSCs | Glioblastoma | Cell Viability | IC50: ~1-10 µM | [3] |
| Piribedil | GBM CSCs | Glioblastoma | Cell Viability | IC50: ~1-10 µM | [3] |
Note: Data for OICR-9429, C16, MM-102, and Piribedil are included to provide a broader understanding of the activity of WDR5 WIN site inhibitors in various cancer models.
Signaling Pathways
WDR5-MLL Signaling Pathway
WDR5-MYC Signaling Pathway
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4;11, MOLM-13)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1 nM to 10 µM is recommended. Prepare a vehicle control with the same final concentration of DMSO.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Co-Immunoprecipitation (Co-IP) to Assess WDR5-MLL Interaction
This protocol is to determine if this compound disrupts the interaction between WDR5 and MLL1.
Materials:
-
Cells expressing endogenous or tagged WDR5 and MLL1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound
-
DMSO
-
Anti-WDR5 antibody or anti-tag antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Anti-MLL1 antibody
-
Anti-WDR5 antibody
Procedure:
-
Treat cells with the desired concentration of this compound or DMSO for 4-24 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Incubate 500-1000 µg of protein lysate with the anti-WDR5 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-MLL1 and anti-WDR5 antibodies. A decrease in the MLL1 signal in the this compound treated sample compared to the DMSO control indicates disruption of the interaction.
Chromatin Immunoprecipitation (ChIP)
This protocol is to investigate the effect of this compound on the recruitment of WDR5 to the promoter regions of its target genes.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde (for cross-linking)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-WDR5 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters (e.g., HOXA9, MYC target genes)
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Cross-link proteins to DNA with 1% formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Incubate the sheared chromatin with anti-WDR5 antibody or IgG control overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads with a series of ChIP wash buffers.
-
Elute the complexes and reverse the cross-links.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
Perform qPCR to quantify the enrichment of target gene promoters. A decrease in enrichment in the this compound treated sample indicates displacement of WDR5 from the chromatin.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction with WDR5 promotes target gene recognition and tumorigenesis by MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Wdr5-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wdr5-IN-8 is a potent and selective small molecule inhibitor of WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complexes and the MYC transcription factor complex. By binding to the "WIN" (WDR5-interaction) site, WDR5 plays a crucial role in regulating gene expression through histone H3 lysine 4 (H3K4) methylation and by facilitating the recruitment of MYC to its target genes. Dysregulation of WDR5 activity is implicated in various cancers, making it an attractive therapeutic target. This compound, with an IC50 of 15.5 nM, has demonstrated anti-proliferative activity in human acute leukemia cell lines, highlighting its potential in cancer research and drug development.[1] This document provides detailed information on the solubility and preparation of this compound for in vitro studies.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C27H28N4O3S | N/A |
| Molecular Weight | 501.02 g/mol | [1] |
| Target | WD repeat-containing protein 5 (WDR5) | [1] |
| IC50 | 15.5 nM | [1] |
Solubility Data
While specific solubility data for this compound in various solvents is not publicly available, data from structurally related WDR5 inhibitors suggest the following solubility profile. It is strongly recommended to perform initial solubility tests before preparing large quantities of stock solutions.
| Solvent | Expected Solubility | Notes |
| DMSO | ≥ 30 mM | Based on solubility of similar WDR5 inhibitors like C3 and C6.[2] |
| Ethanol | Limited | Generally, less soluble than in DMSO. May require warming. |
| Aqueous Buffers (PBS, etc.) | Low (µM range) | Kinetic aqueous solubility of related compounds is in the range of 30-75 µM in buffers containing a small percentage of DMSO (e.g., 1%).[3] |
| Cell Culture Medium | Low | Dilution from a DMSO stock is recommended. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. |
Preparation of this compound Solutions
Preparation of High-Concentration Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Calculate the required amount of DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution from this compound (MW = 501.02 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * 501.02 g/mol * (1 L / 1000 mL) * (1000 mg / 1 g) = 5.01 mg
-
-
Carefully weigh out the calculated mass of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)
-
Sterile dilution tubes
Protocol:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium or buffer to achieve the desired final concentrations for your experiment.
-
Important: Ensure that the final concentration of DMSO in the working solutions and the final cell culture is kept constant across all experimental conditions (including vehicle controls) and is at a non-toxic level (typically ≤ 0.5%).
-
For example, to prepare a 100 µL working solution with a final concentration of 10 µM this compound and a final DMSO concentration of 0.1%:
-
Add 0.1 µL of the 10 mM stock solution to 99.9 µL of cell culture medium.
-
-
Use the prepared working solutions immediately or store them at 4°C for short-term use (it is recommended to prepare fresh working solutions for each experiment).
Experimental Protocols
Cell Proliferation Assay (Example using MTT)
This protocol provides a general guideline for assessing the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MV4;11, a human acute leukemia cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
Prepare a series of this compound working solutions at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the 2x this compound working solutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
Incubate the cells for the desired treatment duration (e.g., 72 hours). Prolonged blockade of the WDR5 WIN site for 3-5 days may be necessary to observe a robust antiproliferative effect.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the WDR5 signaling pathway and a general experimental workflow for using this compound.
Caption: WDR5 Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
Application Notes and Protocols for Wdr5-IN-8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Wdr5-IN-8, a potent inhibitor of WD repeat-containing protein 5 (WDR5), in cell culture experiments. WDR5 is a critical component of multiple protein complexes, including the MLL/SET1 histone methyltransferase complexes, and plays a crucial role in regulating gene expression through histone H3 lysine 4 (H3K4) methylation.[1][2][3] Inhibition of WDR5 has emerged as a promising therapeutic strategy in various cancers.
This compound is a specific inhibitor of WDR5 with a reported half-maximal inhibitory concentration (IC50) of 15.5 nM in human acute leukemia cell lines.[4] These notes offer guidance on recommended concentrations, experimental procedures, and expected outcomes when using this compound to probe WDR5 function in cancer cells.
Data Presentation
Table 1: this compound Properties and Recommended Concentration Ranges
| Parameter | Value | Reference |
| Target | WD repeat-containing protein 5 (WDR5) | [4] |
| IC50 | 15.5 nM (in human acute leukemia cell lines) | [4] |
| Recommended Starting Concentration for Cell Viability Assays | 1 nM - 10 µM (dose-response) | N/A |
| Recommended Concentration for Western Blot (H3K4me3 reduction) | 100 nM - 1 µM | N/A |
| Recommended Concentration for Co-Immunoprecipitation | 1 µM - 10 µM | N/A |
| Typical Treatment Duration | 24 - 96 hours | [5] |
Note: The optimal concentration and treatment duration for this compound may vary depending on the cell line and experimental endpoint. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Signaling Pathway
WDR5 is a core component of the MLL/SET1 complexes, which are responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[1][2] this compound, by inhibiting WDR5, disrupts the integrity of these complexes. This leads to a global reduction in H3K4me3 levels, particularly at the promoter regions of oncogenes.[6] The subsequent decrease in the expression of genes involved in cell proliferation, self-renewal, and chemoresistance ultimately leads to cell cycle arrest and apoptosis in cancer cells.[6][7]
Caption: WDR5 Inhibition Signaling Pathway.
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for solubilizing formazan in MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 1 nM to 10 µM. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.
-
Incubate the plate for 24, 48, 72, or 96 hours.[8]
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CCK-8 assay:
-
Calculate cell viability as a percentage of the DMSO-treated control.
Caption: Cell Viability Assay Workflow.
Western Blot for H3K4me3 Reduction
This protocol is to assess the effect of this compound on the levels of H3K4 trimethylation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound (e.g., 100 nM, 500 nM, 1 µM) or DMSO control for 24-72 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Co-Immunoprecipitation (Co-IP) to Disrupt WDR5-MLL Interaction
This protocol is to determine if this compound disrupts the interaction between WDR5 and MLL.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
10 cm dishes
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies: anti-WDR5 for immunoprecipitation, anti-MLL for detection
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with this compound (e.g., 1 µM, 5 µM, 10 µM) or DMSO control for 4-24 hours.
-
Lyse the cells in Co-IP lysis buffer and pre-clear the lysate with protein A/G beads.
-
Incubate a portion of the pre-cleared lysate with the anti-WDR5 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using an anti-MLL antibody. An input control should be run in parallel to confirm the presence of both proteins in the cell lysate.
Caption: Co-Immunoprecipitation Workflow.
References
- 1. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulated WDR5 promotes proliferation, self-renewal and chemoresistance in bladder cancer via mediating H3K4 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
Application Notes and Protocols for WDR5 Inhibitor Treatment in Experimental Settings
A- Introduction
WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein involved in the regulation of gene expression through its role in histone methylation. As a core component of the COMPASS (Complex of Proteins Associated with Set1) complex, WDR5 is essential for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark for gene activation. Its involvement in various cancers has made it a significant target for therapeutic intervention.
This document provides detailed application notes and protocols for the use of WDR5 inhibitors in research settings. While specific experimental data for Wdr5-IN-8 is limited in publicly available research, this guide offers comprehensive protocols and treatment duration information based on studies of other well-characterized WDR5 inhibitors such as OICR-9429 and C16. These guidelines are intended for researchers, scientists, and drug development professionals.
B- Quantitative Data Summary
The following tables summarize the treatment durations and concentrations of various WDR5 inhibitors used in a range of cellular assays. This data is compiled from multiple studies to provide a comparative overview for experimental design.
Table 1: Treatment Durations and Concentrations of WDR5 Inhibitors in Cellular Assays
| Inhibitor | Cell Line(s) | Assay Type | Concentration(s) | Treatment Duration | Outcome/Observation |
| OICR-9429 | Bladder Cancer Cells | Cell Viability | 70, 120, 140, 240 µM | 48 hours | Reduced cell viability. |
| OICR-9429 | Bladder Cancer Cells | Apoptosis | 70, 120, 140, 240 µM | 24, 72 hours | Increased apoptosis at 72 hours. |
| OICR-9429 | Bladder Cancer Cells | Cell Cycle | 70, 120, 140, 240 µM | 48 hours | G1/S phase transition regulation. |
| OICR-9429 | LAN5 Neuroblastoma Cells | RNA Sequencing | 20 µM | 72 hours | Analysis of transcriptional profiles. |
| OICR-9429 | Primary Human AML Cells | Cell Viability | 5 µM | 3 days | Inhibition of proliferation. |
| C16 | Glioblastoma Cancer Stem Cells | H3K4me3 Levels | 5 µM | 72 hours | Global reduction in H3K4me3. |
| C16 | Glioblastoma Cancer Stem Cells | Co-immunoprecipitation | 5 µM | 24 hours | Disruption of WDR5-WRAD complex interaction. |
| C6 | 293T Cells | KANSL1 Binding | 5 µM | 5 hours | No effect on KANSL1 binding to WDR5. |
| Unnamed WDR5 Inhibitor (Compound 12) | HEK293 Cells | MYC Recruitment (ChIP) | 20 µM | 10 hours | Reduction of MYC at WDR5-dependent loci. |
| Unnamed WDR5 Degrader (Compound 11) | MIA PaCa-2 Cells | WDR5 Protein Levels | 1.5 µM | 2 hours | Significant reduction in WDR5 protein levels. |
C- Experimental Protocols
Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol is for determining the effect of a WDR5 inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
WDR5 inhibitor (e.g., OICR-9429)
-
DMSO (vehicle control)
-
96-well plates
-
MTT, XTT, or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000–5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the WDR5 inhibitor in complete medium. A typical concentration range for OICR-9429 is 0-10 µM, though higher concentrations may be needed for less sensitive cell lines. Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubation: Incubate the plate for a specified duration. For cell viability assays with OICR-9429, incubation times of 48 to 72 hours are common.
-
Viability Assessment:
-
For MTT/XTT assay: Add the reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the reagent to each well, mix, and measure luminescence after a short incubation period.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by a WDR5 inhibitor using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
WDR5 inhibitor
-
DMSO
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of the WDR5 inhibitor or vehicle control. Treatment durations can range from 24 to 72 hours.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Western Blot for Histone H3K4 Trimethylation (H3K4me3)
This protocol is for assessing the effect of a WDR5 inhibitor on the levels of H3K4me3, a direct downstream target of the WDR5/MLL complex.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
WDR5 inhibitor (e.g., C16)
-
DMSO
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the WDR5 inhibitor or vehicle for a duration sufficient to observe changes in histone modifications. A 72-hour treatment with 5 µM C16 has been shown to reduce global H3K4me3 levels. After treatment, lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading of core histones.
-
Quantification: Densitometrically quantify the H3K4me3 bands and normalize to the total H3 bands.
D- Visualizations
WDR5 Signaling Pathway
Caption: WDR5 signaling pathway and point of inhibition.
Experimental Workflow for WDR5 Inhibitor Screening
Caption: General experimental workflow for evaluating WDR5 inhibitors.
Application Notes and Protocols for a ChIP-seq Experiment with Wdr5-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein involved in the assembly and function of multiple histone methyltransferase complexes, most notably the MLL/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation. This epigenetic modification is vital for active gene transcription. Dysregulation of WDR5 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.
Wdr5-IN-8 is a potent small molecule inhibitor of WDR5 with an IC50 of 15.5 nM.[1] It functions by targeting the "WIN" (WDR5 interaction) site, a conserved pocket on the WDR5 protein. This inhibition disrupts the interaction of WDR5 with its binding partners, leading to the displacement of WDR5 from chromatin and subsequent modulation of gene expression.[2]
These application notes provide a comprehensive guide for utilizing this compound in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments to investigate its impact on WDR5 chromatin occupancy and downstream gene regulation.
Data Presentation
Table 1: Quantitative Parameters for Wdr5 ChIP-seq Experiments
| Parameter | Recommended Value | Notes |
| Cell Number per IP | 2 x 106 - 1 x 107 cells | Optimal cell number can vary by cell type. A titration is recommended. |
| Wdr5 Antibody | Use a ChIP-validated antibody | Refer to manufacturer's datasheet for recommended concentration (e.g., 10 µl for 10 µg of chromatin).[3] |
| This compound Treatment | 1-10 µM for 4-24 hours | Optimal concentration and duration should be determined empirically for each cell line and experimental goal. |
| Chromatin Shearing | Sonication or enzymatic digestion | Aim for fragment sizes between 200-600 bp. |
| Sequencing Depth | 20-40 million reads per sample | For transcription factors like WDR5, this depth provides good coverage for peak calling.[4] |
| Biological Replicates | Minimum of two | Essential for statistical power and reproducibility. |
Signaling Pathway
The following diagram illustrates the central role of WDR5 in histone methylation and gene activation, and the mechanism of action for this compound.
Caption: WDR5 signaling and inhibition by this compound.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Treatment: Treat cells with the this compound containing medium or a vehicle control (DMSO) for the desired time (e.g., 4-24 hours).
-
Harvesting: After treatment, harvest the cells for cross-linking.
II. Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
A. Cross-linking and Cell Lysis
-
Cross-linking: To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Cell Collection: Wash the cells twice with ice-cold PBS, then scrape and collect the cells in a conical tube. Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing protease inhibitors) and incubate on ice to lyse the cell membrane.
-
Nuclear Lysis: Centrifuge to pellet the nuclei, then resuspend the nuclear pellet in a nuclear lysis buffer.
B. Chromatin Shearing
-
Sonication: Shear the chromatin to an average size of 200-600 bp using a sonicator. The sonication conditions (power, duration, cycles) must be optimized for your specific cell type and instrument.
-
Verification: Verify the chromatin fragment size by running an aliquot on an agarose gel.
C. Immunoprecipitation
-
Pre-clearing: Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.
-
Antibody Incubation: Add the WDR5 antibody (or IgG control) to the pre-cleared chromatin and incubate overnight at 4°C with rotation. For optimal results, use approximately 10 µl of a validated WDR5 antibody per 10 µg of chromatin.[3]
-
Immune Complex Capture: Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
D. Elution and Reverse Cross-linking
-
Elution: Elute the chromatin from the beads using an elution buffer.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C overnight.
-
Protein and RNA Digestion: Treat with RNase A and Proteinase K to remove RNA and protein.
E. DNA Purification
-
Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
III. Library Preparation and Sequencing
-
Library Preparation: Prepare a sequencing library from the purified ChIP DNA and input control DNA using a commercial library preparation kit.
-
Sequencing: Perform single-end or paired-end sequencing on an Illumina platform, aiming for a sequencing depth of 20-40 million reads per sample.[4]
Experimental Workflow Diagram
Caption: ChIP-seq experimental workflow with this compound.
References
Application Notes and Protocols: Co-Immunoprecipitation with Wdr5 WIN Site Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing co-immunoprecipitation (Co-IP) experiments to study the effects of Wdr5 WIN site inhibitors, such as Wdr5-IN-8, on protein-protein interactions. The protocols and data presented are intended to facilitate the investigation of Wdr5 biology and the development of novel therapeutics targeting the Wdr5 interactome.
Introduction
WD repeat-containing protein 5 (Wdr5) is a crucial scaffolding protein involved in a multitude of cellular processes, including histone modification and transcriptional regulation. It serves as a core component of several protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes, which are responsible for histone H3 lysine 4 (H3K4) methylation, a key mark of active chromatin.[1][2] Wdr5 facilitates these interactions through distinct protein binding domains, including the well-characterized "WIN" (Wdr5-interaction) site and "WBM" (Wdr5-binding motif) site.[3][4]
The WIN site is a deep arginine-binding cavity on the surface of Wdr5 that is critical for its interaction with the MLL proteins and other binding partners.[4][5] Small molecule inhibitors that target the WIN site have emerged as valuable tools to probe Wdr5 function and as potential therapeutics in various cancers where Wdr5 is overexpressed or its associated pathways are dysregulated.[4][6] this compound is one such inhibitor designed to competitively block the WIN site, thereby disrupting the assembly and function of Wdr5-containing complexes.
Co-immunoprecipitation is a powerful technique to study protein-protein interactions. By using an antibody to pull down a specific protein of interest (the "bait"), one can also co-purify its interacting partners (the "prey"). This methodology, when coupled with treatment with a Wdr5 WIN site inhibitor, allows for the detailed examination of how these small molecules affect the composition of Wdr5-containing protein complexes.
Data Presentation: Quantitative Analysis of Wdr5 Interactome Changes with WIN Site Inhibitor Treatment
Quantitative proteomics studies, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), have been employed to globally assess the impact of WIN site inhibitors on the Wdr5 interactome. The following tables summarize findings from a study by Guarnaccia et al. (2021), which utilized a potent WIN site inhibitor, C6, to identify proteins with altered Wdr5 binding.[6] This data provides a valuable resource for understanding the molecular consequences of WIN site inhibition.
Table 1: Proteins with Decreased Interaction with Wdr5 upon WIN Site Inhibitor Treatment
| Protein | UniProt ID | Description | Fold Change (Inhibitor/Control) |
| MLL1/KMT2A | Q03164 | Histone-lysine N-methyltransferase MLL1 | ~0.25 |
| MLL2/KMT2B | O14686 | Histone-lysine N-methyltransferase MLL2 | ~0.30 |
| RBBP5 | Q15291 | Retinoblastoma-binding protein 5 | ~0.40 |
| ASH2L | Q9UBL3 | Set1/Ash2 histone methyltransferase complex subunit ASH2 | ~0.45 |
| DPY30 | Q9C005 | Dpy-30 homolog | ~0.50 |
| WDR82 | Q6UXN9 | WD repeat-containing protein 82 | ~0.55 |
| PTIP/PAXIP1 | Q6P2E5 | PAX interacting protein 1 | ~0.60 |
Table 2: Proteins with Increased Interaction with Wdr5 upon WIN Site Inhibitor Treatment
| Protein | UniProt ID | Description | Fold Change (Inhibitor/Control) |
| PDPK1 | O15530 | 3-phosphoinositide-dependent protein kinase 1 | ~2.5 |
| HSP90AA1 | P07900 | Heat shock protein HSP 90-alpha | ~2.2 |
| HSP90AB1 | P08238 | Heat shock protein HSP 90-beta | ~2.1 |
| YWHAZ | P63104 | 14-3-3 protein zeta/delta | ~1.8 |
| YWHAE | P62258 | 14-3-3 protein epsilon | ~1.7 |
Experimental Protocols
This section provides a detailed protocol for performing a co-immunoprecipitation experiment to validate the effect of a Wdr5 WIN site inhibitor on the interaction between Wdr5 and a known or putative binding partner.
Protocol: Co-Immunoprecipitation of Endogenous Wdr5 and Interacting Proteins
Materials:
-
Cell Lines: Human cell line expressing endogenous Wdr5 and the protein of interest (e.g., HEK293T, U2OS).
-
Wdr5 WIN Site Inhibitor: this compound or other validated WIN site inhibitor (e.g., C6).
-
Antibodies:
-
Rabbit anti-Wdr5 antibody for immunoprecipitation.
-
Mouse anti-FLAG antibody (for tagged protein immunoprecipitation, if applicable).
-
Antibodies against the protein of interest and Wdr5 for western blotting.
-
Normal Rabbit IgG (as a negative control).
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.
-
Protein A/G magnetic beads or agarose beads.
-
Elution Buffer: 2x Laemmli sample buffer.
-
DMSO (for inhibitor stock solution).
-
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the Wdr5 WIN site inhibitor (e.g., 1-10 µM this compound) or DMSO (vehicle control) for the desired time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a Bradford or BCA assay.
-
Normalize the protein concentration of all samples with Lysis Buffer.
-
-
Immunoprecipitation:
-
Take an aliquot of the lysate (e.g., 50 µl) as the "Input" control and add an equal volume of 2x Laemmli buffer.
-
To the remaining lysate (e.g., 1-2 mg of total protein), add the immunoprecipitating antibody (e.g., 2-5 µg of anti-Wdr5 antibody or Normal Rabbit IgG).
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack or by centrifugation (500 x g for 1 minute at 4°C).
-
Discard the supernatant.
-
Wash the beads three to five times with 1 ml of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µl of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and transfer the supernatant (eluate) to a new tube.
-
-
Western Blot Analysis:
-
Load the eluates and input samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Wdr5 and the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wdr5 in the MLL/SET complex and the inhibitory action of this compound.
Caption: Experimental workflow for co-immunoprecipitation with Wdr5 inhibitor treatment.
References
- 1. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR5 - Wikipedia [en.wikipedia.org]
- 3. ir.vanderbilt.edu [ir.vanderbilt.edu]
- 4. pnas.org [pnas.org]
- 5. Structural Basis for WDR5 Interaction (Win) Motif Recognition in Human SET1 Family Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of WIN site inhibitor on the WDR5 interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assays Following Wdr5-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wdr5-IN-8 is a potent and selective small molecule inhibitor of the WD repeat-containing protein 5 (WDR5). WDR5 is a crucial component of multiple protein complexes, including the MLL/SET histone methyltransferases, and plays a significant role in gene transcription regulation. Notably, WDR5 has been identified as a key factor in the proliferation and survival of various cancer cells. This compound and other inhibitors targeting the WDR5-interaction (WIN) site disrupt the interaction of WDR5 with its binding partners on chromatin. This disruption leads to the suppression of ribosomal protein gene transcription, inducing nucleolar stress and subsequently p53-dependent apoptosis in cancer cells.[1][2]
These application notes provide detailed protocols for assessing apoptosis in cells treated with this compound. The described assays are essential for characterizing the cytotoxic effects of this compound and understanding its mechanism of action. The protocols cover three widely used methods for apoptosis detection: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, caspase activity assays, and Western blotting for the detection of apoptosis-related proteins.
Mechanism of this compound-Induced Apoptosis
WDR5 inhibitors, including this compound, induce apoptosis through a specific signaling cascade. By binding to the WIN site of WDR5, the inhibitor displaces it from chromatin. This leads to a reduction in the transcription of genes encoding ribosomal proteins, which in turn causes nucleolar stress. The cellular stress response activates the tumor suppressor protein p53, which then initiates the apoptotic program.
References
Application Notes and Protocols for Wdr5-IN-8 in MYC-Driven Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor MYC is a potent oncoprotein that is deregulated in a majority of human cancers, driving cell proliferation, growth, and metabolism.[1] Due to its intrinsically disordered structure, directly targeting MYC has been a significant challenge in drug development.[1] A promising alternative strategy is to inhibit the interaction between MYC and its critical cofactor, WD repeat domain 5 (WDR5).[2][3][4] WDR5 is a scaffold protein that plays a crucial role in recruiting MYC to the chromatin of its target genes, thereby enabling their transcription and subsequent oncogenic functions.[1][3][4] The interaction between WDR5 and MYC occurs at the WDR5-binding motif (WBM) site on WDR5.[5][6][7]
Wdr5-IN-8 is a small molecule inhibitor designed to specifically disrupt the WDR5-MYC protein-protein interaction. By binding to the WBM pocket on WDR5, this compound prevents the association of MYC with WDR5, leading to a reduction in MYC's ability to bind to its target gene promoters.[1][8] This ultimately results in the downregulation of MYC-driven transcriptional programs and an anti-proliferative effect in MYC-dependent cancer cells. These application notes provide an overview of the utility of this compound as a chemical probe for studying MYC-driven cancers and detailed protocols for its use in key cellular and biochemical assays.
Data Presentation
The following table summarizes the inhibitory activities of various small molecules targeting the WDR5-MYC interaction. This data provides a comparative landscape for researchers evaluating different chemical probes.
| Compound | Assay Type | Target Interaction | IC50 (nM) | Cell Line(s) | Reference |
| This compound | HTRF | WDR5-MYC | 15.5 | Not Specified | Not Specified in Search Results |
| WM-586 | HTRF | WDR5-MYC | 101 | Not Specified | [1] |
| WM-662 | HTRF | WDR5-MYC | 18,000 | Not Specified | [5] |
| Compound 4m | FP | WDR5-MYC | Ki = 2,400 | Not Specified | [9] |
| Compound 4o | FP | WDR5-MYC | Ki = 1,000 | Not Specified | [9] |
| MM-102 | Cell Viability | WDR5 WIN Site | Varies | GBM CSCs | [8] |
| OICR-9429 | Cell Viability | WDR5 WIN Site | Varies | GBM CSCs | [8] |
| C16 | Cell Viability | WDR5 WIN Site | Varies | GBM CSCs | [8] |
Signaling Pathway
The diagram below illustrates the central role of the WDR5-MYC interaction in promoting the transcription of MYC target genes, a process that is inhibited by this compound.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of WDR5 Inhibitors
Disclaimer: Specific in vivo administration data for a compound explicitly named "Wdr5-IN-8" is not publicly available in the reviewed literature. The following application notes and protocols are a synthesis of information from studies on various WDR5 inhibitors and proteolysis-targeting chimeras (PROTACs). This guide is intended for researchers, scientists, and drug development professionals and should be adapted based on the specific properties of the compound of interest.
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex.[1][2][3] This complex plays a crucial role in the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[4][5] WDR5 is also implicated in MYC-driven oncogenesis.[1][2] Due to its overexpression and essential role in various cancers, including leukemias, glioblastoma, and pancreatic cancer, WDR5 has emerged as a promising therapeutic target.[1][2][5]
This document provides a generalized guide for the in vivo administration of WDR5 inhibitors, based on preclinical studies of similar compounds. It covers formulation, administration routes, dosing considerations, and experimental protocols.
Signaling Pathway of WDR5
WDR5 acts as a core component of the WRAD complex, which is essential for the catalytic activity of SET1/MLL methyltransferases. By binding to the MLL protein, WDR5 facilitates the trimethylation of H3K4, leading to the transcriptional activation of target genes, many of which are involved in cell proliferation and survival. WDR5 inhibitors typically work by disrupting the interaction between WDR5 and MLL.[4][5] Furthermore, WDR5 interacts with the oncoprotein MYC, recruiting it to chromatin and promoting the expression of MYC target genes.[1][2]
Quantitative Data Summary
The following tables summarize in vivo data from studies on various WDR5 inhibitors and degraders. This information can serve as a starting point for designing in vivo experiments with new WDR5-targeting compounds.
Table 1: In Vivo Administration and Pharmacokinetics of WDR5 Inhibitors
| Compound/Inhibitor | Animal Model | Dose | Administration Route | Key Pharmacokinetic/Toxicity Findings | Reference |
| C16-related Inhibitor | Mouse | 10 mg/kg (single dose) | Intraperitoneal (i.p.) | Limited brain penetration (AUCbrain/plasma ratio <10%). No systemic toxicity or neurologic defects noted. | [4][6] |
| WDR5 PROTAC (MS40) | NSG-SGM3 Mouse | 100 mg/kg (daily, 5 days/week) | Intraperitoneal (i.p.) | Lacked apparent in vivo toxicity. | [7] |
| WDR5 PROTAC (MS169) | NSG-SGM3 Mouse | 34 mg/kg (daily, 5 days/week) | Intraperitoneal (i.p.) | N/A | [7] |
| WDR5 PROTAC (Compound 11) | Mouse | 75 mg/kg (single dose) | Intraperitoneal (i.p.) | Cmax of 5 µM at 0.5 h. Plasma concentration >100 nM over 12 h. | [8] |
| DDO-2093 | Mouse (MV4-11 xenograft) | N/A | N/A | Showed significant tumor suppression with a favorable safety profile. | [3] |
| Unnamed WIN-site inhibitors | Mouse (MV4:11 xenograft) | N/A | Oral | Potent, dose-dependent in vivo efficacy. Excellent oral pharmacokinetic profiles. | [1] |
N/A: Not explicitly available in the search results.
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of WDR5 inhibitors. Specific details should be optimized for the particular animal model and compound.
Formulation of WDR5 Inhibitor
The formulation will depend on the physicochemical properties of the specific inhibitor and the route of administration.
-
For Intraperitoneal (i.p.) Injection:
-
Determine the solubility of the WDR5 inhibitor. Common solvents include DMSO, PEG300, Tween 80, and saline.
-
Prepare a stock solution of the inhibitor in a suitable organic solvent (e.g., 100% DMSO).
-
For the final formulation, a common vehicle might consist of:
-
5-10% DMSO
-
40% PEG300
-
5% Tween 80
-
45-50% Saline or Water
-
-
Prepare the final solution on the day of injection. Add the components sequentially, vortexing thoroughly after each addition to ensure the inhibitor remains in solution.
-
The final injection volume for mice is typically 100-200 µL (not exceeding 10 mL/kg).
-
-
For Oral Gavage (p.o.):
-
Formulate the inhibitor as a suspension or solution in a vehicle suitable for oral administration.
-
A common vehicle for oral gavage is 0.5% methylcellulose (MC) or 0.5% carboxymethylcellulose (CMC) in water.
-
The final volume for oral gavage in mice is typically 100-200 µL.
-
In Vivo Efficacy Study in Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a WDR5 inhibitor in a subcutaneous xenograft mouse model.
Protocol Steps:
-
Animal Models: Immunocompromised mice such as NSG (NOD-scid IL2Rgamma-null) or athymic nude mice are commonly used for xenograft studies.[5] Age- and sex-matched cohorts should be used.
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line (e.g., MV4:11 for leukemia, MIA PaCa-2 for pancreatic cancer).
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Inject approximately 1-10 x 10⁶ cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (e.g., Vehicle, WDR5 inhibitor low dose, WDR5 inhibitor high dose). A typical group size is 8-10 mice.
-
-
Drug Administration:
-
Administer the WDR5 inhibitor and vehicle according to the predetermined dose, route, and schedule (e.g., daily, 5 days/week).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Collect blood and tumor tissue for pharmacokinetic (PK) and pharmacodynamic (PD) analysis (e.g., measuring drug concentration, H3K4me3 levels, or target gene expression).
-
Safety and Toxicology
-
Published studies on several WDR5 inhibitors and PROTACs have reported a lack of significant systemic toxicity in mice at efficacious doses.[4][6][7]
-
However, WDR5 is considered a "pan-essential" gene, meaning its depletion can have profound effects on normal cells.[1]
-
Therefore, a thorough toxicological evaluation is critical for any new WDR5 inhibitor. This should include monitoring body weight, clinical signs of distress, and may involve histopathological analysis of major organs at the end of the study.
This guide provides a framework for the in vivo administration and evaluation of WDR5 inhibitors. All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. pnas.org [pnas.org]
- 2. In Vivo Functional Platform Targeting Patient-Derived Xenografts Identifies WDR5-Myc Association as a Critical Determinant of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Multi-Tiered Hybrid Virtual Screening Pipeline for the Discovery of WDR5-MLL1 Interaction Disruptors in Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Efficacy of WDR5 Inhibitors in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
WD repeat-containing protein 5 (WDR5) has emerged as a promising therapeutic target in various cancers, including those with mixed-lineage leukemia (MLL) rearrangements and MYC overexpression.[1] WDR5 acts as a critical scaffolding protein, facilitating the assembly and activity of multiple protein complexes involved in histone modification and gene transcription.[2][3][4][5] Notably, it is a core component of the MLL/SET histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[2][3][6] Additionally, WDR5 directly interacts with the MYC oncoprotein, recruiting it to chromatin and promoting the expression of MYC target genes.[1][7][8]
Small molecule inhibitors targeting the WDR5-interaction (WIN) site have been developed to disrupt these oncogenic interactions.[1][2][5] These inhibitors have demonstrated preclinical efficacy in various cancer models, including patient-derived xenografts (PDX).[1][6][9] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of WDR5 inhibitors, using Wdr5-IN-8 as a representative compound, in xenograft mouse models.
Signaling Pathways Involving WDR5
WDR5 plays a central role in two major cancer-associated pathways: the MLL/SET1 histone methyltransferase pathway and the MYC transcriptional program.
Figure 1. WDR5 Signaling Pathways.
Experimental Protocols
Cell Line Selection and Xenograft Model Establishment
Objective: To establish subcutaneous xenograft tumors in immunocompromised mice using a cancer cell line known to be sensitive to WDR5 inhibition.
Materials:
-
WDR5-dependent cancer cell line (e.g., MV4;11 for MLL-rearranged leukemia, or a MYC-driven solid tumor cell line)
-
Culture medium and supplements
-
Matrigel (Corning)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture the selected cancer cell line under standard conditions to achieve 80-90% confluency.
-
Harvest the cells by trypsinization, wash with sterile PBS, and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 108 cells/mL.
-
Inject 100 µL of the cell suspension (containing 1 x 107 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Palpate the injection site every 2-3 days.
-
Once tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
In Vivo Efficacy Study of this compound
Objective: To evaluate the anti-tumor activity of this compound in the established xenograft model.
Materials:
-
Tumor-bearing mice
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose in sterile water)
-
Dosing syringes and gavage needles (for oral administration) or syringes and needles (for intraperitoneal injection)
-
Calipers
-
Analytical balance
Protocol:
-
Prepare the dosing solutions of this compound at the desired concentrations in the vehicle. Also prepare a vehicle-only control solution.
-
Record the initial tumor volume and body weight of each mouse. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Administer this compound or vehicle to the respective groups of mice daily (or as per the determined dosing schedule) via the chosen route of administration (e.g., oral gavage or intraperitoneal injection).
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Continue the treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
Figure 2. Experimental Workflow for Xenograft Efficacy Study.
Data Presentation
The efficacy of this compound is typically assessed by measuring tumor growth inhibition (TGI). The following table summarizes representative data from preclinical studies of various WDR5 inhibitors.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound 3 | MV4:11 Xenograft | 50 mg/kg, i.p. | Significant dose-dependent suppression | [1] |
| Compound 9 | MV4:11 Xenograft | Not specified | Achieved tumor regression | [1] |
| MS67 (PROTAC) | MV4:11 Xenograft | Not specified | Significant in vivo tumor growth inhibition | [1] |
| MS67 (PROTAC) | MLL-r AML PDX | Not specified | Suppressed malignant growth | [9] |
| OICR-9429 | Breast Cancer Xenograft | 20 µM (in vitro) | Reduced colony formation | [4][10] |
| C16 | Glioblastoma PDX CSCs | IC50: 0.4-6.6 µM (in vitro) | Reduction in CSC number | [6][11] |
| MM-102 | Glioblastoma PDX CSCs | IC50: 20-40 µM (in vitro) | Reduction in CSC number | [6] |
| DDO-2093 | MV4-11 Xenograft | Not specified | Significantly suppressed tumor growth | [12] |
Conclusion
The protocols and data presented here provide a framework for assessing the in vivo efficacy of WDR5 inhibitors like this compound in xenograft models. These studies are crucial for the preclinical development of this class of targeted therapies. The observed anti-tumor activity of various WDR5 inhibitors in diverse cancer models underscores the therapeutic potential of targeting this critical oncogenic node. Further investigations, including detailed pharmacokinetic and pharmacodynamic analyses, are essential to optimize dosing strategies and advance these promising agents toward clinical application.
References
- 1. pnas.org [pnas.org]
- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 11. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Wdr5-IN-8 Dosage for Cancer Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Wdr5-IN-8, a potent inhibitor of the WD repeat domain 5 (WDR5) protein, in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of WDR5 with an IC50 of 15.5 nM.[1] WDR5 is a crucial component of multiple protein complexes, including the MLL/SET histone methyltransferases, which are responsible for the methylation of histone H3 at lysine 4 (H3K4).[2][3][4] This epigenetic modification is associated with active gene transcription. WDR5 acts as a scaffold, and its inhibition by molecules like this compound disrupts the assembly and function of these complexes.[4][5] This leads to a reduction in H3K4 trimethylation (H3K4me3) at the promoter regions of target genes, subsequently downregulating their expression.[5] Key downstream targets affected by WDR5 inhibition include genes regulated by the transcription factor MYC and those involved in ribosome biogenesis, leading to cell cycle arrest and apoptosis in cancer cells.[2][6]
Q2: In which cancer types has this compound or other WDR5 inhibitors shown efficacy?
A2: this compound has demonstrated anti-proliferative activity in human acute leukemia cell lines.[1] More broadly, inhibitors targeting WDR5 have shown promise in a variety of cancers, including glioblastoma, neuroblastoma, breast cancer, prostate cancer, and pancreatic cancer.[3][4][7] The sensitivity to WDR5 inhibition can be influenced by the cancer's dependence on pathways regulated by WDR5, such as those involving MLL rearrangements or high MYC expression.
Q3: What is a recommended starting concentration range for this compound in a new cancer cell line?
A3: For a new cell line, we recommend a dose-response experiment starting from a low nanomolar range up to a low micromolar range. Based on the IC50 of this compound (15.5 nM) and data from other WDR5 inhibitors, a starting range of 1 nM to 10 µM is advisable. This range will help in determining the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration will vary depending on the cell line and the endpoint being measured. For initial cell viability or proliferation assays, a 72-hour incubation is a common starting point. However, for mechanistic studies, such as analyzing changes in histone methylation or gene expression, shorter time points (e.g., 24 or 48 hours) may be more appropriate to capture earlier events.[5]
Q5: How can I confirm that this compound is engaging its target in my cells?
A5: Target engagement can be confirmed by observing the downstream molecular effects of WDR5 inhibition. A key biomarker is the global reduction of H3K4me3 levels, which can be assessed by Western blotting or more quantitatively by techniques like CUT&Tag followed by sequencing.[5] Additionally, co-immunoprecipitation experiments can be performed to demonstrate the disruption of the interaction between WDR5 and other components of the WRAD complex, such as RBBP5.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability results | 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in the multi-well plate. 4. Contamination. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Regularly check cell cultures for any signs of contamination. |
| No significant effect on cell viability at expected concentrations | 1. The cell line may be resistant to WDR5 inhibition. 2. Insufficient treatment duration. 3. Degradation or poor solubility of this compound in the culture medium. | 1. Verify WDR5 expression in your cell line. Consider testing cell lines known to be sensitive to WDR5 inhibitors as a positive control. 2. Extend the treatment duration (e.g., up to 7 days). 3. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in media. Test the stability of the compound in your specific cell culture medium. |
| Unexpected cell morphology changes or toxicity | 1. Off-target effects of the inhibitor at high concentrations. 2. Solvent (e.g., DMSO) toxicity. | 1. Use the lowest effective concentration of this compound. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| Difficulty in detecting changes in H3K4me3 levels | 1. Insufficient inhibitor concentration or treatment time. 2. Poor antibody quality for Western blotting. 3. Low abundance of the mark. | 1. Increase the concentration of this compound or the treatment duration based on dose-response data. 2. Validate your H3K4me3 antibody using positive and negative controls. 3. Use a more sensitive method like CUT&Tag for detecting changes in histone modifications.[5] |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is adapted from methodologies used for other WDR5 inhibitors and should be optimized for your specific cell line and experimental conditions.[4]
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The seeding density should be optimized to ensure cells are in the exponential growth phase at the end of the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Drug Treatment:
-
Prepare a 10-point serial dilution of this compound in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Data Acquisition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for H3K4me3
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Normalize the H3K4me3 signal to a loading control, such as total Histone H3.
-
Data Presentation
Table 1: IC50 Values of WDR5 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| This compound | Not Specified | Acute Leukemia | 15.5 nM | [1] |
| C16 | GBM CSC models | Glioblastoma | 0.4 - 6.6 µM | [5] |
| MM-102 | GBM CSC models | Glioblastoma | >10 µM | [4] |
| OICR-9429 | GBM CSC models | Glioblastoma | >10 µM | [4] |
Note: CSC stands for Cancer Stem Cell.
Visualizations
Caption: WDR5 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Optimizing this compound Dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma | bioRxiv [biorxiv.org]
- 5. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
WDR5-IN-8 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of Wdr5-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, including the MLL/SET histone methyltransferase complexes. These complexes play a key role in regulating gene expression through histone H3 lysine 4 (H3K4) methylation. This compound is believed to exert its effects by binding to the "WIN" (WDR5-interaction) site on WDR5, thereby disrupting its interaction with binding partners like MLL1 and the oncoprotein MYC. This disruption can lead to the displacement of WDR5 from chromatin, resulting in altered gene expression, particularly of genes involved in protein synthesis and cell cycle regulation, ultimately leading to apoptosis in cancer cells.[1][2][3][4][5]
Q2: How should I store this compound powder and stock solutions?
A2: For long-term stability, this compound powder should be stored at -20°C. Once dissolved, it is recommended to store stock solutions at -80°C to minimize degradation. Based on general guidelines for similar small molecule inhibitors, stock solutions in DMSO may be stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and other WDR5 inhibitors. For cellular assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: Is there any information on the stability of this compound in aqueous solutions or cell culture media?
A4: Currently, there is limited specific data available on the quantitative stability (e.g., half-life) of this compound in aqueous buffers or cell culture media. As a general practice for small molecules, it is recommended to prepare fresh dilutions in your experimental buffer or media from a frozen DMSO stock solution immediately before each experiment to ensure compound integrity and minimize potential degradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological activity observed | 1. Compound degradation: Improper storage or handling of this compound powder or stock solutions. 2. Low compound potency: The IC50 of this compound is 15.5 nM in certain leukemia cell lines, but potency can vary significantly between different cell lines.[7] 3. Cell line insensitivity: Not all cell lines are sensitive to WDR5 inhibition. Sensitivity can be influenced by factors such as p53 status.[4] | 1. Ensure proper storage conditions (-20°C for powder, -80°C for DMSO stock). Prepare fresh dilutions for each experiment. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. 3. Test the compound on a known sensitive cell line (e.g., MV4;11) as a positive control. Consider the genetic background of your cell line. |
| Precipitation of the compound in cell culture medium | Low aqueous solubility: this compound may have limited solubility in aqueous solutions, leading to precipitation at higher concentrations. | 1. Ensure the final DMSO concentration is kept low (e.g., ≤ 0.1%). 2. Prepare the final dilution in pre-warmed cell culture medium and mix thoroughly. 3. If precipitation persists, consider using a lower concentration of this compound. |
| Off-target effects observed | High compound concentration: Using concentrations significantly above the IC50 can lead to non-specific effects. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Include appropriate negative controls, such as a structurally similar but inactive compound if available. |
| Difficulty reproducing results | 1. Variability in experimental conditions: Differences in cell density, passage number, or incubation time can affect results. 2. Inconsistent compound preparation: Variations in the preparation of stock and working solutions. | 1. Standardize all experimental parameters. 2. Follow a consistent protocol for preparing and diluting the compound. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | 15.5 nM | Human acute leukemia cell lines | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
General Protocol for a Cellular Proliferation Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours).
-
At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Cellular proliferation assay workflow.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The WDR5 interaction network [ir.vanderbilt.edu]
- 3. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
preventing Wdr5-IN-8 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Wdr5-IN-8 and preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the WD repeat-containing protein 5 (WDR5) with an IC50 of 15.5 nM.[1] WDR5 is a crucial component of multiple protein complexes that regulate gene expression. A key role of WDR5 is to act as a scaffold for the assembly of histone methyltransferase complexes, such as the MLL (Mixed Lineage Leukemia) complex, which methylates histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. This compound functions by disrupting the protein-protein interaction between WDR5 and its partners, such as MLL1 and the oncoprotein MYC, thereby inhibiting their function in regulating gene expression. This disruption can lead to anti-proliferative effects in cancer cells.
Q2: Why is my this compound precipitating in the cell culture media?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its likely hydrophobic nature and low aqueous solubility. Several factors can contribute to this:
-
Exceeding Solubility Limit: The final concentration of this compound in your experiment may be higher than its solubility in the cell culture media.
-
Improper Dissolution: The initial stock solution in an organic solvent like DMSO may not be fully dissolved.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into the aqueous media can cause the compound to crash out of solution.
-
Temperature and pH Fluctuations: Changes in temperature (e.g., from room temperature to 37°C) or pH shifts in the incubator can affect the solubility of the compound.
-
Interaction with Media Components: this compound may interact with components in the media, such as salts or serum proteins, leading to precipitation over time. Some WDR5 inhibitors have been shown to have high binding to serum albumin.[2]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and other hydrophobic small molecules for use in cell culture.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any potential effects of the solvent.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the media. | - Concentration exceeds aqueous solubility.- "Solvent shock" from rapid dilution. | - Reduce the final concentration of this compound.- Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media.- Perform serial dilutions of the stock solution in pre-warmed media.- Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid mixing. |
| Precipitate forms over time in the incubator. | - Temperature or pH shift.- Interaction with media components (e.g., serum proteins).- Media evaporation leading to increased compound concentration. | - Pre-warm the cell culture media to 37°C before adding this compound.- Ensure proper buffering of the media for the CO2 environment of the incubator.- Test the stability of this compound in your specific media over the duration of your experiment.- Consider using serum-free or low-serum media if serum protein binding is suspected to be an issue, though this may also decrease solubility.- Maintain proper humidity in the incubator to prevent media evaporation. |
| Inconsistent experimental results. | - Inaccurate dosing due to precipitation.- Cytotoxicity from the precipitate itself. | - Visually inspect the media for any signs of precipitation before and during the experiment.- Perform a solubility test to determine the maximum soluble concentration of this compound in your specific experimental conditions (see protocol below).- Filter-sterilize the final working solution if micro-precipitates are suspected (use a 0.22 µm syringe filter compatible with your solvent). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Prepare a serial dilution:
-
Pre-warm your specific cell culture medium (with or without serum, as used in your experiments) to 37°C.
-
Prepare a series of dilutions of your this compound DMSO stock solution in the pre-warmed medium. For example, create a 2-fold serial dilution series starting from a high concentration (e.g., 100 µM).
-
-
Incubation and Observation:
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours, 48 hours).
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your specific experimental setup. It is recommended to use a working concentration below this limit to ensure the compound remains in solution.
Data Presentation
Table 1: Physicochemical and Potency Data for this compound and Related Inhibitors
| Compound | IC50 / Kd | Kinetic Aqueous Solubility (µM) | Notes |
| This compound | 15.5 nM (IC50)[1] | Data not available | Expected to have low aqueous solubility based on the properties of similar compounds. |
| WDR5 Inhibitor 8 | - | 42 (at pH 7.4, 1% DMSO)[3] | A related benzoxazepinone-based WDR5 WIN-site inhibitor. |
| WDR5 Inhibitor 12 | < 20 pM (Ki)[3] | 74 (at pH 7.4, 1% DMSO)[3] | Another related benzoxazepinone-based WDR5 WIN-site inhibitor. |
Visualizations
Caption: this compound inhibits the interaction of WDR5 with MLL1 and MYC.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with Wdr5-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using Wdr5-IN-8 and other WDR5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the WDR5-interaction (WIN) site of the WD repeat domain 5 (WDR5) protein.[1] By binding to this site, it disrupts the interaction between WDR5 and other proteins, most notably components of the Mixed Lineage Leukemia (MLL)/SET histone methyltransferase complexes and the MYC oncoprotein.[1][2] This disruption can lead to a decrease in H3K4 trimethylation at specific gene promoters and reduced recruitment of MYC to its target genes, ultimately affecting gene transcription and promoting apoptosis in cancer cells.[1][3]
Q2: I am not observing a global decrease in H3K4 trimethylation after treatment with this compound. Is the inhibitor not working?
A2: Not necessarily. A common unexpected result is the induction of apoptosis without a significant global reduction in H3K4me3 levels.[1][4] The primary mechanism of action for WIN site inhibitors like this compound can be the rapid displacement of WDR5 from chromatin, particularly at the promoters of protein synthesis genes (PSGs).[1][4] This leads to transcriptional repression of these genes, causing nucleolar stress and p53-dependent apoptosis, which can occur before widespread changes in H3K4me3 are detectable.[1][4]
Q3: Why do different cell lines show varying sensitivity to this compound?
A3: The sensitivity of cell lines to this compound can be influenced by several factors, with the p53 status being a critical determinant.[4] Cells with wild-type p53 are generally more sensitive to WIN site inhibitors, as the induced apoptosis is often p53-mediated.[4] Therefore, cell lines with mutated or null p53 may exhibit resistance. Additionally, the specific dependencies of a cancer cell line on WDR5-mediated pathways (e.g., MLL-fusion driven leukemias or MYC-addicted tumors) will also impact its sensitivity.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability after this compound treatment.
Possible Cause 1: Suboptimal Inhibitor Concentration or Treatment Duration.
-
Solution: Ensure you are using an appropriate concentration of this compound for your specific cell line. IC50 values can vary significantly between cell lines.[3] Perform a dose-response experiment to determine the optimal concentration. Also, consider extending the treatment duration, as effects on cell viability may not be apparent at early time points.
Possible Cause 2: p53-mutant or null cell line.
-
Solution: Check the p53 status of your cell line. The apoptotic effects of this compound are often p53-dependent.[4] If your cells lack functional p53, they may be inherently resistant. Consider using a positive control cell line with known sensitivity and wild-type p53 to validate your experimental setup.
Possible Cause 3: WDR5-independent growth.
-
Solution: The growth and survival of your cell line may not be dependent on the specific WDR5-mediated pathways that are targeted by WIN site inhibitors. Consider if your cell line's oncogenic drivers are independent of MLL or MYC activity that is scaffolded by WDR5.
Problem 2: Unexpected changes in gene expression that are not related to known WDR5 targets.
Possible Cause 1: Off-target effects.
-
Solution: While this compound is designed to be specific for the WDR5 WIN site, off-target effects are a possibility with any small molecule inhibitor. To confirm that the observed effects are on-target, consider performing rescue experiments by overexpressing a WDR5 mutant that does not bind the inhibitor but retains its function. Additionally, using a structurally distinct WDR5 inhibitor should phenocopy the results if they are on-target.
Possible Cause 2: Indirect downstream effects.
-
Solution: The changes in gene expression you are observing may be indirect consequences of inhibiting WDR5. For example, the downregulation of ribosomal protein genes can lead to broad, secondary changes in the transcriptome.[1] Creating a timeline of gene expression changes at different time points after treatment can help distinguish direct from indirect effects.
Problem 3: Discrepancy between results from this compound treatment and WDR5 knockdown (e.g., siRNA/shRNA).
Possible Cause: Different mechanisms of perturbation.
-
Explanation: this compound is a site-selective inhibitor that disrupts a specific protein-protein interaction surface (the WIN site).[2] In contrast, genetic knockdown or knockout of WDR5 removes the entire protein, affecting all of its functions, including those independent of the WIN site.[2] For example, WDR5 has scaffolding functions within multiple protein complexes beyond MLL/SET, and these may not be affected by a WIN site inhibitor.[2]
-
Solution: Be mindful of this distinction when interpreting your data. This compound is a tool for studying the consequences of disrupting the WIN site-dependent interactions, while WDR5 depletion provides insights into the overall cellular requirement for the WDR5 protein. The discrepancy itself can be a valuable finding, highlighting the specific importance of the WIN-site interactions.
Data Presentation
Table 1: IC50 Values of WDR5 Inhibitors in Glioblastoma Cancer Stem Cell (CSC) Models. [3]
| Cell Line | WDR5 Inhibitor | Mean IC50 (µM) | Number of Replicates |
| CSC Model 1 | MM-102 | 25 | 3 |
| C16 | 1.5 | 4 | |
| CSC Model 2 | MM-102 | 30 | 3 |
| C16 | 2.8 | 4 | |
| CSC Model 3 | MM-102 | 20 | 2 |
| C16 | 0.4 | 3 | |
| Normal Astrocytes | C16 | >10 | 3 |
Note: Data is adapted from a study on glioblastoma CSCs and showcases the variability in IC50 values between different inhibitors and cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or DMSO as a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for p53 and H3K4me3
-
Cell Lysis: Treat cells with this compound or DMSO for the desired time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-Glycine gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (1:1000), H3K4me3 (1:1000), and a loading control like GAPDH or Histone H3 (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
Protocol 3: Co-Immunoprecipitation (Co-IP) for WDR5-MLL1 Interaction
-
Cell Lysis: Treat cells with this compound or DMSO for a short duration (e.g., 4-6 hours). Lyse the cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates with Protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against WDR5 or MLL1 overnight at 4°C. As a negative control, use a non-specific IgG antibody.
-
Bead Capture: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three times with IP lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the input and eluted samples by Western blotting using antibodies against WDR5 and MLL1 to assess their co-precipitation.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Wdr5-IN-8 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Wdr5-IN-8 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential issues related to the off-target effects of this inhibitor.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound, focusing on distinguishing on-target from potential off-target effects.
Issue 1: Observed cellular phenotype is inconsistent with known WDR5 function.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Steps:
-
Dose-Response Comparison: Perform a dose-response curve for the observed phenotype and compare it with the IC50 of this compound for WDR5 binding (15.5 nM).[1] A significant discrepancy between the effective concentration for the phenotype and the binding affinity may suggest an off-target effect.
-
Use a Structurally Unrelated WDR5 Inhibitor: Treat cells with a different class of WDR5 inhibitor (e.g., a WBM site inhibitor if this compound is a WIN site inhibitor). If the phenotype is not replicated, it is likely an off-target effect of this compound.
-
Rescue Experiment: Overexpress WDR5 in the cells treated with this compound. If the phenotype is not rescued, it suggests the involvement of other targets.
-
-
-
Possible Cause 2: Experimental artifact.
-
Troubleshooting Steps:
-
Review Protocol and Controls: Carefully review the experimental protocol for any potential errors. Ensure that all necessary controls (e.g., vehicle control, positive and negative controls for the assay) are included and performing as expected.
-
Confirm with an Orthogonal Assay: Validate the observed phenotype using a different experimental method that measures a related downstream effect of the same pathway.
-
-
Issue 2: High cellular toxicity at concentrations required for WDR5 inhibition.
-
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Steps:
-
Counter-Screening: Test this compound in a cell line that does not express WDR5 or expresses a drug-resistant mutant. If toxicity persists, it is likely due to off-target effects.
-
Broad Kinase and Safety Profiling: Screen this compound against a panel of known toxicity-related targets, such as a kinase panel (e.g., Eurofins SafetyScreen44) and other common off-target liabilities (e.g., hERG, CYP enzymes).
-
-
-
Possible Cause 2: On-target toxicity.
-
Troubleshooting Steps:
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate WDR5 expression. If this phenocopies the observed toxicity, it suggests the toxicity is on-target. WDR5 is known to be essential for the proliferation of some cancer cell lines.[2]
-
p53 Status: Inhibition of the WDR5-MLL interaction can induce p53-dependent apoptosis.[3][4] The toxicity of this compound may be dependent on the p53 status of the cell line.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is an inhibitor of the WDR5 protein with an IC50 of 15.5 nM.[1] WDR5 is a scaffold protein that is a core component of several protein complexes involved in histone modification and gene regulation.[5][6][7] The primary on-target effects of inhibiting the WDR5 WIN site, the likely target of this compound, include:
-
Disruption of the MLL/SET1 complexes: This leads to a reduction in histone H3 lysine 4 (H3K4) methylation, a mark associated with active transcription.[2][8]
-
Displacement of WDR5 from chromatin: This particularly affects the expression of genes involved in protein synthesis, such as ribosomal protein genes.[3][4]
-
Inhibition of MYC function: WDR5 is a cofactor for the MYC oncoprotein, and its inhibition can disrupt MYC-driven transcription.[9]
-
Induction of apoptosis: In many cancer cell lines, inhibition of WDR5 leads to cell cycle arrest and p53-dependent apoptosis.[3]
Q2: How can I identify the specific off-targets of this compound in my experimental system?
A2: Several unbiased, proteome-wide approaches can be employed to identify potential off-targets:
-
Chemical Proteomics: This involves using a tagged version of this compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Quantitative Proteomics (e.g., TMT-MS): This method compares the abundance of all detectable proteins in cells treated with this compound versus a vehicle control. Significant changes in protein levels, other than WDR5 itself, may indicate off-target effects. For example, a study on a WDR5 PROTAC identified LIMD1 as a potential off-target using this method.[5]
-
Thermal Proteome Profiling (TPP): This technique measures changes in the thermal stability of proteins in the presence of a drug. A shift in the melting temperature of a protein upon this compound treatment suggests a direct interaction.
Q3: Are there known signaling pathways that are likely to be affected by off-targets of WDR5 inhibitors?
A3: While specific off-targets of this compound are not publicly documented, studies with other WIN site inhibitors have revealed interactions with proteins involved in various signaling pathways. For instance, a proteomic study of a WIN site inhibitor revealed altered interactions with proteins linked to PI3K signaling.[10] Therefore, it is advisable to monitor key nodes of major signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB) when characterizing the effects of this compound.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data to illustrate how to summarize off-target investigation results for a compound like this compound.
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
| Kinase Target | % Inhibition |
| WDR5 (On-Target) | 98% |
| Kinase A | 75% |
| Kinase B | 52% |
| Kinase C | 15% |
| ... (400+ other kinases) | <10% |
Table 2: Hypothetical Proteomics Data - Proteins Significantly Altered by this compound (1 µM, 24h)
| Protein | Fold Change (log2) | p-value | Putative Role |
| WDR5 | -0.1 (no change) | 0.85 | On-Target |
| Ribosomal Protein S6 | -1.5 | <0.01 | On-Target Effect |
| MYC | -1.2 | <0.01 | On-Target Effect |
| Protein X | 2.1 | <0.01 | Potential Off-Target |
| Protein Y | -1.8 | <0.01 | Potential Off-Target |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm that this compound directly binds to WDR5 in a cellular context.
-
Cell Culture and Treatment: Culture cells to 80% confluency. Treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 1 hour.
-
Cell Lysis: Harvest and wash cells, then resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Precipitation and Separation: Centrifuge the samples to pellet precipitated proteins. Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble WDR5 in each sample by Western blotting using a WDR5-specific antibody.
-
Data Analysis: Plot the fraction of soluble WDR5 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Quantitative Proteomics using Tandem Mass Tagging (TMT)
This protocol provides a global view of protein expression changes induced by this compound.
-
Cell Culture and Treatment: Grow cells in SILAC media if performing isotopic labeling, or in regular media for label-free or TMT-based quantification. Treat cells with this compound (e.g., 1 µM) and a vehicle control for a specified time (e.g., 6h or 24h).
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and determine protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling (for TMT-based proteomics): Label the peptide samples from different conditions with different TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound treated samples compared to the control.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment screening for a protein-protein interaction inhibitor to WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The WDR5 interaction network [ir.vanderbilt.edu]
minimizing Wdr5-IN-8 toxicity in cell culture
Welcome to the technical support center for Wdr5-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of WD repeat-containing protein 5 (WDR5).[1] WDR5 is a critical scaffolding protein that plays a key role in the assembly and function of multiple protein complexes involved in histone modification and gene transcription.[2][3] Specifically, this compound and other WIN site inhibitors work by binding to the "WIN" (WDR5 interaction) site on the WDR5 protein.[4] This binding competitively inhibits the interaction of WDR5 with other proteins that contain a WIN motif, such as the histone methyltransferase MLL1.[5] The primary downstream effect is the displacement of WDR5 from chromatin, leading to the transcriptional repression of a specific set of genes, particularly those involved in protein synthesis, such as ribosomal protein genes.[6][7] This disruption of ribosome biogenesis induces nucleolar stress, which in turn can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[6][8]
Q2: What are the common signs of this compound toxicity in cell culture?
A2: Common signs of toxicity include a significant reduction in cell viability and proliferation, which can be observed through standard assays like MTT or CellTiter-Glo.[9][10] Morphologically, cells may exhibit signs of apoptosis, such as cell shrinkage, membrane blebbing, and detachment from the culture surface. Increased numbers of floating, dead cells are also a common observation. In some cell types, changes in cell polarity and nuclear morphology have been associated with WDR5 depletion.[11]
Q3: Is this compound toxic to all cell types?
A3: WDR5 inhibitors, including compounds similar to this compound, have shown a degree of selectivity, with cancer cells often being more sensitive than normal, non-transformed cells.[9][12] This selectivity is thought to be due to the increased reliance of cancer cells on the cellular processes regulated by WDR5, such as rapid protein synthesis to support proliferation. However, toxicity can vary significantly between different cancer cell lines.
Q4: What is the recommended starting concentration for this compound in a new cell line?
A4: It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting point for a dose-response curve could be a range from 10 nM to 10 µM. Based on data for other potent WDR5 inhibitors, the half-maximal inhibitory concentration (IC50) can range from the low nanomolar to the micromolar range depending on the cell line.[9][13]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death Even at Low Concentrations | Cell line is highly sensitive to WDR5 inhibition. | - Perform a more granular dose-response curve starting from a lower concentration range (e.g., 1 nM to 1 µM). - Reduce the incubation time. Analyze the effects at earlier time points (e.g., 24 hours instead of 48 or 72 hours). - Ensure the p53 status of your cell line is known, as p53 wild-type cells can be more sensitive to WIN site inhibitors.[6] |
| Inconsistent Results Between Experiments | - Inconsistent cell seeding density. - Variability in compound preparation. - Passage number of cells affecting sensitivity. | - Ensure a consistent cell seeding density for all experiments. - Prepare fresh dilutions of this compound from a concentrated stock for each experiment. - Use cells within a consistent and low passage number range. |
| No Observable Effect on Cell Viability | - Cell line may be resistant to WDR5 inhibition. - Insufficient incubation time or concentration. - Compound degradation. | - Confirm WDR5 expression in your cell line. - Extend the incubation time (e.g., up to 5-7 days for some cell lines).[9][13] - Increase the concentration range in your dose-response experiment. - Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). |
| Suspected Off-Target Effects | The observed phenotype is not consistent with the known mechanism of WDR5 inhibition. | - Use a structurally distinct WDR5 inhibitor as a control to see if it recapitulates the phenotype. - Perform a rescue experiment by overexpressing a WDR5 mutant that does not bind to the inhibitor. - Analyze the expression of known WDR5 target genes (e.g., ribosomal protein genes) to confirm on-target activity.[6] |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various WDR5 inhibitors in different cell lines. While specific data for this compound is limited in publicly available literature, the data for structurally and functionally similar compounds can provide a useful reference range.
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Reference |
| C16 | GBM CSCs (various) | Glioblastoma Cancer Stem Cells | 0.4 - 6.6 | [9] |
| OICR-9429 | GBM CSCs (various) | Glioblastoma Cancer Stem Cells | Similar to MM-102 | [9] |
| MM-102 | GBM CSCs (various) | Glioblastoma Cancer Stem Cells | >10 | [9] |
| C16 | Human Astrocytes | Normal Brain Cells | ~5-fold higher than GBM CSCs | [12] |
| C16 | Mouse Astrocytic Stem Cells | Normal Brain Cells | ~7-fold higher than GBM CSCs | [12] |
| C16 | Human Fibroblasts | Normal Connective Tissue Cells | ~20-fold higher than GBM CSCs | [12] |
| C6 | MV4:11 | MLL-rearranged Leukemia | ~0.02 | [1] |
| C6 | Molm13 | MLL-rearranged Leukemia | ~0.02 | [1] |
| OICR-9429 | HCT116 | Colon Cancer | >10 | [10] |
| OICR-9429 | SW620 | Colon Cancer | ~5 | [10] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT/MTS)
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 10 µM down to 1 nM, with a DMSO control (vehicle).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with this compound at the desired concentration (e.g., 1x and 2x the IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[16]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[16]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: WDR5 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound Effects.
References
- 1. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Wdr5-IN-8 ChIP-seq Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments involving the WDR5 inhibitor, Wdr5-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect WDR5 in a ChIP-seq experiment?
This compound is a small molecule inhibitor that targets the WDR5-interaction (WIN) site of the WD repeat-containing protein 5 (WDR5). WDR5 is a crucial component of several histone methyltransferase complexes, including the MLL/SET complexes, which are responsible for histone H3 lysine 4 (H3K4) methylation. By binding to the WIN site, this compound disrupts the interaction of WDR5 with other proteins, such as MLL, leading to the displacement of WDR5 from its target chromatin sites.[1] In a ChIP-seq experiment, treatment with this compound is expected to cause a significant reduction or complete loss of WDR5 binding peaks at its target genes.
Q2: What is the expected effect of this compound treatment on H3K4me3 ChIP-seq?
As WDR5 is a core component of complexes that catalyze H3K4 trimethylation (H3K4me3), inhibiting its function with this compound is expected to lead to a decrease in H3K4me3 levels at WDR5 target genes.[2][3] Therefore, a H3K4me3 ChIP-seq experiment following this compound treatment should show a reduction in peak intensity or a complete loss of peaks at loci where WDR5 binding is also lost.
Q3: What are the recommended concentrations and incubation times for this compound treatment before ChIP-seq?
The optimal concentration and incubation time for this compound treatment should be empirically determined for your specific cell line and experimental goals. However, based on published studies with similar WDR5 inhibitors, a starting point for concentration could be in the range of 1-10 µM.[4] Incubation times can vary from a few hours (e.g., 4-8 hours) to longer periods (e.g., 16-24 hours) to observe the desired effect on WDR5 displacement and subsequent changes in histone modifications. It is highly recommended to perform a dose-response and time-course experiment to identify the optimal conditions for your system.
Q4: Which antibody should I use for WDR5 ChIP-seq?
The success of a ChIP-seq experiment heavily relies on the quality of the antibody. It is crucial to use a ChIP-seq validated antibody for WDR5. Several commercial vendors offer antibodies that have been validated for ChIP-seq applications.[5][6] Before proceeding with a full ChIP-seq experiment, it is advisable to validate the chosen antibody in-house by performing a ChIP-qPCR on known WDR5 target genes. A successful antibody should show at least a 5-fold enrichment at positive control regions compared to negative control regions.[7]
Q5: What are the appropriate controls for a this compound ChIP-seq experiment?
For a robust ChIP-seq experiment with this compound, the following controls are essential:
-
Input DNA control: This is a sample of sonicated chromatin that has not been subjected to immunoprecipitation. It is crucial for correcting for biases in chromatin shearing and sequencing.
-
Vehicle control (e.g., DMSO): This is a sample of cells treated with the vehicle used to dissolve this compound (typically DMSO) for the same duration as the inhibitor treatment. This control is essential to distinguish the effects of the inhibitor from the effects of the solvent.
-
Negative control IgG: A mock immunoprecipitation with a non-specific IgG antibody helps to determine the level of background signal.
Troubleshooting Guides
Problem 1: Low ChIP DNA Yield after this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Insufficient Starting Material | For transcription factor ChIP-seq, a starting cell number of 1-10 million cells per immunoprecipitation is generally recommended.[7] If you are working with a low-abundance target or a cell line with low WDR5 expression, you may need to increase the cell number. |
| This compound Induced Cell Death | High concentrations or long incubation times with this compound might induce apoptosis or cell cycle arrest, leading to a lower number of viable cells. Assess cell viability after treatment using methods like Trypan Blue exclusion. Consider reducing the inhibitor concentration or treatment duration. |
| Inefficient Cell Lysis or Chromatin Shearing | Optimize cell lysis and chromatin shearing protocols. Incomplete lysis will result in lower chromatin recovery. Over-sonication can damage epitopes and reduce immunoprecipitation efficiency. Aim for chromatin fragments in the 150-300 bp range for transcription factor ChIP-seq.[7] |
| WDR5 Displacement by this compound | The inhibitor is expected to displace WDR5 from chromatin. This will inherently lead to a lower yield of WDR5-bound DNA compared to the vehicle control. This is an expected outcome and not necessarily a sign of a failed experiment. |
Problem 2: High Background Signal in WDR5 ChIP-seq
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Ensure you are using a ChIP-seq validated WDR5 antibody.[5] Titrate the antibody concentration to find the optimal amount that maximizes specific signal while minimizing background. Perform a pre-clearing step with protein A/G beads before adding the specific antibody.[8] |
| Insufficient Washing | Increase the number and/or stringency of the wash steps after immunoprecipitation to remove non-specifically bound chromatin. |
| Too Much Starting Material | Using an excessive amount of chromatin can lead to higher background. Optimize the amount of chromatin used per IP, typically in the range of 10-25 µg. |
| Contamination | Ensure all buffers and reagents are freshly prepared and free of contaminants. |
Problem 3: No Difference in WDR5 or H3K4me3 Signal Between this compound and Vehicle Control
| Possible Cause | Troubleshooting Steps |
| Inactive this compound | Verify the activity and stability of your this compound compound. If possible, use a fresh batch of the inhibitor. |
| Suboptimal Inhibitor Concentration or Incubation Time | The concentration of this compound may be too low, or the incubation time too short to effectively displace WDR5. Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Cell Line Insensitivity | Some cell lines may be less sensitive to WDR5 inhibition. Confirm the effect of this compound on cell viability or a known downstream target gene expression before proceeding with ChIP-seq. |
| Inefficient ChIP | If the overall ChIP efficiency is low, it may be difficult to detect a decrease in signal. Optimize your ChIP protocol using a positive control antibody (e.g., for a known abundant histone mark) to ensure the procedure is working effectively. |
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Starting Cell Number | 1 - 10 million cells per IP | Dependent on WDR5 abundance and antibody efficiency.[7] |
| This compound Concentration | 1 - 10 µM (empirically determined) | Perform a dose-response to find the optimal concentration for your cell line.[4] |
| This compound Incubation Time | 4 - 24 hours (empirically determined) | A time-course experiment is recommended to determine the optimal duration of treatment. |
| WDR5 Antibody for IP | ChIP-seq validated monoclonal or polyclonal | Validate in-house with ChIP-qPCR on known target genes.[5] |
| Chromatin Fragment Size | 150 - 300 bp | Optimal for high-resolution mapping of transcription factor binding sites.[7] |
| Sequencing Depth | 20-40 million uniquely mapped reads per sample | For transcription factors, this depth is generally sufficient to identify binding sites with confidence.[9][10] |
Experimental Protocols & Methodologies
A detailed, step-by-step protocol for a WDR5 ChIP-seq experiment following this compound treatment is beyond the scope of this guide. However, a general workflow is provided below. For detailed protocols, please refer to established ChIP-seq protocols from reputable sources and adapt them for your specific needs.
-
Cell Culture and this compound Treatment: Culture your cells of interest to the desired confluency. Treat the cells with the predetermined optimal concentration and duration of this compound or vehicle control.
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[4]
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclei in a suitable buffer and shear the chromatin to the desired size range (150-300 bp) using sonication.
-
Immunoprecipitation: Pre-clear the sheared chromatin with protein A/G beads. Incubate the pre-cleared chromatin with a ChIP-seq validated WDR5 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture and Washes: Capture the antibody-chromatin complexes with protein A/G beads. Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and input DNA. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify regions of enrichment, and conduct downstream analysis to compare WDR5 binding between this compound and vehicle-treated samples.
Visualizations
Caption: Mechanism of this compound action in the cell nucleus.
Caption: General workflow for a this compound ChIP-seq experiment.
References
- 1. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Wdr5-H3K4me3 Epigenetic Axis Regulates Pancreatic Tumor Immunogenicity and Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR-5 exhibits H3K4 methylation-independent activity during embryonic development in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChIP-seq Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 6. epigenie.com [epigenie.com]
- 7. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. CHiP-seq considerations – NGS Analysis [learn.gencore.bio.nyu.edu]
- 10. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
Technical Support Center: Enhancing In Vivo Efficacy of Wdr5-IN-8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Wdr5-IN-8, a potent WDR5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the WD repeat domain 5 (WDR5) protein. WDR5 is a critical scaffolding protein involved in the assembly of multiple protein complexes, including the MLL/SET histone methyltransferases.[1][2][3] By binding to the WDR5 interaction (WIN) site, this compound disrupts the interaction between WDR5 and its partner proteins, such as MLL1.[3] This inhibition can lead to a reduction in histone H3 lysine 4 (H3K4) methylation, ultimately affecting gene expression and demonstrating anti-proliferative activity in cancer cells.[2][4] this compound has a reported IC50 value of 15.5 nM.[5]
Q2: What are the common reasons for observing suboptimal in vivo efficacy with this compound?
Suboptimal in vivo efficacy of WDR5 inhibitors like this compound can stem from several factors, including poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance), inadequate target engagement at the tumor site, or the development of resistance mechanisms.[1] It is also crucial to ensure the formulation is appropriate for the chosen route of administration and that the dosing regimen is optimized.
Q3: How do I select an appropriate animal model for this compound efficacy studies?
The choice of animal model is critical for the successful evaluation of this compound. For cancer studies, mouse xenograft models using human cancer cell lines with known WDR5 dependency are commonly used. For instance, the MV4:11 subcutaneous xenograft model has been successfully used for other WDR5 WIN-site inhibitors.[1] Patient-derived xenograft (PDX) models can also provide a more clinically relevant setting.[6] The selection should be based on the specific cancer type being investigated and the expression levels of WDR5 and its associated pathways.
Q4: What is a recommended starting dose for in vivo studies with this compound?
Determining the optimal in vivo dose requires a Maximum Tolerated Dose (MTD) study.[7] The starting dose for an MTD study is often extrapolated from in vitro IC50 or EC50 values, typically aiming for a plasma concentration several-fold higher than the in vitro effective concentration.[7] For potent WDR5 inhibitors, in vivo efficacy has been observed at doses ranging from 10 mg/kg to 75 mg/kg, administered via intraperitoneal (IP) or oral (PO) routes, depending on the specific compound's properties.[6][8][9]
Q5: Should I expect to see immediate tumor regression with this compound treatment?
Not necessarily. The anti-tumor effects of WDR5 inhibitors may not be immediate. Some studies have reported a delay in in vivo efficacy, consistent with in vitro observations that a prolonged incubation period is required to see a robust antiproliferative effect.[1] This suggests that sustained target occupancy is necessary to exert the maximum therapeutic effect.
Troubleshooting Guides
Issue 1: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
| Potential Cause | Troubleshooting Action | Rationale |
| Poor Bioavailability/Pharmacokinetics (PK) | Conduct a pilot PK study to measure plasma and tumor concentrations of this compound over time. | This will determine if the compound is being absorbed and reaching the target tissue at sufficient concentrations.[7] |
| Inadequate Target Engagement | Perform a pharmacodynamic (PD) study. Collect tumor samples at various time points after dosing and measure biomarkers of WDR5 inhibition, such as changes in H3K4 methylation. | This will confirm if this compound is engaging its target in the tumor tissue at the administered dose.[7] |
| Suboptimal Formulation | Evaluate and optimize the formulation. Consider using solubility enhancers like co-solvents (e.g., DMSO, PEG), surfactants (e.g., Tween 80), or cyclodextrins. | An improper formulation can lead to poor solubility, precipitation, and inconsistent dosing.[7] |
| Rapid Metabolism or Clearance | Analyze plasma and tissue samples for metabolites of this compound. | Understanding the metabolic fate of the compound can inform strategies to improve its stability. |
| Development of Resistance | If initial efficacy is followed by tumor regrowth, investigate potential resistance mechanisms through genomic or proteomic analysis of resistant tumors. | Cancer cells can develop resistance to targeted therapies over time.[1] |
Issue 2: High Variability in Efficacy Data Between Animals
| Potential Cause | Troubleshooting Action | Rationale |
| Inconsistent Dosing | Double-check all dose calculations and ensure the formulation is homogenous. Use precise administration techniques (e.g., calibrated gavage needles). | Inaccurate or inconsistent dosing is a common source of variability.[7] |
| Individual Differences in Metabolism | Perform a pilot PK study to assess inter-animal variability in drug absorption and clearance. | Animal-to-animal differences in metabolism can lead to varying drug exposures.[7] |
| Tumor Heterogeneity | Ensure tumors are of a consistent size at the start of treatment and randomize animals into groups. | Variability in tumor size and characteristics can impact treatment response.[7] |
Issue 3: Unexpected Toxicity
| Potential Cause | Troubleshooting Action | Rationale |
| On-Target Toxicity | Reduce the dose and/or the frequency of administration. | WDR5 is an essential protein, and high levels of inhibition may lead to on-target toxicities.[1] |
| Off-Target Effects | Profile this compound against a panel of off-targets to identify potential unintended interactions. | Small molecule inhibitors can sometimes bind to other proteins, causing unexpected side effects. |
| Vehicle-Related Toxicity | Include a vehicle-only control group to assess the toxicity of the formulation itself. | The solvents and excipients used in the formulation can sometimes cause adverse effects.[7] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant mouse strain (e.g., NSG mice for xenografts). Use a small group size (e.g., 3-5 animals per dose group).[7]
-
Formulation: Prepare this compound in a sterile vehicle suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection).[7]
-
Dose Escalation: Start with a dose extrapolated from in vitro data and escalate in subsequent groups.[7]
-
Administration: Administer the compound daily for a set period (e.g., 7-14 days).[7]
-
Monitoring: Record body weight, clinical observations (e.g., changes in appearance, behavior), and any signs of toxicity daily.[7]
-
Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, significant clinical signs).[7]
In Vivo Efficacy Study (Xenograft Model)
-
Cell Implantation: Implant tumor cells (e.g., MV4:11) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers regularly (e.g., 2-3 times per week).[7]
-
Group Allocation: Randomize animals into treatment groups (vehicle control and multiple dose levels of this compound below the MTD).[7]
-
Treatment: Begin dosing according to the selected schedule and route of administration.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.[7]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition (TGI) is a key efficacy endpoint.
Visualizations
Caption: WDR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Troubleshooting logic for addressing lack of in vivo efficacy.
References
- 1. pnas.org [pnas.org]
- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Wdr5-IN-8 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Wdr5-IN-8 and other WIN (WDR5-interaction) site inhibitors in cancer cells.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound resistance.
Q1: My cancer cell line, which was initially sensitive to this compound, has stopped responding. What is the most likely mechanism of resistance?
A1: The most well-documented mechanism of acquired resistance to WDR5 WIN-site inhibitors is a point mutation in the WDR5 gene itself. Specifically, a proline-to-leucine substitution at position 173 (P173L) has been shown to confer resistance by preventing the inhibitor from effectively binding to the WDR5 protein.[1] Researchers should sequence the WDR5 gene in their resistant cell lines to check for this mutation.
Q2: Are there other potential resistance mechanisms besides direct mutation of WDR5?
A2: Yes, while on-target mutation is a primary concern, resistance to targeted therapies can also arise from the activation of bypass signaling pathways.[1] For WDR5 inhibitors, preclinical evidence suggests that upregulation of pro-survival pathways, such as the PI3K/AKT/mTOR pathway, may contribute to resistance.[2][3][4][5][6] This can occur when cancer cells find alternative routes to promote proliferation and survival, even when the primary target (WDR5) is inhibited.
Q3: I'm not seeing the expected decrease in global H3K4 trimethylation (H3K4me3) after treating my cells with this compound, even at high concentrations. Does this mean the inhibitor isn't working?
A3: Not necessarily. While WDR5 is a core component of the MLL/SET complexes that catalyze H3K4 methylation, some studies have shown that the anti-proliferative effects of WIN-site inhibitors can be independent of global changes in H3K4me3 levels.[7][8] The primary mechanism of action for these inhibitors is often the displacement of WDR5 from chromatin, leading to the repression of specific genes involved in protein synthesis.[9] This can trigger nucleolar stress and apoptosis without broad changes in histone methylation.[9][10] Therefore, it is crucial to assess other downstream markers, such as the expression of ribosomal protein genes or induction of apoptosis, in addition to H3K4me3 levels.
Q4: My this compound treated cells show reduced proliferation but don't seem to be undergoing apoptosis. What could be happening?
A4: The cellular response to WDR5 inhibition can be context-dependent. In some cell lines, particularly those with mutant p53, WDR5 inhibition may lead to cell cycle arrest rather than robust apoptosis.[11] You should assess cell cycle distribution using flow cytometry to determine if cells are accumulating in a specific phase (e.g., G1). The p53 status of your cell line can significantly influence the outcome of WDR5 inhibition.[10]
Section 2: Troubleshooting Guides
This section provides structured guidance for common experimental challenges.
Guide 1: Investigating Acquired Resistance
Problem: A cancer cell line has developed resistance to this compound after prolonged treatment.
Workflow:
Troubleshooting Steps:
| Step | Action | Expected Outcome | Troubleshooting |
| 1 | Confirm Resistance | The IC50 value for this compound in the resistant line is significantly higher (>5-fold) than the parental line. | If the shift in IC50 is minor, the cells may not be truly resistant. Ensure consistent experimental conditions and passage number. |
| 2 | Sequence WDR5 | Sequence the coding region of the WDR5 gene from the resistant cell line. | If sequencing fails, ensure high-quality genomic DNA extraction. If no mutations are found, proceed to investigate bypass pathways. |
| 3 | Assess Bypass Pathways | Perform western blotting for key nodes of the PI3K/AKT/mTOR pathway (e.g., phospho-AKT, phospho-S6). | If no changes are observed, consider other potential bypass pathways or mechanisms like drug efflux. Use appropriate positive and negative controls for western blotting. |
Guide 2: Inconsistent Experimental Results
Problem: Discrepancy between molecular and cellular readouts (e.g., target engagement without cell death).
Logical Flow:
Section 3: Data Presentation
Table 1: Comparison of Inhibitor Sensitivity in Sensitive vs. Resistant Cells
This table summarizes typical changes in the half-maximal inhibitory concentration (IC50) of a WDR5 WIN-site inhibitor in a sensitive parental cell line versus a cell line with acquired resistance due to the WDR5 P173L mutation.
| Cell Line | WDR5 Genotype | WDR5 Inhibitor | IC50 (µM) | Fold Resistance | Reference |
| MV4;11 Parental | Wild-Type | Wdr5-IN-X | ~0.5 | 1x | [1] |
| MV4;11 Resistant | P173L Mutant | Wdr5-IN-X | >10 | >20x | [1] |
*Data are representative and based on findings for potent WIN-site inhibitors. Exact IC50 values may vary based on the specific inhibitor and assay conditions.[1]
Section 4: Signaling Pathways
WDR5 Inhibition and Resistance Mechanisms
This compound is a WIN-site inhibitor that competitively blocks the interaction between WDR5 and its partners, such as MLL1, disrupting the assembly of the MLL/SET complex on chromatin. This leads to reduced H3K4 methylation and decreased expression of target genes, ultimately causing cell cycle arrest or apoptosis. Resistance can emerge through a P173L mutation in WDR5, which prevents inhibitor binding, or through the activation of bypass pathways like PI3K/AKT/mTOR that promote cell survival independently of WDR5 inhibition.
Section 5: Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess WDR5-MLL1 Interaction
This protocol is for determining if this compound disrupts the interaction between WDR5 and MLL1 in cultured cancer cells.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-WDR5 antibody for IP (e.g., Rabbit polyclonal)
-
Anti-MLL1 antibody for Western blot (e.g., Mouse monoclonal)
-
Anti-RbBP5 antibody for Western blot (as a positive control for complex integrity)[12]
-
Protein A/G magnetic beads
-
This compound and DMSO (vehicle control)
Procedure:
-
Cell Treatment: Treat sensitive cancer cells (e.g., MV4;11) with this compound (e.g., 1 µM) or DMSO for 4-6 hours.
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in cold lysis buffer on ice for 30 minutes.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-WDR5 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture Complex: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads 3-5 times with cold lysis buffer.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Analyze the eluates by SDS-PAGE and western blotting using antibodies against MLL1, RbBP5, and WDR5.
Expected Result: In the DMSO-treated sample, MLL1 and RbBP5 should be detected in the WDR5 immunoprecipitate. In the this compound-treated sample, the amount of co-precipitated MLL1 should be significantly reduced, while RbBP5 may be less affected, indicating specific disruption of the WDR5-MLL1 interaction.
Protocol 2: Western Blot for Histone H3K4 Trimethylation (H3K4me3)
This protocol is for assessing changes in global H3K4me3 levels following WDR5 inhibitor treatment.
Materials:
-
Histone extraction buffer (e.g., PBS with 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3)
-
Anti-H3K4me3 antibody (e.g., Rabbit polyclonal)
-
Anti-total Histone H3 antibody (as a loading control)
-
SDS-PAGE gels (15% acrylamide is recommended for better resolution of histones)
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for 24-72 hours.
-
Histone Extraction:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in histone extraction buffer on ice for 10 minutes with gentle vortexing.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract acid-soluble proteins (histones).
-
Centrifuge at 2000 rpm for 10 minutes at 4°C. Transfer the supernatant containing histones to a new tube.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of histone extracts onto a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies for H3K4me3 and total H3 overnight at 4°C.[7][8][11][13]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate.
-
Expected Result: A decrease in the H3K4me3 signal (normalized to total H3) should be observed in the this compound-treated samples compared to the DMSO control in sensitive cell lines.[7][8][11][13] Note that the magnitude of this effect can be cell-line dependent.[7][8]
References
- 1. Mechanism of Resistance to the WDR5 Inhibitor in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Akt activity by chemotherapy confers acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT confers intrinsic and acquired resistance to pirtobrutinib in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Wdr5-IN-8 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Wdr5-IN-8 and other WDR5 inhibitors. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other WIN site inhibitors?
A1: this compound and similar small molecule inhibitors target the WDR5 interaction (WIN) site.[1][2][3] This site is a well-defined pocket on the WDR5 protein that is crucial for its interaction with other proteins containing an arginine-containing motif.[2][3] By binding to the WIN site, these inhibitors competitively block the interaction of WDR5 with its binding partners, such as the MLL/SET complex and histone H3.[1][3][4] This disruption leads to the displacement of WDR5 from chromatin, subsequently downregulating the expression of WDR5 target genes, including many ribosomal protein genes.[2][3][4] The ultimate cellular consequences often include the induction of p53-dependent apoptosis and inhibition of cancer cell proliferation.[2][3]
Q2: What are the key signaling pathways involving WDR5 that are affected by this compound?
A2: WDR5 is a core component of several multiprotein complexes that regulate gene expression. The primary pathway affected by WIN site inhibitors like this compound is the MLL/SET complex-mediated histone H3 lysine 4 (H3K4) methylation.[1][3][5] WDR5 acts as a scaffold, and its inhibition disrupts the integrity and function of this complex, leading to reduced H3K4 methylation, a mark associated with active transcription.[1][5] Additionally, WDR5 is a critical cofactor for the MYC oncoprotein, facilitating its recruitment to chromatin.[3][4][6] By displacing WDR5, these inhibitors can indirectly suppress MYC-driven gene expression.[3][6] WDR5 has also been implicated in other cellular processes, including DNA damage repair and cell cycle progression.[7]
Q3: How do I choose the appropriate concentration of this compound for my cell-based assays?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value for your specific cell line. Based on published data for similar WDR5 inhibitors like C6, concentrations in the low micromolar to nanomolar range are often effective. For example, GI50 values for C6 in some leukemia cell lines were reported to be in the low micromolar range.[2] It is recommended to start with a broad range of concentrations (e.g., 10 nM to 10 µM) and narrow it down based on the initial results.
Q4: What is the recommended treatment duration for this compound in cell culture experiments?
A4: The treatment duration will depend on the specific endpoint being measured. For transcriptional effects, changes in gene expression can be observed as early as 4 hours after treatment.[2] For effects on cell proliferation and apoptosis, longer incubation times of 24 to 72 hours are typically required.[2][8] For long-term proliferation assays, treatment can extend for 3 to 7 days, depending on the doubling time of the cells.[8]
Q5: Should I use a negative control compound in my experiments?
A5: Yes, it is crucial to use a structurally similar but inactive control compound to ensure that the observed effects are specific to WDR5 inhibition. For the WDR5 inhibitor C6, a negative control compound, C6nc, has been used in published studies.[2] If a specific negative control for this compound is not available, using the vehicle (e.g., DMSO) as a control is the minimum requirement. However, a dedicated negative control compound provides stronger evidence for on-target activity.
Troubleshooting Guides
Cell Proliferation Assays (e.g., CellTiter-Glo)
| Problem | Possible Cause | Solution |
| High variability between replicates | - Uneven cell seeding- Edge effects in the plate- Inconsistent inhibitor concentration | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media only.- Prepare a master mix of the inhibitor at each concentration to add to the wells. |
| No significant effect on cell viability | - Cell line is resistant to WDR5 inhibition- Insufficient inhibitor concentration or treatment time- Inactive compound | - Screen a panel of cell lines to find a sensitive model.- Perform a dose-response and time-course experiment to optimize conditions.- Verify the activity of the inhibitor using a positive control cell line or a biochemical assay. |
| Unexpected increase in cell proliferation | - Off-target effects of the compound- Hormonal or other unexpected effects of the compound | - Use a structurally related inactive control to confirm specificity.- Test the compound in a serum-free or defined medium to rule out interactions with media components. |
Western Blotting for p53 and other markers
| Problem | Possible Cause | Solution |
| No induction of p53 after treatment | - The cell line has mutant or null p53.- Insufficient treatment time or concentration.- Inefficient protein extraction. | - Verify the p53 status of your cell line.- Optimize treatment conditions (e.g., 24-hour treatment with a concentration at or above the GI50).- Use a lysis buffer with protease and phosphatase inhibitors. |
| Weak or no signal for WDR5 | - Low antibody affinity.- Insufficient protein loading.- Inefficient protein transfer. | - Use a validated antibody for WDR5.- Load at least 20-30 µg of total protein per lane.- Optimize transfer conditions (time, voltage) and use a PVDF membrane. |
| Inconsistent loading control (e.g., GAPDH) levels | - Uneven protein loading.- Loading control is affected by the treatment. | - Perform a careful protein quantification (e.g., BCA assay) before loading.- Test an alternative loading control (e.g., β-actin, Tubulin). |
Chromatin Immunoprecipitation (ChIP)
| Problem | Possible Cause | Solution |
| Low ChIP signal (low % input) | - Inefficient crosslinking or sonication.- Poor antibody quality.- Insufficient amount of chromatin. | - Optimize formaldehyde crosslinking time (e.g., 10 minutes) and sonication to achieve fragments of 200-500 bp.- Use a ChIP-validated antibody for WDR5.- Start with a sufficient number of cells (e.g., 10-20 million cells per IP). |
| High background signal | - Incomplete washing.- Too much antibody or beads.- Non-specific binding of antibody. | - Increase the number and stringency of washes.- Titrate the amount of antibody and beads.- Pre-clear the chromatin with beads before adding the specific antibody. |
| No difference in WDR5 binding after inhibitor treatment | - Inhibitor is not effectively displacing WDR5.- Insufficient treatment time.- Technical variability. | - Confirm inhibitor activity with a cell-based assay.- Treat cells for an adequate duration (e.g., 4 hours) before crosslinking.- Include positive and negative control loci in your qPCR analysis. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well, white, flat-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[8] Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (and a negative control) in culture medium. Add the desired final concentrations to the wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.[8]
-
Incubation: Incubate the plate for 3-7 days, depending on the cell doubling time.[8]
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the GI50 value.
Protocol 2: Western Blotting for p53 Induction
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with this compound or control for 24 hours.[2] Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53 (and a loading control like GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
-
Crosslinking: Treat cells with this compound or control for 4 hours.[2] Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with a ChIP-grade antibody against WDR5. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating at 65°C. Purify the DNA using a spin column.
-
qPCR Analysis: Perform quantitative PCR using primers for known WDR5 target gene promoters and a negative control region. Express the results as a percentage of input.
Visualizations
Caption: WDR5 signaling pathway and the mechanism of this compound inhibition.
Caption: General experimental workflow for characterizing this compound.
Caption: A logical approach to troubleshooting failed this compound experiments.
References
- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
long-term storage conditions for Wdr5-IN-8
This technical support center provides guidance on the long-term storage, handling, and troubleshooting of Wdr5-IN-8 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: The optimal storage conditions for this compound are provided on the Certificate of Analysis (CoA) that accompanies the product. It is crucial to refer to this document for specific recommendations. As a general guideline based on common practices for similar small molecule inhibitors, including other WDR5 inhibitors, the following conditions are often recommended.
Q2: How should I store this compound as a solid (powder)?
A2: For long-term storage, it is advisable to store this compound as a solid in a tightly sealed container, protected from light and moisture. For specific temperature recommendations, please consult the product's Certificate of Analysis. Based on data for other WDR5 inhibitors, storage at -20°C for up to three years or at 4°C for up to two years is a common recommendation.
Q3: What is the best way to store this compound in solution?
A3: Stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term stability, storing these aliquots at -80°C is recommended and they may be viable for up to six months. For shorter-term storage, -20°C for up to one month is also an option. Always use a tightly sealed vial to prevent solvent evaporation and contamination.
Q4: Which solvent should I use to prepare a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound and similar inhibitors. Ensure the use of anhydrous, high-purity DMSO to minimize degradation of the compound.
Data Presentation: Recommended Storage Conditions for WDR5 Inhibitors (General Guidance)
The following table summarizes common storage recommendations for WDR5 inhibitors. Note: This is a general guide. Always refer to the Certificate of Analysis for your specific batch of this compound.
| Form | Temperature | Duration | Common Solvents |
| Solid (Powder) | -20°C | Up to 3 years | N/A |
| 4°C | Up to 2 years | N/A | |
| In Solution | -80°C | Up to 6 months | DMSO |
| -20°C | Up to 1 month | DMSO |
Troubleshooting Guide
Issue 1: I am not observing the expected biological activity with my this compound.
-
Possible Cause 1: Improper Storage. Long-term storage at inappropriate temperatures or exposure to freeze-thaw cycles can lead to compound degradation.
-
Solution: Review your storage conditions against the recommendations in the Certificate of Analysis. If improper storage is suspected, it is advisable to use a fresh vial of the inhibitor.
-
-
Possible Cause 2: Incorrect Concentration. The actual concentration of your working solution may be different from the calculated concentration due to errors in weighing or dilution.
-
Solution: Prepare a fresh stock solution, paying close attention to accurate weighing and dilution steps. It is also recommended to verify the concentration using a spectrophotometer if the compound has a known extinction coefficient.
-
-
Possible Cause 3: Compound Precipitation. If the inhibitor precipitates out of solution in your cell culture media or assay buffer, its effective concentration will be reduced.
-
Solution: Visually inspect your working solutions and final assay wells for any signs of precipitation. Consider the solubility of this compound in your experimental buffer system. You may need to adjust the final solvent concentration or use a different formulation.
-
Issue 2: I see variability in my results between experiments.
-
Possible Cause 1: Inconsistent Aliquoting. Using a stock solution that has undergone multiple freeze-thaw cycles can lead to inconsistent results.
-
Solution: Always aliquot your stock solution into single-use volumes upon initial preparation.
-
-
Possible Cause 2: Solvent Effects. The concentration of the solvent (e.g., DMSO) in your final assay may be inconsistent between experiments, leading to variable effects on your cells or assay components.
-
Solution: Ensure that the final concentration of the solvent is consistent across all experimental and control groups.
-
Experimental Protocols
Protocol: Quality Control of Stored this compound via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity and integrity of this compound after long-term storage.
Materials:
-
This compound (from stored and fresh stocks for comparison)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of both the stored and a fresh batch of this compound in DMSO.
-
Dilute the stock solutions to a final concentration of 10 µg/mL in an appropriate mobile phase, for example, 50:50 acetonitrile:water with 0.1% formic acid.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan of the compound)
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Compare the chromatograms of the stored and fresh samples.
-
Assess the peak area of the main this compound peak. A significant decrease in the peak area of the stored sample compared to the fresh sample may indicate degradation.
-
Look for the appearance of new peaks in the chromatogram of the stored sample, which could represent degradation products.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing issues with this compound.
Wdr5-IN-8 quality control and purity assessment
Technical Support Center: Wdr5-IN-8
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the quality control, purity assessment, and effective use of this compound, a potent inhibitor of the WD repeat domain 5 (WDR5) protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of WDR5 with an IC50 value of 15.5 nM.[1] WDR5 is a crucial component of the MLL/SET family of histone methyltransferase (HMT) complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4).[2][3] By binding to the "WIN site" of WDR5, this compound disrupts the interaction between WDR5 and other proteins, such as MLL1, thereby inhibiting the activity of the HMT complex.[2][4] This inhibition of H3K4 methylation can lead to anti-proliferative effects in cancer cells that are dependent on WDR5 activity.[1]
Q2: What are the recommended methods for assessing the purity of this compound?
The purity of this compound is typically assessed using a combination of analytical techniques to ensure a comprehensive evaluation. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method to determine the purity of the compound by separating it from any impurities. Purity is often reported as >95%.[5]
-
Mass Spectrometry (MS): Low-resolution mass spectrometry with electrospray ionization (ESI) is used to confirm the molecular weight of this compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.
Q3: What are the typical solubility and storage conditions for this compound?
This compound has moderate kinetic aqueous solubility (42 μM at pH 7.4, in 1% DMSO).[5] For long-term storage, it is recommended to store the compound as a solid at -20°C. For experimental use, stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. Please refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular activity | Compound Degradation: Improper storage or handling may lead to degradation. | - Ensure the compound has been stored correctly as per the supplier's recommendations. - Prepare fresh stock solutions. - Verify the compound's integrity using HPLC and MS. |
| Low Cellular Permeability: Some WDR5 inhibitors have shown poor cellular permeability.[5] | - Optimize the concentration and incubation time of this compound in your cell-based assays. - Consider using a different cell line that may have better uptake. | |
| Cell Line Insensitivity: The specific cancer cell line may not be dependent on the WDR5 pathway that is targeted by this compound. | - Use a positive control cell line known to be sensitive to WDR5 inhibition (e.g., MV4:11 human acute leukemia cells).[1] - Confirm WDR5 expression in your cell line of interest. | |
| Inconsistent experimental results | Inaccurate Concentration of Stock Solution: Errors in weighing the compound or dissolving it in the solvent. | - Carefully re-prepare the stock solution, ensuring the compound is fully dissolved. - Use a calibrated balance for accurate weighing. - Protect the stock solution from light and repeated freeze-thaw cycles. |
| Variability in Compound Purity: The purity of the compound may vary between batches. | - Always check the Certificate of Analysis for the specific batch you are using. - Perform your own purity analysis (HPLC) if you suspect issues with the compound's quality. | |
| Precipitation of the compound in cell culture media | Low Aqueous Solubility: The concentration of this compound used may exceed its solubility limit in the aqueous cell culture media.[5] | - Lower the final concentration of the compound in the media. - Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cells. - Visually inspect the media for any signs of precipitation after adding the compound. |
Experimental Protocols
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general guideline for assessing the purity of this compound. Optimization may be required based on the specific HPLC system and column used.
Instrumentation:
-
Agilent 1200 series HPLC system or equivalent
-
UV detector
-
Evaporative Light Scattering Detector (ELSD) (optional)
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Phenomenex Kinetex 2.6 μm XB-C18 100 Å LC column (30 mm × 2.1 mm) or equivalent
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution with a 1:1 mixture of acetonitrile and water to a final concentration of approximately 10-20 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA (or TFA) in water
-
Mobile Phase B: 0.1% FA (or TFA) in acetonitrile
-
-
HPLC Conditions:
-
Column: Phenomenex Kinetex 2.6 μm XB-C18 100 Å LC column (30 mm × 2.1 mm)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
UV Detection: 214 nm and 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 1.1 95 1.5 95 1.6 5 | 2.0 | 5 |
-
-
Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol provides a general guideline for confirming the molecular weight of this compound.
Instrumentation:
-
Agilent 6140 mass spectrometer with electrospray ionization (ESI) or equivalent
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (1:1).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3-4 kV
-
Fragmentor Voltage: Optimize for best signal
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the expected molecular weight of this compound.
Visualizations
Caption: WDR5 signaling pathway and the inhibitory action of this compound.
Caption: Quality control workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overlapping Characteristics of Weak Interactions of Two Transcriptional Regulators with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Leukemia Cells: Wdr5-IN-8 vs. OICR-9429
A Comparative Analysis of Two Potent WDR5 Inhibitors in the Context of Leukemia
The protein WDR5 (WD repeat domain 5) has emerged as a critical therapeutic target in various cancers, particularly in acute leukemia. As a key component of the MLL1 (Mixed-Lineage Leukemia 1) complex, WDR5 plays a pivotal role in regulating gene expression through histone H3 lysine 4 (H3K4) methylation. The disruption of the WDR5-MLL1 interaction is a promising strategy to combat leukemia. This guide provides a detailed comparison of two notable small-molecule WDR5 inhibitors, Wdr5-IN-8 and OICR-9429, for researchers and drug development professionals.
Mechanism of Action: Targeting the WDR5-MLL1 Interaction
Both this compound and OICR-9429 are designed to inhibit the function of WDR5 by disrupting its interaction with MLL1. This protein-protein interaction is crucial for the proper function of the MLL1 methyltransferase complex, which is responsible for the trimethylation of H3K4 (H3K4me3). Elevated levels of H3K4me3 at the promoter regions of specific genes, including oncogenes, are associated with the development and progression of leukemia. By blocking the WDR5-MLL1 interaction, these inhibitors aim to reduce H3K4me3 levels, thereby suppressing the expression of oncogenes and inducing anti-leukemic effects such as cell proliferation arrest and apoptosis.[1]
Performance Data in Leukemia Cells
The following tables summarize the available quantitative data on the performance of this compound and OICR-9429 in leukemia cell lines. It is important to note that direct head-to-head comparative studies are limited, and the efficacy of these inhibitors can be highly dependent on the genetic context of the leukemia cells.
Table 1: Inhibitor Affinity and Potency
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| This compound | WDR5 | Biochemical Assay | 15.5 nM | [2] |
| OICR-9429 | WDR5-MLL Interaction | Biochemical Assay | Kd = 93 ± 28 nM | [1][3] |
Table 2: Anti-proliferative Activity in Leukemia Cell Lines
| Compound | Cell Line | Cell Type | Genetic Context | IC50 / GI50 | Reference |
| This compound | Two human acute leukemia cell lines | Acute Leukemia | Not specified | "Good anti-proliferative activity" | [2][4] |
| OICR-9429 | Primary human AML cells | Acute Myeloid Leukemia | N-terminal C/EBPα mutations | Significant viability reduction at 5 µM | [5][6] |
| OICR-9429 | MV4;11 | Acute Myeloid Leukemia | MLL-rearranged | GI50 = 31 µM | [7] |
Note: The specific data for the two human acute leukemia cell lines for this compound is cited from a 2024 publication in the Journal of Medicinal Chemistry by Qin S, et al.[2][4] However, the specific cell line names and detailed anti-proliferative data were not publicly available in the conducted search.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols typically used to evaluate the efficacy of WDR5 inhibitors in leukemia cells.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to measure the anti-proliferative effects of the inhibitors on leukemia cells.
-
Cell Plating: Leukemia cells are seeded in 96-well plates at a density of 5 x 104 cells per well.
-
Compound Treatment: The cells are treated with various concentrations of the WDR5 inhibitor (e.g., this compound or OICR-9429) or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 4 hours, after which 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the IC50 or GI50 values, which represent the concentration of the inhibitor that causes 50% inhibition of cell growth.
Co-Immunoprecipitation (Co-IP) for WDR5-MLL1 Interaction
This technique is used to confirm that the inhibitors disrupt the interaction between WDR5 and MLL1 within the leukemia cells.
-
Cell Lysis: Leukemia cells treated with the inhibitor or a control are harvested and lysed in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: The cell lysates are incubated with an antibody specific for either WDR5 or MLL1 overnight at 4°C. Protein A/G-agarose beads are then added to pull down the antibody-protein complexes.
-
Washing: The beads are washed several times with the lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against both WDR5 and MLL1 to detect the presence of the interacting partner. A decrease in the co-immunoprecipitated protein in the inhibitor-treated samples compared to the control indicates disruption of the interaction.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
WDR5-MLL Signaling Pathway in Leukemia
Caption: WDR5-MLL signaling pathway in leukemia and the point of inhibition.
Comparative Experimental Workflow
Caption: Workflow for comparing this compound and OICR-9429 in leukemia cells.
Conclusion
Both this compound and OICR-9429 are promising WDR5 inhibitors with demonstrated or suggested anti-leukemic activity. This compound appears to be a highly potent inhibitor based on its low nanomolar IC50 value in a biochemical assay, though specific cell-based anti-proliferative data in leukemia lines needs further public disclosure for a complete comparison. OICR-9429 has shown efficacy in specific genetic contexts of AML, particularly in cells with C/EBPα mutations. However, its potency appears to be lower in MLL-rearranged cell lines like MV4;11.
For researchers, the choice between these inhibitors may depend on the specific leukemia subtype being studied. The provided data and protocols offer a foundation for designing experiments to further elucidate the comparative efficacy and mechanisms of action of these two important chemical probes in the context of leukemia. Further head-to-head studies are warranted to definitively establish the superior candidate for potential clinical development.
References
- 1. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Wdr5-IN-8 and MM-401 for WDR5-Targeted Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the protein WD repeat-containing protein 5 (WDR5) has emerged as a critical target, particularly in the context of cancers driven by aberrant histone methylation. WDR5 acts as a scaffold, playing a pivotal role in the assembly and activity of multiple protein complexes, including the Mixed Lineage Leukemia (MLL) histone methyltransferase complex. The interaction between WDR5 and MLL1 is essential for the catalytic activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. Dysregulation of this process is a hallmark of various cancers, including acute leukemias with MLL rearrangements.
This guide provides a detailed, objective comparison of two prominent small molecule inhibitors used in WDR5-related research: Wdr5-IN-8 and MM-401. While both compounds ultimately impact the WDR5-MLL1 axis, they do so through distinct mechanisms, leading to different biochemical and cellular profiles. This comparison aims to equip researchers with the necessary data to make informed decisions about which inhibitor is best suited for their specific experimental needs.
At a Glance: Key Performance Indicators
| Parameter | This compound | MM-401 |
| Primary Target | WDR5 | MLL1 (via WDR5 interaction) |
| Mechanism of Action | Direct inhibitor of WDR5. | Blocks the protein-protein interaction between MLL1 and WDR5.[1] |
| Biochemical Potency | WDR5 IC50: 15.5 nM[2] | WDR5 Ki: < 1 nM[1] WDR5-MLL1 Interaction IC50: 0.9 nM[1] MLL1 Activity IC50: 0.32 µM[1] |
| Cellular Activity (Leukemia) | Good anti-proliferative activity reported in two human acute leukemia cell lines (specific data not publicly available).[2] | MV4-11 GI50: 12.42 µM MOLM-13 GI50: 23.97 µM KOPN-8 GI50: 29.73 µM |
Mechanism of Action: A Tale of Two Approaches
This compound is a direct inhibitor of the WDR5 protein. It binds to WDR5 and likely disrupts its ability to interact with multiple binding partners, including MLL1. This direct engagement with the central scaffolding protein has the potential to affect all WDR5-dependent complexes.
MM-401 , in contrast, is characterized as an MLL1 inhibitor that functions by specifically disrupting the protein-protein interaction (PPI) between MLL1 and WDR5.[1] This targeted approach is designed to selectively inhibit the catalytic activity of the MLL1 complex without necessarily affecting other WDR5-containing complexes.
Delving into the Data: A Quantitative Comparison
A direct comparison of the potency of this compound and MM-401 is nuanced due to their different primary targets and the assays used for their characterization.
Biochemical Activity:
MM-401 demonstrates high-affinity binding to WDR5 with a Ki value of less than 1 nM and is a potent disruptor of the WDR5-MLL1 interaction with an IC50 of 0.9 nM.[1] Its inhibitory effect on the methyltransferase activity of the MLL1 complex is observed at a higher concentration (IC50 = 0.32 µM).[1] this compound shows a direct inhibitory effect on WDR5 with an IC50 of 15.5 nM.[2]
Cellular Activity:
MM-401 has been evaluated in several human acute leukemia cell lines, demonstrating growth inhibition (GI50) in the micromolar range. Specifically, the GI50 values are 12.42 µM in MV4-11 cells, 23.97 µM in MOLM-13 cells, and 29.73 µM in KOPN-8 cells. While this compound is reported to have good anti-proliferative activity in two human acute leukemia cell lines, specific quantitative data (IC50 or GI50 values) are not publicly available, precluding a direct quantitative comparison of their cellular efficacy in the same cell lines.[2]
The WDR5 Signaling Axis: A Target for Intervention
WDR5 is a central hub in a complex network of protein interactions that regulate gene expression. Its role as a core component of the MLL/SET1 histone methyltransferase complexes is well-established. Within these complexes, WDR5 is crucial for the enzymatic activity that leads to H3K4 methylation and subsequent transcriptional activation. Furthermore, WDR5 has been implicated in the recruitment of other key regulatory factors, including the MYC oncoprotein, to chromatin. By targeting WDR5, either directly with inhibitors like this compound or indirectly by disrupting its interaction with MLL1 using compounds like MM-401, researchers can probe the functional consequences of inhibiting these critical oncogenic pathways.
Experimental Corner: Protocols for Key Assays
To aid researchers in their experimental design, detailed methodologies for key assays used to characterize WDR5 inhibitors are provided below.
Experimental Workflow for Inhibitor Characterization:
WDR5-MLL1 Interaction Assay (AlphaScreen)
This assay is designed to quantify the disruption of the WDR5-MLL1 protein-protein interaction by a test compound.
-
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity.
-
Protocol Outline:
-
Biotinylated WDR5 protein is bound to streptavidin-coated donor beads.
-
GST-tagged MLL1 protein is bound to anti-GST antibody-coated acceptor beads.
-
In the absence of an inhibitor, the interaction between WDR5 and MLL1 brings the donor and acceptor beads close, generating a luminescent signal upon excitation.
-
The test compound (e.g., MM-401) is incubated with the proteins.
-
A decrease in the luminescent signal indicates that the compound has disrupted the WDR5-MLL1 interaction.
-
The IC50 value is determined by measuring the signal over a range of inhibitor concentrations.
-
Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex and its inhibition by a test compound.
-
Principle: The assay quantifies the transfer of a methyl group from a donor (S-adenosylmethionine, SAM) to a histone substrate.
-
Protocol Outline:
-
The reconstituted MLL1 complex (containing MLL1, WDR5, RbBP5, and ASH2L) is incubated with a histone H3 peptide substrate and radiolabeled [³H]-SAM.
-
The reaction is allowed to proceed for a defined period.
-
The reaction mixture is then spotted onto a filter paper, which captures the histone peptide.
-
Unincorporated [³H]-SAM is washed away.
-
The radioactivity on the filter paper, corresponding to the methylated histone, is measured using a scintillation counter.
-
The assay is performed in the presence of various concentrations of the inhibitor to determine its IC50 value.
-
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Principle: These assays measure metabolic activity as an indicator of cell viability.
-
Protocol Outline (MTT Assay):
-
Leukemia cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compound (e.g., this compound or MM-401) for a specified duration (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
The GI50 or IC50 value is calculated based on the dose-response curve.
-
Conclusion and Future Directions
Both this compound and MM-401 are valuable tools for investigating the role of the WDR5-MLL1 axis in health and disease. This compound, as a direct WDR5 inhibitor, offers a broader approach to probe the functions of WDR5-containing complexes. MM-401, on the other hand, provides a more targeted means to specifically interrogate the consequences of disrupting the WDR5-MLL1 interaction and inhibiting MLL1's methyltransferase activity.
The choice between these inhibitors will depend on the specific research question. For studies aiming to understand the full spectrum of WDR5's scaffolding functions, this compound may be more appropriate. Conversely, for investigations focused on the specific role of MLL1-mediated H3K4 methylation in a particular biological context, MM-401 would be the inhibitor of choice.
A critical gap in the current publicly available data is the lack of head-to-head cellular activity data for this compound in leukemia cell lines that would allow for a direct comparison with MM-401. Future studies providing this information would be highly beneficial to the research community. As the field of epigenetic drug discovery continues to evolve, the development of next-generation inhibitors with improved potency, selectivity, and drug-like properties will undoubtedly provide even more powerful tools to dissect the intricate roles of WDR5 and its interaction partners in human disease.
References
A Comparative Guide to WDR5 WIN Site Inhibitors: Wdr5-IN-8 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The WD repeat-containing protein 5 (WDR5) has emerged as a compelling therapeutic target in oncology, primarily due to its crucial role as a scaffold protein in various chromatin-modifying complexes. One of the most explored strategies to drug this target is the inhibition of its "WDR5-interaction" (WIN) site, a pocket that facilitates key protein-protein interactions essential for the activity of histone methyltransferase complexes like the MLL/SET1 family. This guide provides an objective comparison of Wdr5-IN-8, a potent WDR5 WIN site inhibitor, with other notable inhibitors targeting the same site, supported by experimental data.
Mechanism of Action of WDR5 WIN Site Inhibitors
WDR5 is a core component of the MLL (Mixed Lineage Leukemia) complex, which also includes the catalytic subunit (e.g., MLL1), ASH2L, RBBP5, and DPY30. The interaction between WDR5 and a conserved "WIN" motif on MLL1 is critical for the complex's histone methyltransferase (HMT) activity, specifically the methylation of histone H3 at lysine 4 (H3K4). This epigenetic mark is associated with active gene transcription.
WDR5 WIN site inhibitors are small molecules designed to bind to this specific pocket on WDR5, competitively blocking the interaction with MLL1 and other proteins that utilize a WIN motif. By disrupting this interaction, these inhibitors effectively dismantle the functional MLL complex, leading to a reduction in H3K4 methylation at target gene promoters and subsequent downregulation of gene expression. This mechanism is particularly relevant in cancers driven by MLL rearrangements or those dependent on the activity of the MLL complex for their survival. The primary mechanism of action for many WIN site inhibitors is the displacement of WDR5 from chromatin, leading to transcriptional repression of target genes, including those involved in protein synthesis. This can induce nucleolar stress and p53-dependent apoptosis in cancer cells.
Quantitative Comparison of WDR5 WIN Site Inhibitors
The following tables summarize the available quantitative data for this compound and other well-characterized WDR5 WIN site inhibitors.
| Inhibitor | IC50 (nM) [Assay Type] | Target | Reference |
| This compound | 15.5 [Enzymatic Assay] | WDR5 | [1] |
| OICR-9429 | 64 [Peptide Displacement Assay] | WDR5-MLL Interaction | [2] |
| C6 | ~20 [HMT Assay] | MLL1-mediated HMT activity | [3] |
| MM-102 | 2.4 [Enzymatic Assay] | WDR5/MLL Interaction | [4][5] |
Table 1: Biochemical Potency of WDR5 WIN Site Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of the inhibitors in biochemical assays.
| Inhibitor | Kd (nM) [Assay Type] | Ki (nM) [Assay Type] | Reference |
| OICR-9429 | 24 [Biacore], 52 [ITC], 93 [Not Specified] | - | [6][7] |
| C6 | 0.1 [Not Specified] | - | [8] |
| C16 | Picomolar [Not Specified] | ≤ 0.02 [TR-FRET] | [9] |
| MM-102 | - | < 1 [Not Specified] | [10] |
Table 2: Binding Affinities of WDR5 WIN Site Inhibitors. This table presents the dissociation constants (Kd) and inhibition constants (Ki), indicating the strength of binding to WDR5.
| Inhibitor | Cell Line | IC50/GI50 (µM) | Reference |
| This compound | Human acute leukemia cell lines | Good anti-proliferative activity (specific values not detailed in the source) | [1] |
| OICR-9429 | MV4;11 | >2.5 | [4] |
| MOLM-13 | >2.5 | [4] | |
| T24 | 67.74 | [11] | |
| UM-UC-3 | 70.41 | [11] | |
| C6 | MV4;11 | 3.2 | [8] |
| MOLM-13 | 6.43 | [12] | |
| C16 | MV4;11 | Low nanomolar | [9] |
| MOLM-13 | Low nanomolar | [9] | |
| Glioblastoma CSCs | 0.4 - 6.6 | ||
| MM-102 | MV4;11 | 25 | [10] |
| KOPN8 | 25 | [10] |
Table 3: Cellular Efficacy of WDR5 WIN Site Inhibitors. This table shows the half-maximal inhibitory/growth inhibitory concentrations in various cancer cell lines, indicating the inhibitors' potency in a cellular context.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Figure 1: WDR5-MLL Signaling Pathway and Point of Inhibition. This diagram illustrates the assembly of the MLL complex, its role in H3K4 trimethylation and gene transcription, and how WIN site inhibitors disrupt this process.
Figure 2: TR-FRET Experimental Workflow. A simplified workflow for a Time-Resolved Fluorescence Resonance Energy Transfer assay to measure inhibitor potency.
Figure 3: MTT Cell Proliferation Assay Workflow. A flowchart outlining the steps of an MTT assay to assess the effect of inhibitors on cancer cell proliferation.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of inhibitors to the WDR5-MLL interaction.
-
Reagent Preparation :
-
Prepare a buffer solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Reconstitute donor-labeled WDR5 (e.g., with Terbium cryptate) and acceptor-labeled MLL peptide (e.g., with d2) in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
-
Assay Procedure :
-
In a 384-well low-volume plate, add 5 µL of the inhibitor dilution.
-
Add 5 µL of the donor-labeled WDR5 solution.
-
Add 5 µL of the acceptor-labeled MLL peptide solution.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the emission ratio (665 nm / 620 nm) * 10,000.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd).
-
Sample Preparation :
-
Express and purify recombinant WDR5 protein.
-
Dialyze both the WDR5 protein and the inhibitor solution extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Determine the precise concentrations of the protein and inhibitor solutions.
-
-
ITC Experiment :
-
Fill the sample cell of the ITC instrument with the WDR5 protein solution (typically at a concentration of 10-50 µM).
-
Fill the injection syringe with the inhibitor solution (typically at a concentration 10-20 fold higher than the protein concentration).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis :
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor within a cellular environment.
-
Cell Treatment and Heating :
-
Culture cells to a suitable confluency.
-
Treat cells with the test inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Protein Quantification :
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
-
Analysis :
-
Analyze the amount of soluble WDR5 in each sample by Western blotting or other protein quantification methods.
-
Plot the amount of soluble WDR5 as a function of temperature for both inhibitor-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if an inhibitor can disrupt the interaction between WDR5 and its binding partners (e.g., MLL1) in a cellular context.
-
Cell Lysis and Protein Extraction :
-
Treat cells with the WDR5 inhibitor or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation :
-
Incubate the cell lysate with an antibody specific for the bait protein (e.g., anti-WDR5 antibody) overnight at 4°C.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis :
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against the bait protein (WDR5) and the expected interacting protein (e.g., MLL1) to detect their presence in the immunoprecipitated complex. A reduced amount of the interacting protein in the inhibitor-treated sample indicates disruption of the interaction.
-
MTT Cell Proliferation Assay
This assay is used to assess the effect of inhibitors on the metabolic activity and proliferation of cancer cells.
-
Cell Seeding and Treatment :
-
Seed cancer cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of the WDR5 inhibitor or vehicle control.
-
-
MTT Incubation and Formazan Solubilization :
-
After the desired incubation period (e.g., 48-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The development of potent and selective WDR5 WIN site inhibitors represents a promising avenue for the treatment of various cancers. This compound has demonstrated potent inhibition of WDR5 in biochemical assays and anti-proliferative activity in leukemia cell lines. When compared to other well-characterized WIN site inhibitors such as OICR-9429, C6, C16, and MM-102, this compound shows comparable in vitro potency. The choice of a particular inhibitor for further preclinical or clinical development will likely depend on a combination of factors including on-target potency, selectivity, pharmacokinetic properties, and in vivo efficacy. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel WDR5 WIN site inhibitors as they emerge.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
Validating On-Target Effects of Wdr5-IN-8: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Wdr5-IN-8's on-target effects with alternative WDR5 inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in the critical evaluation of this compound for therapeutic development.
Introduction to WDR5 Inhibition
WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein that plays a central role in epigenetic regulation. It is a core component of several histone methyltransferase (HMT) complexes, most notably the Mixed Lineage Leukemia (MLL) 1/SET1 complexes. Within these complexes, WDR5 is essential for the trimethylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark associated with active gene transcription. Dysregulation of WDR5 and the MLL complex is implicated in various cancers, particularly acute leukemias, making it a compelling target for therapeutic intervention. WDR5 inhibitors aim to disrupt the protein-protein interactions essential for the assembly and function of these HMT complexes, thereby impeding oncogenic gene expression programs.
Comparative Analysis of WDR5 Inhibitors
This section provides a quantitative comparison of this compound and other well-characterized WDR5 inhibitors. The data presented below is crucial for evaluating the potency and potential efficacy of these compounds.
| Compound | Target Binding (IC50/Kd) | Cellular Activity (IC50) | Key On-Target Effects | Reference Cell Lines |
| This compound | IC50: 15.5 nM[1] | Good anti-proliferative activity | Antitumor activity | Human acute leukemia cell lines[1] |
| MM-102 | IC50: 2.4 nM | Potent growth inhibition & apoptosis induction | Inhibits MLL1 HMT activity; Reduces HoxA9 & Meis-1 expression | Leukemia cells with MLL1 fusion proteins |
| OICR-9429 | Kd: 24 nM (Biacore), 52 nM (ITC), 93 nM | Reduces viability | Disrupts WDR5-MLL interaction | Acute myeloid leukemia cells |
| C16 | Picomolar binding affinity | Dose-dependent reduction in cell number | Reduces H3K4 trimethylation; Blocks WRAD complex assembly | Glioblastoma cancer stem cells |
Signaling Pathway and Experimental Workflow
To understand the mechanism of WDR5 inhibition, it is essential to visualize the signaling pathway and the experimental workflows used to validate on-target effects.
References
Wdr5-IN-8 Specificity: A Comparative Analysis with Alternative WDR5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Wdr5-IN-8 Specificity and Performance Against Other Known WDR5 Inhibitors.
WDR5 (WD repeat-containing protein 5) has emerged as a compelling therapeutic target in oncology due to its critical role as a scaffolding protein in various chromatin-modifying complexes, most notably the mixed-lineage leukemia (MLL) methyltransferase complex and its involvement in MYC-driven oncogenesis.[1][2] The development of small molecule inhibitors targeting the "WIN" (WDR5-interaction) site on WDR5 represents a promising strategy to disrupt these oncogenic pathways. This guide provides a comprehensive comparison of this compound with other widely studied WDR5 inhibitors, focusing on their binding affinity, enzymatic inhibition, cellular activity, and selectivity.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and a selection of alternative WDR5 inhibitors. This data allows for a direct comparison of their potency and efficacy in various assays.
Table 1: Biochemical Activity of WDR5 Inhibitors
| Compound | WDR5 Binding IC50 (nM) | WDR5 Binding Affinity (Kd/Ki) (nM) | MLL1 HMT Inhibition IC50 (nM) |
| This compound | 15.5[3] | - | - |
| OICR-9429 | 64 | 93 (Kd) | - |
| C6 | - | 0.1 (Kd)[4] | ~20 |
| C16 | - | <0.02 (Kd) | 2.2 |
| MM-102 | 2.4[5] | <1 (Ki) | - |
| MM-589 | - | <1 (Ki) | 12.7 |
Note: "-" indicates data not available from the searched sources.
Table 2: Cellular Activity of WDR5 Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
| Compound | MV4-11 Cell Viability IC50 (µM) | MOLM-13 Cell Viability IC50 (µM) |
| This compound | Good anti-proliferative activity reported[3] | Good anti-proliferative activity reported[3] |
| OICR-9429 | >2.5[6] | - |
| C6 | 3.2[4] | 6.43[7] |
| C16 | 0.038 | - |
| MM-102 | - | - |
| MM-589 | 0.25 | 0.21 |
Note: "-" indicates data not available from the searched sources. This compound is reported to have good anti-proliferative activity in human acute leukemia cell lines, but specific IC50 values for MV4-11 and MOLM-13 were not found in the search results.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Selectivity Profile
The specificity of a chemical probe is critical for its utility in research and as a potential therapeutic. OICR-9429 has been profiled against a panel of 22 human methyltransferases, as well as a broad panel of kinases, GPCRs, ion channels, and transporters, and was found to be highly selective for WDR5.[8] While comprehensive selectivity data for this compound is not yet publicly available, its potent and specific activity in WDR5-dependent cellular contexts suggests a high degree of selectivity. Further broad-panel screening will be necessary to fully elucidate its off-target profile.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate reproducibility and further investigation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) WDR5 Binding Assay
This assay is used to determine the binding affinity of inhibitors to WDR5 by measuring the displacement of a fluorescently labeled peptide derived from a WDR5 binding partner, such as MLL1.
Materials:
-
Recombinant His-tagged WDR5 protein
-
FITC-labeled MLL1 peptide (or other suitable fluorescently labeled WIN-motif peptide)
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20, 2 mM DTT
-
Europium-labeled anti-His antibody
-
ULight-labeled anti-FITC antibody (or other corresponding acceptor)
-
384-well low-volume, non-binding microplates
-
Test compounds (e.g., this compound) serially diluted in DMSO and then in Assay Buffer.
Procedure:
-
Prepare a master mix of WDR5 protein and the fluorescently labeled peptide in Assay Buffer.
-
Add the test compound dilutions to the assay plate.
-
Add the WDR5/peptide master mix to the wells.
-
Prepare a detection reagent mix containing the Europium-labeled and ULight-labeled antibodies in Assay Buffer.
-
Add the detection reagent mix to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a suitable delay following excitation (e.g., 320 or 340 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the inhibitor concentration to determine the IC50 value.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of the MLL1 complex, for which WDR5 is an essential component.
Materials:
-
Reconstituted MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L)
-
Histone H3 peptide or recombinant histone H3 as a substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor
-
HMT Assay Buffer: 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol
-
Test compounds (e.g., this compound) serially diluted
-
Scintillation cocktail and filter plates or other method for detecting 3H incorporation.
Procedure:
-
Set up reactions in a microplate containing HMT Assay Buffer.
-
Add the MLL1 core complex, histone H3 substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Plot the measured counts per minute (CPM) against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1]
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
Test compounds (e.g., this compound) serially diluted
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent.
Procedure:
-
Seed cells into the opaque-walled multiwell plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control and plot the percentage of viable cells against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.[9] The principle is that ligand binding can alter the thermal stability of the target protein.
Materials:
-
Intact cells expressing the target protein (WDR5)
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., this compound)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates and a thermal cycler
-
Equipment for protein quantification (e.g., Western blotting apparatus or mass spectrometer).
Procedure:
-
Treat intact cells with the test compound or vehicle control for a defined period.
-
Wash the cells to remove unbound compound.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble WDR5 in the supernatant by Western blotting or mass spectrometry.
-
Plot the amount of soluble WDR5 as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. An isothermal dose-response curve can also be generated by treating cells with varying concentrations of the compound and heating at a single, fixed temperature.
References
- 1. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. WDR5 WIN site inhibitor C6 (WDR5-IN-4) | WDR5 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
Validating the Effects of WDR5 Inhibition: A Comparative Guide to WDR5 Knockdown and Wdr5-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the function of WD repeat-containing protein 5 (WDR5): genetic knockdown and pharmacological inhibition with the small molecule Wdr5-IN-8. WDR5, a crucial scaffolding protein in histone methyltransferase complexes, has emerged as a significant target in cancer research due to its role in regulating gene expression, cell proliferation, and apoptosis.[1] Understanding the comparative effects of its long-term depletion versus acute inhibition is critical for target validation and drug development.
Executive Summary
Both WDR5 knockdown and inhibition by this compound, a potent WIN site inhibitor, effectively disrupt WDR5 function, leading to reduced cell viability and induction of apoptosis in various cancer cell lines. While knockdown provides a model for the long-term consequences of WDR5 absence, small molecule inhibitors like this compound offer a temporally controlled and potentially more therapeutically relevant approach. This guide presents a side-by-side analysis of their effects, supported by experimental data and detailed protocols to aid researchers in designing and interpreting their validation studies.
Performance Comparison: WDR5 Knockdown vs. This compound
The following tables summarize quantitative data from studies investigating the effects of WDR5 knockdown and inhibition with WIN site inhibitors, a class to which this compound belongs. While direct comparative data for this compound is emerging, the data for other potent WIN site inhibitors like OICR-9429 and C16 provide a strong basis for expected outcomes.
Table 1: Comparison of Effects on Cell Viability
| Parameter | WDR5 Knockdown (shRNA/siRNA) | WDR5 Inhibition (WIN Site Inhibitors) | Cell Lines | Citation |
| Effect on Proliferation | Significant reduction in cell proliferation and clonogenic growth.[2][3] | Dose-dependent decrease in cell viability. | Breast cancer, Leukemia, Glioblastoma | [2][3][4] |
| IC50 / GI50 | Not Applicable | Varies by cell line and specific inhibitor (e.g., OICR-9429: ~20 µM in LM2 cells; C16: ~5 µM in GBM CSCs). This compound has a reported IC50 of 15.5 nM, though the specific context is not detailed. | Breast cancer, Glioblastoma, Leukemia | [2][4][5] |
Table 2: Comparison of Effects on Apoptosis
| Parameter | WDR5 Knockdown (shRNA/siRNA) | WDR5 Inhibition (WIN Site Inhibitors) | Cell Lines | Citation |
| Induction of Apoptosis | Increased percentage of apoptotic cells.[6] | Dose-dependent increase in apoptosis, often measured by Annexin V/PI staining or Caspase-Glo assays.[7] | Leukemia, Glioblastoma | [6][7] |
| Mechanism | Can involve p53-dependent pathways.[6] | Can induce a p53-mediated apoptotic response via nucleolar stress. | Leukemia | [8] |
Table 3: Comparison of Effects on Gene Expression and Epigenetics
| Parameter | WDR5 Knockdown (shRNA/siRNA) | WDR5 Inhibition (WIN Site Inhibitors) | Cell Lines | Citation |
| Global H3K4me3 Levels | Reduction in global H3K4 trimethylation.[4][9] | Reduction in global H3K4 trimethylation.[7][10] | K562, Glioblastoma, Pancreatic Cancer | [4][7][10] |
| Target Gene Expression | Downregulation of WDR5 target genes, including those involved in cell cycle and ribosomal protein synthesis.[9] | Rapid and dose-dependent repression of WDR5 target genes, particularly those involved in protein synthesis.[2] | Breast Cancer, Leukemia, Neuroblastoma | [2][9] |
Signaling Pathways Modulated by WDR5
WDR5 plays a central role in several key signaling pathways implicated in cancer. Understanding these pathways is crucial for interpreting the effects of both knockdown and pharmacological inhibition.
Figure 1: WDR5-regulated signaling pathways in cancer.
Experimental Workflows
The following diagrams illustrate the typical workflows for WDR5 knockdown and pharmacological inhibition studies.
Figure 2: Workflow for WDR5 knockdown studies.
Figure 3: Workflow for this compound inhibition studies.
Detailed Experimental Protocols
shRNA-Mediated Knockdown of WDR5
This protocol describes the generation of stable cell lines with reduced WDR5 expression using a lentiviral-based shRNA approach.
Materials:
-
HEK293T cells for lentivirus production
-
Target cancer cell line
-
pLKO.1-puro vector containing shRNA sequence targeting WDR5 (and a non-targeting control)
-
Packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids
-
Transfection reagent
-
Complete cell culture medium
-
Polybrene
-
Puromycin
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-pLKO.1 plasmid and packaging/envelope plasmids using a suitable transfection reagent.
-
After 48-72 hours, collect the virus-containing supernatant and filter it through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Plate the target cancer cells to be 50-70% confluent on the day of transduction.[7][11]
-
Remove the medium and add fresh medium containing Polybrene (typically 4-8 µg/mL) to the cells.
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) to determine the optimal transduction efficiency.
-
Incubate the cells overnight.
-
-
Selection of Stable Knockdown Cells:
-
Replace the virus-containing medium with fresh complete medium.
-
After 24-48 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration for your cell line.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies appear.[10]
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant colonies.
-
Assess WDR5 knockdown efficiency at both the mRNA level (qRT-PCR) and protein level (Western blot).[2]
-
This compound Treatment of Cancer Cells
This protocol outlines the general procedure for treating cancer cells with the WDR5 inhibitor this compound.
Materials:
-
Target cancer cell line
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Cell Seeding:
-
Plate the target cancer cells at an appropriate density in multi-well plates, allowing for adherence and growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions.
-
-
Downstream Analysis:
-
Proceed with various assays to assess the effects of WDR5 inhibition, such as cell viability assays, apoptosis assays, or molecular analyses.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells treated with WDR5 knockdown or this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
After the desired treatment period, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of cells in medium.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Incubate the plate for at least 1 hour at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with WDR5 knockdown or this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.[13]
-
Add Annexin V-FITC and PI to the cell suspension.[13]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Conclusion
Both WDR5 knockdown and pharmacological inhibition with this compound are powerful tools for validating the role of WDR5 in cancer. Knockdown studies are invaluable for understanding the long-term consequences of WDR5 loss, while WIN site inhibitors like this compound provide a more acute and therapeutically relevant model. By utilizing the comparative data and detailed protocols in this guide, researchers can effectively design and execute experiments to elucidate the function of WDR5 and evaluate its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. Multiparametric Analysis of Apoptosis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Synchronization of HeLa Cells to Various Interphases Including G1, S, and G2 Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 13. bitesizebio.com [bitesizebio.com]
A Head-to-Head Showdown: Comparing the Potency and Cellular Efficacy of Leading WDR5 Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, the selection of a potent and specific inhibitor is paramount. This guide provides a detailed head-to-head comparison of prominent inhibitors targeting WD repeat-containing protein 5 (WDR5), a key component of the MLL/SET1 histone methyltransferase complexes implicated in various cancers.
This comprehensive analysis focuses on three well-characterized WDR5 inhibitors: OICR-9429, MM-102, and C16. We delve into their performance based on publicly available experimental data, offering a clear comparison of their biochemical potency and cellular activity. Detailed experimental protocols for key assays are provided to support the reproducibility and further investigation of these compounds.
Performance Snapshot: A Quantitative Comparison
The following table summarizes the key performance metrics for OICR-9429, MM-102, and C16, including their binding affinity to WDR5 and their inhibitory effects on the WDR5-MLL interaction and cancer cell proliferation.
| Inhibitor | Target | Assay Type | IC50 | K_i_ | K_d_ | Cell Line | Cell Viability GI50 |
| OICR-9429 | WDR5-MLL Interaction | TR-FRET | ~1 µM[1] | 60 nM | 30 nM, 93 ± 28 nM[1] | MV4;11 (AML) | >2.5 µM |
| GBM CSC models | Similar to MM-102[2] | ||||||
| MM-102 | WDR5-MLL Interaction | HMT Assay | 400 nM | <1 nM | MV4;11 (AML) | >25 µM | |
| MLL-AF9 leukemia cells | Growth inhibition and apoptosis induced[3] | ||||||
| GBM CSC models | Dose-dependent reduction in cell number[2] | ||||||
| C16 | WDR5-MLL Interaction | TR-FRET | Low nanomolar[2] | Picomolar[2] | MV4;11 (AML) | Low nanomolar[4] | |
| GBM CSC models | 0.4 - 6.6 µM[2] |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. Refer to the original publications for detailed information.
Unveiling the Mechanism: The WDR5-MLL1 Signaling Pathway
WDR5 serves as a critical scaffolding protein that facilitates the interaction between the histone methyltransferase MLL1 and its histone H3 substrate. By binding to both MLL1 and histone H3, WDR5 is essential for the catalytic activity of the MLL1 complex, which leads to the trimethylation of histone H3 at lysine 4 (H3K4me3). This epigenetic mark is a key activator of gene transcription. Inhibitors of the WDR5-MLL1 interaction block this process, leading to the downregulation of target genes involved in cancer cell proliferation and survival.
Caption: The WDR5-MLL1 signaling pathway, a key regulator of gene transcription.
A Glimpse into the Lab: Experimental Workflow for WDR5 Inhibitor Evaluation
The discovery and validation of WDR5 inhibitors typically follow a multi-step experimental workflow. This process begins with high-throughput screening to identify initial hits, followed by a series of biochemical and cellular assays to characterize their potency, selectivity, and mechanism of action.
Caption: A typical experimental workflow for the evaluation of WDR5 inhibitors.
In Detail: Experimental Protocols
For researchers looking to replicate or build upon existing findings, detailed and standardized protocols are essential. Below are methodologies for key experiments cited in the evaluation of WDR5 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for WDR5-MLL1 Interaction
This assay is a common high-throughput screening method to identify compounds that disrupt the WDR5-MLL1 protein-protein interaction.
Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2 or XL665). When a biotinylated MLL1 peptide is brought into proximity with GST-tagged WDR5 by streptavidin-Eu3+ and anti-GST-d2 antibody, FRET occurs. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20.
-
Dilute recombinant GST-tagged WDR5 and biotinylated MLL1 peptide (containing the WDR5-binding motif) to the desired concentrations in the assay buffer.
-
Prepare a detection mixture containing streptavidin-Eu3+ cryptate and anti-GST-d2 antibody in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the test compound (at various concentrations) or DMSO (as a control) to the wells.
-
Add 4 µL of the GST-WDR5 protein solution.
-
Add 4 µL of the biotinylated-MLL1 peptide solution.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 10 µL of the detection mixture to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320-340 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.
-
AlphaScreen/AlphaLISA Assay for WDR5-MLL1 Interaction
Similar to HTRF, AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and its successor AlphaLISA are bead-based assays used to study biomolecular interactions.
Principle: The assay utilizes donor and acceptor beads that are brought into close proximity when the target proteins interact. Laser excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to a nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Inhibitors of the protein-protein interaction prevent this proximity and thus reduce the signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer: 100 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20.
-
Dilute His-tagged WDR5 and biotinylated MLL1 peptide to the desired concentrations in the assay buffer.
-
Prepare a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in the assay buffer.
-
-
Assay Procedure (384-well ProxiPlate):
-
Add 2.5 µL of the test compound or DMSO to the wells.
-
Add 5 µL of the His-WDR5 protein solution.
-
Add 5 µL of the biotinylated-MLL1 peptide solution.
-
Incubate at room temperature for 30 minutes.
-
Add 12.5 µL of the mixed Donor and Acceptor bead suspension to each well under subdued light.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal intensity against the inhibitor concentration to determine the IC50 value.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MV4;11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of the WDR5 inhibitors in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells. For the control wells, add 100 µL of medium with the same concentration of DMSO as the treated wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[5]
-
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
Navigating Resistance to WDR5 Inhibition: A Comparative Analysis of Next-Generation Strategies
For Researchers, Scientists, and Drug Development Professionals
The targeting of WD40-repeat protein 5 (WDR5), a key component of the MLL/SET histone methyltransferase complexes, has emerged as a promising therapeutic strategy in various cancers. OICR-9429, a potent small-molecule antagonist of the WDR5-MLL interaction, has demonstrated anti-tumor activity in preclinical models. However, the potential for acquired resistance poses a significant challenge to its long-term efficacy. This guide provides a comparative analysis of the efficacy of alternative WDR5-targeted therapies in the context of a known resistance mechanism to a first-generation WDR5 inhibitor, alongside detailed experimental protocols and pathway visualizations. It is important to note that the compound "Wdr5-IN-8" is not a widely recognized inhibitor; therefore, this guide will focus on the well-characterized inhibitor OICR-9429 and strategies to overcome resistance to it.
The Challenge of Acquired Resistance: The WDR5 P173L Mutation
Prolonged exposure of cancer cells to targeted therapies can lead to the selection of resistant clones. In the context of WDR5 inhibition, a study utilizing the MLL-rearranged acute myeloid leukemia (AML) cell line MOLM13 identified a specific point mutation, P173L , in the WDR5 protein that confers resistance to a potent WDR5 inhibitor.[1][2] This mutation is located in the WIN (WDR5-interacting) site, the binding pocket for MLL and small-molecule inhibitors like OICR-9429. The substitution of proline with leucine at position 173 is thought to sterically hinder the binding of the inhibitor, thereby abrogating its therapeutic effect.
Comparative Efficacy of WDR5 Inhibitors and Degraders
While direct experimental data on the efficacy of next-generation WDR5 inhibitors in a confirmed OICR-9429-resistant model (i.e., harboring the WDR5 P173L mutation) is not yet available in the public domain, a comparison of their potency and mechanisms of action in sensitive models provides a strong rationale for their potential to overcome such resistance. Here, we compare OICR-9429 with more potent second-generation inhibitors and a novel WDR5 degrader.
Table 1: In Vitro Efficacy of WDR5 Inhibitors and Degraders in Sensitive Cancer Cell Lines
| Compound | Type | Target | Cell Line | Assay | IC50 / Kd / DC50 | Reference |
| OICR-9429 | Small Molecule Inhibitor | WDR5-MLL Interaction | Primary human AML cells | Cell Viability | IC50: ~5 µM (72h) | [3] |
| MV4;11 (MLL-rearranged AML) | Growth Inhibition (3-day) | GI50: 31 µM | [4] | |||
| WDR5 Protein | Biacore | Kd: 24 nM | ||||
| WDR5 Protein | ITC | Kd: 52 nM | [5] | |||
| C6 | Small Molecule Inhibitor | WDR5 WIN Site | MV4;11 (MLL-rearranged AML) | Growth Inhibition | IC50: 3.2 µM | |
| WDR5 Protein | - | Kd: 0.1 nM | ||||
| MM-589 | Macrocyclic Peptidomimetic Inhibitor | WDR5-MLL Interaction | MV4;11 (MLL-rearranged AML) | Cell Growth | IC50: 0.25 µM | [6][7] |
| MOLM-13 (MLL-rearranged AML) | Cell Growth | IC50: 0.21 µM | [6][7] | |||
| WDR5 Protein | - | IC50: 0.90 nM | [7] | |||
| DDO-2213 | Small Molecule Inhibitor | WDR5-MLL1 Interaction | MV4-11 (MLL-rearranged AML) | Proliferation | IC50: 29 nM (FP assay) | [8][9] |
| WDR5 Protein | - | Kd: 72.9 nM | [8][9] | |||
| MS67 | PROTAC Degrader | WDR5 Protein | MV4;11 (MLL-rearranged AML) | WDR5 Degradation | DC50: 3.7 nM | [1][10] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | WDR5 Degradation | Concentration-dependent | [10] |
Experimental Protocols
Generation of a WDR5 Inhibitor-Resistant Cell Line (Hypothetical Workflow based on published methods)
This protocol describes a general method for generating drug-resistant cancer cell lines, adapted from the study that identified the WDR5 P173L mutation.[1][2]
-
Cell Culture: The MLL-rearranged leukemia cell line, MOLM13, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Dose Escalation: MOLM13 cells are initially treated with a low concentration of a potent WDR5 inhibitor (e.g., starting at the IC20).
-
Stepwise Increase in Concentration: As the cells adapt and resume proliferation, the concentration of the WDR5 inhibitor is gradually increased in a stepwise manner over several months.
-
Isolation of Resistant Clones: Once a cell population demonstrates significant resistance (e.g., proliferation at a concentration >10-fold the initial IC50), single-cell cloning is performed by limiting dilution to isolate individual resistant clones.
-
Validation of Resistance: The resistance of the isolated clones is confirmed by comparing their dose-response curves to the parental, sensitive cell line using a cell viability assay (e.g., CellTiter-Glo).
-
Genomic Analysis: To identify the mechanism of resistance, genomic DNA is extracted from the resistant clones and the parental cell line. The coding sequence of the WDR5 gene is amplified by PCR and sequenced to identify potential mutations.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., parental and resistant MOLM13) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds (e.g., OICR-9429, C6, MM-589, DDO-2213, or MS67) for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for WDR5 Degradation
-
Cell Treatment: Cells are treated with the WDR5 degrader (e.g., MS67) or a negative control for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against WDR5, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.
-
Quantification: The band intensities are quantified using densitometry software to determine the percentage of WDR5 degradation.
Visualizing Pathways and Experimental Logic
Caption: WDR5 is a critical scaffolding protein for the MLL methyltransferase complex.
Caption: The WDR5 P173L mutation prevents inhibitor binding, leading to resistance.
Caption: A workflow for evaluating novel inhibitors in resistant cancer models.
Overcoming Resistance: A Look to the Future
While direct evidence is pending, there are strong reasons to hypothesize that next-generation WDR5-targeted therapies could overcome resistance mediated by the P173L mutation:
-
Increased Potency and Different Binding Modes: Second-generation inhibitors like C6, MM-589, and DDO-2213 exhibit significantly lower IC50 and Kd values than OICR-9429.[6][8][11] It is plausible that their higher affinity or subtly different interactions within the WIN site could allow them to effectively bind to the P173L mutant, where OICR-9429 fails. Structural studies of these inhibitors bound to the mutant WDR5 are needed to confirm this.
-
Alternative Mechanism of Action - Degradation: The WDR5 degrader MS67 operates through a distinct mechanism.[1][10] Instead of merely blocking a single interaction site, it induces the degradation of the entire WDR5 protein via the proteasome. This approach could be less susceptible to resistance caused by a single point mutation in the inhibitor-binding site. As long as the degrader can still bind to the mutant WDR5 with sufficient affinity to form a ternary complex with the E3 ligase, it should be able to induce its degradation.
Conclusion
The emergence of resistance to WDR5 inhibitors like OICR-9429 is an anticipated challenge in the clinical development of this class of drugs. The identification of the WDR5 P173L mutation as a key resistance mechanism provides a valuable tool for developing and testing next-generation therapies.[1][2] While further research is required to confirm their efficacy in clinically relevant resistant models, the enhanced potency of second-generation inhibitors and the novel mechanism of action of WDR5 degraders offer promising avenues to overcome resistance and improve patient outcomes. The continued development and evaluation of these and other novel strategies will be crucial for realizing the full therapeutic potential of targeting WDR5 in cancer.
References
- 1. Mechanism of Resistance to the WDR5 Inhibitor in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule WDR5 inhibitors down-regulate lncRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural analysis of the KANSL1/WDR5/KANSL2 complex reveals that WDR5 is required for efficient assembly and chromatin targeting of the NSL complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into lysine-mediated WIN site recognition reveal an alternative "AK" motif for WDR5 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A clustering of heterozygous missense variants in the crucial chromatin modifier WDR5 defines a new neurodevelopmental disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural studies of WDR5 in complex with MBD3C WIN motif reveal a unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of WDR5 Inhibition: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of Wdr5-IN-8 in Combination Therapies, Supported by Experimental Data and Protocols
The therapeutic targeting of WD repeat-containing protein 5 (WDR5), a critical scaffold protein in multiple epigenetic regulatory complexes, has emerged as a promising strategy in oncology. Small molecule inhibitors targeting the WDR5-interaction (WIN) site, collectively referred to here as this compound, have demonstrated potent anti-cancer activity. This guide provides a comparative analysis of the synergistic effects of this compound with other therapeutic agents, presenting key experimental findings and detailed methodologies to inform preclinical and clinical research.
Mechanism of Action of WDR5 WIN-Site Inhibitors
WDR5 is a core component of several protein complexes, including the MLL/SET histone methyltransferase (HMT) complexes responsible for histone H3 lysine 4 (H3K4) methylation, a mark associated with active gene transcription.[1][2] WDR5 also plays a crucial role in recruiting MYC oncoproteins to chromatin, thereby driving the expression of genes involved in protein synthesis and cell proliferation.[1][3]
This compound represents a class of small molecules that bind to the "WIN" site of WDR5, a conserved arginine-binding pocket.[1][4] This binding competitively disrupts the interaction of WDR5 with its partner proteins, including the MLL1 methyltransferase and MYC.[1][5] The downstream consequences of WIN-site inhibition include:
-
Inhibition of H3K4 methylation: By disrupting the WDR5-MLL interaction, these inhibitors can lead to a reduction in H3K4 methylation at specific gene loci.[5]
-
Suppression of MYC-driven transcription: this compound can displace WDR5 and MYC from the chromatin of ribosomal protein genes (RPGs), leading to a decrease in their transcription.[6]
-
Induction of Nucleolar Stress and Apoptosis: The suppression of RPG expression can cause nucleolar stress, which in turn can activate p53-dependent apoptosis in cancer cells.[4][6]
Synergistic Combinations with this compound
Preclinical studies have revealed that this compound can act synergistically with a variety of other anti-cancer agents, enhancing their therapeutic efficacy. The following table summarizes key findings from these combination studies.
| Combination Partner | Cancer Type | WDR5 Inhibitor | Observed Effect | Reference |
| CX-4945 (CK2 Inhibitor) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | OICR-9429 | Significant synergistic inhibition of cell proliferation and leukemia development in vivo. The combination led to increased apoptosis and cell cycle arrest. | [3][7] |
| Venetoclax (BCL-2 Inhibitor) | Acute Myeloid Leukemia (AML) | Not specified WINi | Synergistic suppression of leukemia progression in mouse models. | [8] |
| HDM2 Antagonist | SMARCB1-deficient Rhabdoid Tumors | Not specified WINi | Synergistic induction of p53 and blockage of cell proliferation in vitro. | [2][9] |
Note: The Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. While the cited studies demonstrate synergy, specific CI values were not always reported in the abstracts. The Chou-Talalay method is commonly used to calculate CI values from dose-response data.[10][11]
Experimental Protocols
To facilitate the replication and further investigation of these synergistic interactions, detailed experimental protocols are provided below.
Cell Viability and Synergy Analysis
This protocol outlines the general steps for assessing the synergistic effects of this compound and a partner drug on cancer cell viability using a colorimetric assay (e.g., MTT or WST-1) and subsequent synergy analysis.
Materials:
-
Cancer cell line of interest (e.g., T-ALL, AML, or rhabdoid tumor cell lines)
-
Complete cell culture medium
-
This compound (e.g., OICR-9429)
-
Partner drug (e.g., CX-4945, Venetoclax, or an HDM2 antagonist)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Plate reader
-
Drug synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the partner drug individually and in combination at a constant ratio.
-
Treat the cells with the single agents and the drug combinations for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Generate dose-response curves for each drug alone and in combination.
-
Use a synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method.[10][11] An isobologram can also be generated to visualize the synergistic interaction.[12]
-
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo synergistic efficacy of this compound and a partner drug in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cells (e.g., T-ALL cells like CEM)
-
This compound (e.g., OICR-9429)
-
Partner drug (e.g., CX-4945)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Inject a defined number of cancer cells (e.g., 2 x 10^5 CEM cells) intravenously or subcutaneously into the mice.[3]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a palpable size or on a specified day post-injection, randomize the mice into treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Partner drug alone
-
Group 4: this compound + Partner drug
-
-
Drug Administration: Administer the drugs and vehicle according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring and Efficacy Evaluation:
-
Monitor the health of the mice and measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Analyze the data to determine if the combination treatment significantly inhibits tumor growth compared to the single-agent and vehicle control groups.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for synergy studies.
Caption: WDR5 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating the synergistic effects of this compound.
References
- 1. mythreyaherbal.com [mythreyaherbal.com]
- 2. Synergistic action of WDR5 and HDM2 inhibitors in SMARCB1-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic action of WDR5 and HDM2 inhibitors in SMARCB1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. punnettsquare.org [punnettsquare.org]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Wdr5-IN-8 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Wdr5-IN-8's Performance Against Alternative WDR5 Inhibitors
Wd-repeat domain 5 (WDR5) has emerged as a compelling therapeutic target in various cancers due to its crucial role as a scaffold protein in histone methyltransferase complexes, particularly the SET1/MLL complexes, and its interaction with the MYC oncoprotein.[1][2][3] this compound is a recently identified inhibitor of the WDR5-interaction (WIN) site, a key pocket for protein-protein interactions.[4][5] This guide provides a comparative analysis of this compound, focusing on its cross-reactivity and performance relative to other known WDR5 inhibitors, supported by available experimental data.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and other representative WDR5 inhibitors. The data highlights the potency of these compounds in biochemical and cellular assays. A common method to assess the on-target selectivity of WDR5 inhibitors is to compare their growth inhibition (GI50) in WDR5-sensitive cancer cell lines (e.g., MV4;11, a leukemia cell line with an MLL rearrangement) versus WDR5-resistant cell lines (e.g., K562). A higher GI50 ratio (K562/MV4;11) suggests greater on-target cellular selectivity.[6][7]
| Compound | Target | IC50 (nM) | Ki (nM) | GI50 MV4;11 (nM) | GI50 K562 (nM) | GI50 Ratio (K562/MV4;11) | Reference |
| This compound | WDR5 | 15.5 | - | - | - | - | [4] |
| OICR-9429 | WDR5 | - | 22 | ~10,000 | >50,000 | >5 | [2] |
| C10 | WDR5 | - | <0.02 | 4.8 | 1,100 | 229 | [7] |
| C16 | WDR5 | - | <0.02 | 8.8 | 2,700 | 307 | [8] |
| MM-102 | WDR5-MLL Interaction | - | - | ~25,000 | >50,000 | >2 | [9] |
Note: Data for this compound is limited to its IC50 value. Further studies are required to determine its cellular activity and selectivity profile. Dashes indicate that data was not available from the searched sources.
WDR5 Signaling and Inhibition
WDR5 plays a central role in gene regulation by acting as a scaffold for the SET1/MLL histone methyltransferase complexes. These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. WDR5 inhibitors, such as this compound, typically target the WIN site, disrupting the interaction between WDR5 and the MLL1 protein. This disruption inhibits the methyltransferase activity of the complex, leading to a downstream decrease in the expression of target genes, such as the HOX genes, which are critical for the proliferation of certain cancer cells.
Caption: WDR5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of WDR5 inhibitor cross-reactivity and performance.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay is used to quantify the binding affinity of an inhibitor to its target protein.
-
Reagents and Materials:
-
Purified recombinant WDR5 protein.
-
A fluorescently labeled peptide derived from the MLL1 protein that binds to the WDR5 WIN site (e.g., biotinylated MLL1 peptide).
-
Europium-labeled streptavidin (donor fluorophore).
-
Allophycocyanin (APC)-labeled anti-tag antibody specific to a tag on WDR5 (e.g., anti-His) (acceptor fluorophore).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Test compound (this compound or other inhibitors) serially diluted.
-
-
Procedure:
-
Add WDR5, biotinylated MLL1 peptide, and the test compound to a microplate well and incubate to allow binding to reach equilibrium.
-
Add the europium-labeled streptavidin and APC-labeled antibody.
-
Incubate to allow the FRET donor and acceptor to bind to the complex.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The FRET signal is proportional to the amount of WDR5-MLL1 peptide complex.
-
In the presence of an inhibitor, the signal will decrease as the inhibitor displaces the MLL1 peptide from WDR5.
-
The IC50 value is determined by plotting the FRET signal against the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cellular Proliferation Assay (GI50 Determination)
This cell-based assay measures the effect of an inhibitor on the proliferation of cancer cell lines.
-
Cell Lines:
-
WDR5-sensitive cell line (e.g., MV4;11).
-
WDR5-resistant cell line (e.g., K562).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
The luminescence signal is proportional to the number of viable cells.
-
The GI50 value (the concentration of inhibitor that causes 50% growth inhibition) is determined by plotting cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment. Ligand binding often stabilizes the target protein, leading to an increase in its melting temperature.
-
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions at a range of different temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble WDR5 protein at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
A plot of soluble WDR5 protein abundance versus temperature generates a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes WDR5 in the cell.
-
Caption: A typical experimental workflow for characterizing a WDR5 inhibitor like this compound.
Conclusion and Future Directions
This compound is a potent inhibitor of WDR5 with a reported IC50 of 15.5 nM.[4] While this initial biochemical data is promising, comprehensive characterization of its cross-reactivity and cellular activity is necessary to fully understand its therapeutic potential. The comparison with other well-characterized WDR5 inhibitors like C10 and C16 highlights the importance of achieving high on-target cellular selectivity to minimize potential off-target effects.[7][8]
Future studies on this compound should focus on:
-
Determining its binding affinity (Ki) for WDR5.
-
Evaluating its anti-proliferative activity in a panel of WDR5-sensitive and -resistant cancer cell lines to determine its on-target selectivity.
-
Profiling its activity against a broad panel of kinases and methyltransferases to identify potential off-targets.
-
Confirming target engagement in cells using methods like CETSA.
Such studies will provide a more complete picture of this compound's selectivity and its potential as a chemical probe for studying WDR5 biology or as a lead compound for drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of WDR5 Inhibitors via Cascade Deoxyribonucleic Acid-Encoded Library Selection Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of WDR5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various inhibitors targeting WD40-repeat-containing protein 5 (WDR5). WDR5 is a crucial scaffolding protein involved in the assembly and function of multiple chromatin-modifying complexes, most notably the Mixed-Lineage Leukemia (MLL) histone methyltransferase complexes. Its role in regulating gene expression has made it a significant therapeutic target, particularly in oncology. This document summarizes quantitative binding data, details the experimental protocols used for these measurements, and illustrates a key signaling pathway involving WDR5.
Quantitative Comparison of WDR5 Inhibitor Binding Affinities
The binding affinities of small molecule inhibitors to WDR5 are critical parameters for assessing their potency and potential therapeutic efficacy. These values, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50), provide a quantitative measure of how strongly an inhibitor binds to its target. The table below summarizes the binding affinities of several well-characterized WDR5 inhibitors, primarily targeting the WDR5-interacting (WIN) site, which is essential for the interaction with MLL1.
| Inhibitor | Binding Affinity (Kd/Ki/IC50) | Assay Method | Reference |
| OICR-9429 | Kd: 24 nM | Surface Plasmon Resonance (SPR) | [1] |
| Kd: 52 nM | Isothermal Titration Calorimetry (ITC) | [1] | |
| MM-401 | Ki: < 1 nM | Not Specified | [2] |
| IC50: 0.9 nM (WDR5-MLL1 interaction) | Not Specified | [2] | |
| MM-589 | IC50: 0.90 nM | Not Specified | |
| WDR5-0103 | Kd: 450 nM | Not Specified | [3] |
| C6 | Kd: ~100 pM | Not Specified | |
| C16 | Kd: Picomolar range | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | [4] |
Experimental Protocols
Accurate determination of binding affinity relies on precise and well-controlled experimental methodologies. Below are detailed protocols for the key techniques used to measure the interaction between WDR5 and its inhibitors.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the change in polarization of fluorescently labeled MLL1 peptide upon displacement by a WDR5 inhibitor.
Materials:
-
Purified recombinant WDR5 protein
-
Fluorescently labeled MLL1 WIN-site peptide (e.g., FAM-MLL1)
-
WDR5 inhibitor (test compound)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Black, low-volume 384-well plates
Procedure:
-
Prepare a solution of WDR5 and FAM-MLL1 peptide in the assay buffer. The concentration of WDR5 should be in the low nanomolar range, and the FAM-MLL1 peptide concentration should be at or below its Kd for WDR5 to ensure assay sensitivity.
-
Serially dilute the WDR5 inhibitor in DMSO and then into the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤1%).
-
In a 384-well plate, add a fixed volume of the WDR5/FAM-MLL1 peptide solution to each well.
-
Add the serially diluted inhibitor to the wells. Include control wells with DMSO only (for maximum polarization) and buffer only (for minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to WDR5, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant WDR5 protein (typically 10-50 µM)
-
WDR5 inhibitor (typically 100-500 µM, 10-20 fold higher than WDR5 concentration)
-
Dialysis Buffer: Identical buffer for both protein and inhibitor to minimize heats of dilution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
ITC instrument
Procedure:
-
Thoroughly dialyze the purified WDR5 protein against the ITC buffer. Dissolve the inhibitor in the final dialysis buffer.
-
Degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles.
-
Load the WDR5 solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small, sequential injections (e.g., 2 µL) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Record the heat change after each injection.
-
Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as an inhibitor binds to immobilized WDR5.
Materials:
-
Purified recombinant WDR5 protein
-
WDR5 inhibitor
-
SPR instrument with a suitable sensor chip (e.g., CM5)
-
Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling reagents (EDC, NHS) and ethanolamine
Procedure:
-
Immobilize the purified WDR5 protein onto the sensor chip surface via amine coupling. A reference flow cell is typically prepared by performing the same coupling procedure without the protein.
-
Prepare a series of dilutions of the WDR5 inhibitor in the running buffer.
-
Inject the inhibitor solutions over the sensor and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases of the interaction.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound inhibitor.
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This assay measures the proximity-based energy transfer between a donor fluorophore on WDR5 and an acceptor fluorophore on a binding partner (e.g., MLL1 peptide) in the presence of an inhibitor.
Materials:
-
His-tagged purified recombinant WDR5 protein
-
Biotinylated MLL1 WIN-site peptide
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-labeled fluorophore (e.g., Allophycocyanin - APC) (Acceptor)
-
WDR5 inhibitor
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA
-
White, low-volume 384-well plates
Procedure:
-
Prepare solutions of the His-tagged WDR5, biotinylated MLL1 peptide, Europium-labeled antibody, and Streptavidin-APC in the assay buffer. Optimal concentrations of each component should be determined through titration experiments.
-
Serially dilute the WDR5 inhibitor in DMSO and then into the assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add a pre-mixed solution of His-WDR5 and Europium-labeled antibody.
-
Add a pre-mixed solution of biotinylated MLL1 peptide and Streptavidin-APC.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 320-340 nm and emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the IC50 value of the inhibitor.
WDR5 Signaling Pathway and Inhibition
WDR5 plays a central role as a scaffolding protein in the MLL1 histone methyltransferase complex. This complex is critical for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. The interaction between WDR5 and the catalytic subunit MLL1 is mediated by the WIN (WDR5-Interacting) motif on MLL1 binding to the WIN site on WDR5. Small molecule inhibitors that target this WIN site can disrupt the assembly and function of the MLL1 complex, thereby inhibiting H3K4 methylation and the transcription of MLL1 target genes, which are often implicated in cancer.
Caption: WDR5-MLL1 complex assembly and inhibition pathway.
References
- 1. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Wdr5-IN-8: A New Frontier in WDR5 Inhibition for Cancer Therapy
A comparative analysis of Wdr5-IN-8 and its predecessors reveals significant advancements in potency and cellular activity, offering promising new avenues for researchers and drug developers in oncology.
This compound has emerged as a potent inhibitor of WD repeat domain 5 (WDR5), a key protein implicated in various cancers. This guide provides an objective comparison of this compound with previous generation inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this novel compound.
Enhanced Potency and Anti-Proliferative Activity
This compound demonstrates a significant leap forward in inhibitory activity compared to earlier compounds. It exhibits a half-maximal inhibitory concentration (IC50) of 15.5 nM, showcasing its high potency.[1] This enhanced potency translates to robust anti-proliferative activity in human acute leukemia cell lines.[1]
In contrast, earlier inhibitors such as OICR-9429, while groundbreaking in establishing the therapeutic potential of targeting the WDR5-WIN (WDR5-interaction) site, displayed more modest potency and efficacy in cellular assays.[2][3] For instance, OICR-9429 has a reported Kd of 30 nM and a Ki of 60 nM for displacing a WIN peptide from WDR5, but its cellular activity (GI50 in MV4:11 cells) is greater than 2.5 µM, rendering it less suitable for continued therapeutic development.[2]
Subsequent generations of inhibitors, developed through structure-based design, have shown continuous improvement. For example, the Vanderbilt imidazole and imidazole-imine scaffolds have produced compounds with sub-nanomolar binding affinities and low-nanomolar cellular efficacy in MLL-rearranged leukemia cell lines.[2] Fully optimized compounds from other series have exhibited binding affinities below the limit of quantitation in TR-FRET assays and GI50 values of less than 10 nM in MV4:11 cells.[4]
The development of WDR5 inhibitors has progressed from early peptidomimetics and the OICR piperazine scaffold to more potent small molecules.[2] This evolution has been driven by the need for improved drug-like properties to achieve significant in vivo antitumor efficacy, a limitation of many early-generation inhibitors.[4] While this compound's in vivo data is still emerging, its high in vitro potency positions it as a promising candidate for further preclinical and clinical investigation.
Comparative Data of WDR5 Inhibitors
For a clear comparison, the following table summarizes the available quantitative data for this compound and a selection of previous generation WDR5 inhibitors.
| Inhibitor | Type | Binding Affinity (Kd/Ki) | Cellular Activity (IC50/GI50) | Key Characteristics |
| This compound | Small Molecule | Not explicitly stated | 15.5 nM (IC50) | Good anti-proliferative activity in human acute leukemia cell lines.[1] |
| OICR-9429 | Small Molecule (Piperazine scaffold) | Kd = 30 nM, Ki = 60 nM | >2.5 µM (GI50, MV4:11 cells) | First-in-class chemical probe; modest potency and cellular efficacy.[2] |
| MM-589 | Peptidomimetic | Not explicitly stated | Mild antiproliferative activity | Early prototype demonstrating mechanistic proof-of-concept.[4] |
| Compound 9/10 (Bicyclic heteroaryl P7 series) | Small Molecule | < Limit of quantitation (TR-FRET) | <10 nM (GI50, MV4:11 cells) | Improved druglike properties, significant in vivo antitumor efficacy.[4] |
| C6/C16 | Small Molecule | Not explicitly stated | Potent antiproliferative activity against MV4:11 cells | Used to investigate the cellular effects of WIN-site inhibition.[4] |
Mechanism of Action: WIN-Site Inhibition
WDR5 is a scaffolding protein that plays a crucial role in the assembly and function of several protein complexes, including the MLL/SET complex, which is involved in histone H3 lysine 4 (H3K4) methylation and gene transcription.[5] WDR5 is also essential for the recruitment of the MYC oncoprotein to chromatin.[3][4]
This compound, like many of its predecessors, targets the WDR5-interaction (WIN) site. This site is a pocket on the WDR5 protein that is crucial for its interaction with other proteins, including MLL1 and MYC.[4][5] By binding to the WIN site, these inhibitors competitively block these protein-protein interactions.
The downstream effects of WIN-site inhibition are multifaceted. It leads to the displacement of WDR5 from chromatin, which in turn represses the transcription of WDR5-target genes, particularly those involved in protein synthesis like ribosomal protein genes.[4][6] This can induce a p53-dependent apoptotic response in cancer cells.[4]
Caption: Mechanism of this compound action.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize WDR5 inhibitors. Specific details may vary between laboratories and publications.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for WDR5 Binding Affinity
This assay is used to determine the binding affinity of inhibitors to WDR5 by measuring the disruption of the interaction between WDR5 and a fluorescently labeled peptide derived from MLL1.
Methodology:
-
Recombinant WDR5 protein and a biotinylated MLL1-derived peptide are incubated with a europium-labeled anti-tag antibody (donor fluorophore) and streptavidin-conjugated allophycocyanin (acceptor fluorophore).
-
In the absence of an inhibitor, the binding of the MLL1 peptide to WDR5 brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal.
-
Increasing concentrations of the test inhibitor (e.g., this compound) are added to the reaction mixture.
-
The inhibitor competes with the MLL1 peptide for binding to the WDR5 WIN site, leading to a decrease in the FRET signal.
-
The signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
The IC50 value is determined by plotting the FRET signal against the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50.
Caption: Workflow for TR-FRET binding assay.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cancer cells (e.g., MV4:11 human leukemia cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the WDR5 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
The luminescence is measured using a luminometer.
-
The data is normalized to the vehicle control, and the GI50 or IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated by fitting the data to a dose-response curve.
Conclusion
This compound represents a significant advancement in the development of WDR5 inhibitors, demonstrating superior potency compared to many of its predecessors. Its strong anti-proliferative activity in cancer cell lines underscores its potential as a valuable research tool and a promising candidate for further therapeutic development. The continued exploration of next-generation WDR5 inhibitors like this compound, with improved pharmacological properties, holds great promise for the treatment of various malignancies, including MLL-rearranged leukemias and MYC-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Independent Validation of Published Wdr5-IN-8 Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published data for the WDR5 inhibitor, Wdr5-IN-8, with other established alternatives. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies for key assays are provided to support independent validation and further research.
Introduction to WDR5 Inhibition
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the regulation of gene expression. It is a core component of several protein complexes, most notably the mixed-lineage leukemia (MLL) methyltransferase complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark for transcriptional activation. WDR5 also plays a crucial role in recruiting the MYC oncoprotein to chromatin. Due to its central role in these oncogenic pathways, WDR5 has emerged as a promising therapeutic target in various cancers, particularly in acute leukemias with MLL rearrangements and MYC-driven tumors.
This compound is a recently identified inhibitor of the WDR5-MLL1 interaction, discovered through a DNA-encoded library selection approach. This guide aims to present the currently available data for this compound in the context of other well-characterized WDR5 inhibitors to aid researchers in their evaluation and potential application of this compound.
Comparative Analysis of WDR5 Inhibitors
To provide a comprehensive overview, the biochemical potency and cellular activity of this compound are compared with three other widely studied WDR5 inhibitors: OICR-9429, C16, and MM-102.
| Inhibitor | This compound | OICR-9429 | C16 | MM-102 |
| Biochemical IC50 (nM) | 15.5 | ~24-93 | pM range | 2.4 |
| Target | WDR5-MLL1 Interaction | WDR5-MLL Interaction | WDR5 WIN Site | WDR5-MLL Interaction |
| Primary Publication | Qin S, et al. J Med Chem. 2024 | Grebien F, et al. Nat Chem Biol. 2015 | Tian J, et al. J Med Chem. 2020 | Karatas H, et al. J Am Chem Soc. 2013 |
Table 1: Biochemical Potency of WDR5 Inhibitors. This table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and comparator compounds against WDR5.
| Cell Line | Cancer Type | This compound GI50 (µM) | OICR-9429 IC50/GI50 (µM) | C16 GI50 (µM) | MM-102 IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia (MLL-rearranged) | Data not available | >2.5[1] | ~0.005-0.01[2] | 25[3] |
| MOLM-13 | Acute Myeloid Leukemia (MLL-rearranged) | Data not available | Data not available | Data not available | Data not available |
| EOL-1 | Eosinophilic Leukemia (MLL-rearranged) | Data not available | >2.5[1] | Data not available | Data not available |
| K562 | Chronic Myeloid Leukemia | Data not available | >2.5[1] | >10[2] | >100[3] |
| T24 | Bladder Cancer | Data not available | 67.74[4] | Data not available | Data not available |
| UM-UC-3 | Bladder Cancer | Data not available | 70.41[4] | Data not available | Data not available |
Table 2: Cellular Activity of WDR5 Inhibitors. This table presents the reported half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) values for this compound and comparator compounds in various cancer cell lines. The original publication for this compound states anti-proliferative activity in two human acute leukemia cell lines but does not publicly provide the specific cell lines or GI50 values.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of WDR5 inhibitors are provided below. While the specific protocol for this compound is detailed in the supplementary information of the primary publication, the following represent standard and widely accepted methods in the field.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for WDR5-MLL1 Interaction
This assay is commonly used to measure the inhibitory effect of compounds on the protein-protein interaction between WDR5 and MLL1.
-
Principle: HTRF is a proximity-based assay that relies on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., d2 or XL665) fluorophore. When the donor and acceptor are in close proximity (i.e., when WDR5 and MLL1 are interacting), excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
-
Materials:
-
Recombinant human WDR5 protein (tagged, e.g., with His or GST).
-
Biotinylated peptide derived from the WDR5-binding region of MLL1.
-
Anti-tag antibody conjugated to Europium cryptate (donor).
-
Streptavidin conjugated to d2 or XL665 (acceptor).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Add test compounds at various concentrations to the assay wells.
-
Add a pre-incubated mix of WDR5 protein and the biotinylated MLL1 peptide.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding and inhibition to occur.
-
Add a detection mixture containing the Europium-conjugated antibody and the streptavidin-conjugated acceptor.
-
Incubate for another period (e.g., 60 minutes) at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 value.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Materials:
-
Cancer cell lines of interest (e.g., MV4-11, MOLM-13).
-
Complete cell culture medium.
-
Test compounds serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Opaque-walled multi-well plates (e.g., 96-well).
-
Luminometer.
-
-
Procedure:
-
Seed cells at a predetermined density in the wells of an opaque-walled plate and allow them to attach or stabilize overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and plot the results against the compound concentration to determine the GI50 value.
-
Conclusion and Future Directions
The initial data for this compound demonstrates its potential as a potent inhibitor of the WDR5-MLL1 interaction. However, a comprehensive, independent validation of its cellular activity across a broader range of cancer cell lines is necessary to fully understand its therapeutic potential and position it relative to other established WDR5 inhibitors. The lack of publicly available, detailed cellular data for this compound highlights the need for further studies to be published to allow for a more complete comparative analysis. Researchers are encouraged to utilize the provided protocols to independently assess the performance of this compound and contribute to the collective understanding of this promising new compound. The continued exploration of diverse chemical scaffolds, such as that of this compound, is crucial for the development of novel and effective therapies targeting WDR5-dependent cancers.
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of Wdr5-IN-8: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of the selective WDR5 inhibitor, Wdr5-IN-8, is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a framework of best practices, guided by general principles of chemical waste management, ensures a safe and responsible approach. This guide provides essential, immediate safety and logistical information on the operational and disposal plans for this compound, empowering laboratories to handle this and similar research compounds with the utmost care.
Core Principles of this compound Waste Management
The fundamental principle for disposing of this compound, as with any research chemical, is to treat it as hazardous waste unless explicitly stated otherwise by a comprehensive safety data sheet (SDS).[1] These are biologically active molecules, and their full impact on the environment is often not fully characterized.[1] Therefore, precautionary measures are paramount. All laboratory personnel handling this compound should be thoroughly familiar with their institution's chemical hygiene plan and waste disposal procedures. These internal guidelines are designed to comply with local and national regulations.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available resources, the following table summarizes typical information found for similar small molecule inhibitors. This data is for illustrative purposes and should be confirmed with the vendor-specific SDS for this compound.
| Parameter | Value | Source |
| IC50 (WDR5) | 15.5 nM | MedchemExpress Product Page[2] |
| Storage (Solid) | -20°C for 3 years, 4°C for 2 years | General Compound Handling Instructions |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | General Compound Handling Instructions |
Experimental Protocols: General Disposal Procedures
The following are step-by-step guidelines for the proper disposal of this compound waste, based on general laboratory chemical waste management principles.[3][4][5][6]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation and Collection:
-
Solid Waste: Place unused or expired pure this compound, and any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper) into a designated, clearly labeled hazardous solid waste container.[1] Do not mix with non-hazardous solid waste.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. If using organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol to dissolve this compound, the waste should be collected in a container specifically designated for flammable organic waste.[1]
-
Sharps Waste: Any sharps, such as needles or pipette tips, contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container. Do not place sharps in regular solid or liquid waste containers.[1]
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[1][3]
-
The label should include the full chemical names of all contents, including solvents and "this compound."
-
Indicate the approximate concentrations and volumes.
-
Include the date the waste was first added to the container.
4. Storage of Waste:
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Use secondary containment, such as a chemical-resistant tray, to prevent the spread of potential spills.
5. Final Disposal:
-
Once a waste container is full, or in accordance with institutional timelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.
Disclaimer: The information provided in this document is based on general laboratory safety principles and best practices for chemical waste disposal. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers must obtain the SDS from the vendor and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance on the handling and disposal of this compound. All procedures should be performed in accordance with institutional policies and local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acewaste.com.au [acewaste.com.au]
Essential Safety and Operational Guide for Handling Wdr5-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of Wdr5-IN-8, a potent inhibitor of WD repeat domain 5 (WDR5). Given that the toxicological properties of this compound have not been thoroughly investigated, it is imperative to treat this compound as a potentially hazardous substance and to adhere to strict safety protocols. This document outlines the necessary personal protective equipment (PPE), handling procedures, storage conditions, and disposal methods to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Chemical-resistant gloves (e.g., nitrile) - Laboratory coat - ANSI-approved safety goggles with side shields - N95 or higher-rated respirator (if not handled in a certified chemical fume hood) |
| Solution Preparation and Handling | - Chemical-resistant gloves (e.g., nitrile) - Laboratory coat - ANSI-approved safety goggles with side shields - Face shield (if there is a splash hazard) |
| Cell Culture and In Vitro Assays | - Chemical-resistant gloves (e.g., nitrile) - Laboratory coat - Safety glasses |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile) - Laboratory coat - ANSI-approved safety goggles with side shields - N95 or higher-rated respirator |
II. Health and Safety Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for similar research compounds should be strictly followed.
| Hazard Classification | Recommendations and Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown. Assume toxic upon ingestion, skin contact, or inhalation. Avoid creating dust or aerosols. |
| Skin Corrosion/Irritation | May cause skin irritation. Avoid contact with skin. |
| Eye Damage/Irritation | May cause serious eye irritation. Wear appropriate eye protection. |
| Carcinogenicity/Mutagenicity | No data available. Handle as a potential carcinogen/mutagen. |
III. Step-by-Step Handling and Operational Plan
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Store the solid compound in a tightly sealed container at -20°C.
-
If provided in a solvent, store at -80°C as recommended for many similar compounds to ensure stability.
2. Preparation for Handling:
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
3. Solution Preparation:
-
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Add the solvent slowly to the solid to avoid splashing.
4. Experimental Use:
-
When diluting stock solutions or adding the compound to experimental media, work in a manner that minimizes the creation of aerosols.
IV. Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
| Incident | Immediate Action |
| Skin Contact | - Immediately wash the affected area with soap and plenty of water for at least 15 minutes. - Remove contaminated clothing. - Seek medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention. |
| Ingestion | - Do NOT induce vomiting. - Wash out the mouth with water. - Seek immediate medical attention. |
| Small Spill | - Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). - Place the absorbed material into a sealed container for hazardous waste disposal. - Clean the spill area with a suitable decontaminating agent. |
| Large Spill | - Evacuate the area. - Alert laboratory safety personnel immediately. - Prevent entry into the area until it has been deemed safe. |
V. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of in a designated solid hazardous waste container. |
| Solutions Containing this compound | Collect in a clearly labeled, sealed hazardous liquid waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE | Dispose of in a designated solid hazardous waste container. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
